Brucine sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 463. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
4845-99-2 |
|---|---|
Molecular Formula |
C23H28N2O8S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
InChI |
InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |
InChI Key |
JBQBSCWFZJGIQL-SUJBTXFYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
Other CAS No. |
4845-99-2 |
physical_description |
Off-white powder; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Foundational & Exploratory
Chiral Resolution of Racemic Acids Using Brucine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, experimental protocols, and underlying principles of using brucine (B1667951) sulfate (B86663) as a chiral resolving agent. The focus is on the diastereomeric salt formation technique, a cornerstone of classical resolution for producing enantiomerically pure compounds, which are critical in the pharmaceutical and fine chemical industries.
The Core Principle: Diastereomeric Salt Formation
The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a significant challenge because enantiomers possess identical physical properties in an achiral environment.[1][2] The most common and industrially viable method to separate them is through their conversion into diastereomers, which, unlike enantiomers, have distinct physical properties such as solubility, melting point, and boiling point.[1][2]
Brucine, a readily available, naturally occurring chiral alkaloid, is frequently employed as a resolving agent for racemic acids.[1] The fundamental principle involves an acid-base reaction between the racemic acid (a mixture of R- and S-enantiomers) and an enantiomerically pure chiral base, in this case, (-)-brucine. This reaction forms a mixture of two diastereomeric salts: [(R-acid)-(--brucine)] and [(S-acid)-(--brucine)]. These diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[1]
Once the less soluble diastereomeric salt has been isolated through crystallization, the enantiomerically pure acid can be regenerated by treatment with a strong acid, which protonates the brucine, breaking the salt and allowing for its removal.[1]
Mechanism of Chiral Recognition
The efficacy of chiral resolution by diastereomeric salt formation hinges on the degree of difference in the physicochemical properties of the diastereomers, which is a direct consequence of the molecular interactions within their crystal lattices. The chiral recognition mechanism is a complex interplay of various non-covalent interactions.
-
Ionic Interactions: The primary interaction is the ionic bond between the carboxylate anion of the acid and the protonated nitrogen atoms of the brucine molecule.
-
Hydrogen Bonding: Extensive hydrogen bonding networks are formed between the functional groups of the acid (e.g., hydroxyl, carboxyl) and the brucine molecule (e.g., methoxy (B1213986) groups, amide oxygen). The specific geometry and strength of these hydrogen bonds will differ between the two diastereomers.
-
Steric Hindrance and van der Waals Forces: The bulky and rigid structure of brucine creates a specific chiral environment. The different spatial arrangements of the substituents on the chiral center of the R- and S-enantiomers of the acid will lead to more or less favorable steric interactions and van der Waals contacts within the crystal lattice of the two diastereomers.
-
π-π Stacking and CH/π Interactions: Aromatic rings in the acid can engage in π-π stacking or CH/π interactions with the aromatic moieties of the brucine molecule, further contributing to the stability and packing of the crystal structure.[3]
The combination of these interactions leads to one diastereomer forming a more stable, less soluble crystal lattice, which precipitates from the solution, while the other remains in the mother liquor.
Quantitative Data in Chiral Resolution
The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (e.e.). The enantiomeric excess is a measure of the purity of the resolved enantiomer. The following table provides representative data for the chiral resolution of 2-chloromandelic acid, a key intermediate in the synthesis of the antiplatelet drug clopidogrel. While this specific example uses a different resolving agent, it illustrates the typical quantitative data obtained in such resolutions. The yield and e.e. are highly dependent on the specific racemic acid, the resolving agent, the solvent, and the crystallization conditions.
| Racemic Acid | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (±)-2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Isopropanol | (R)-acid salt | 70.3 | >99.5 |
| (±)-2-Chloromandelic Acid | D-O,O'-di-(p-toluoyl)-tartaric acid | Not specified | (R)-acid salt | Not specified | >99 |
Note: This data is illustrative and based on resolutions of 2-chloromandelic acid with resolving agents other than brucine.[4][5] Specific values for a brucine sulfate resolution would need to be determined experimentally.
Experimental Protocols
The following is a generalized experimental protocol for the chiral resolution of a racemic acid using brucine. A specific, detailed protocol for the resolution of (±)-2-chloromandelic acid using brucine is then provided as a practical example.
Generalized Protocol
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., acetone (B3395972), methanol, ethanol). In a separate container, dissolve an equimolar or sub-equimolar amount of brucine (or this compound) in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. The crystallization process can be aided by seeding with a small crystal of the desired diastereomer or by placing the solution in a cold bath.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity of the isolated salt, it can be recrystallized from a suitable solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl or H₂SO₄) to lower the pH to ~1-2. This will protonate the brucine, making it water-soluble, and regenerate the free carboxylic acid.
-
Extraction and Isolation: Extract the enantiomerically enriched acid with an organic solvent (e.g., diethyl ether, ethyl acetate). Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Recovery of the Resolving Agent: The aqueous layer containing the protonated brucine can be basified to recover the brucine, which can then be recycled.
Detailed Protocol: Resolution of (±)-2-Chloromandelic Acid with Brucine
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
(±)-2-Chloromandelic acid
-
Brucine (anhydrous)
-
Acetone
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation and Crystallization of the Diastereomeric Salt:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-chloromandelic acid in 100 mL of hot acetone.
-
In a separate flask, dissolve 21.1 g of anhydrous brucine in 100 mL of hot acetone.
-
Slowly add the hot brucine solution to the hot solution of the acid with constant stirring.
-
Allow the mixture to cool slowly to room temperature. Crystals of the less soluble diastereomeric salt should begin to form.
-
To maximize the yield, cool the flask in an ice bath for 1-2 hours.
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold acetone.
-
-
Purification of the Diastereomeric Salt:
-
The collected crystals can be recrystallized from a minimal amount of hot acetone to improve their diastereomeric purity.
-
-
Liberation of (-)-2-Chloromandelic Acid:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
With vigorous stirring, slowly add 2 M HCl until the pH of the solution is approximately 1-2. All solids should dissolve.
-
Extract the aqueous solution with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the ethyl acetate under reduced pressure to yield the enantiomerically enriched (-)-2-chloromandelic acid.
-
-
Analysis:
-
Determine the melting point and specific rotation of the product to assess its purity.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
-
Visualizing the Process and Mechanism
Diagrams created using Graphviz (DOT language) help to visualize the workflow and the underlying principles of the chiral resolution process.
Experimental Workflow
Caption: A flowchart illustrating the key stages of chiral resolution by diastereomeric salt formation.
Mechanism of Diastereomeric Salt Formation
Caption: A diagram showing the formation of two distinct diastereomeric salts from a racemic acid and this compound.
Conclusion
Chiral resolution using this compound through diastereomeric salt formation remains a powerful and practical technique for obtaining enantiomerically pure acids. The success of this method is rooted in the principles of molecular recognition, where subtle differences in non-covalent interactions within the crystal lattice of the diastereomeric salts lead to significant differences in their solubility. A thorough understanding of these principles, combined with careful execution of the experimental protocol, is essential for achieving high yields and enantiomeric purities in research, development, and industrial applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Brucine Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brucine (B1667951) sulfate (B86663), the sulfate salt of the indole (B1671886) alkaloid brucine, is a compound of significant interest in various scientific domains. While structurally similar to strychnine, it exhibits lower toxicity, rendering it a valuable tool in pharmacological research and as a chiral resolving agent. This technical guide provides an in-depth overview of the physical and chemical properties of brucine sulfate, detailed experimental protocols for their determination, and a summary of its known biological activities, with a focus on relevant signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is typically available as a white to off-white crystalline powder. It exists in both anhydrous and hydrated forms, with the heptahydrate being a common variant. The compound's properties are crucial for its handling, storage, and application in research and development.
General Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2] |
| Odor | Odorless | [1] |
| CAS Number | 4845-99-2 (anhydrous)[2], 60583-39-3 (heptahydrate) | [3] |
Molecular and Structural Data
| Property | Anhydrous this compound | This compound Heptahydrate | Source(s) |
| Molecular Formula | C₄₆H₅₄N₄O₁₂S | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [2][3] |
| Molecular Weight | 887.0 g/mol | 1013.11 g/mol | [2][3] |
| IUPAC Name | bis((4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one);sulfuric acid | bis((11S,18S,20R,21R,22S)-4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0¹,¹⁸.0²,⁷.0⁸,²².0¹¹,²¹.0¹⁵,²⁰]tetracosa-2(7),3,5,14-tetraen-9-one) sulfuric acid heptahydrate | [2][4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | ~180-185 °C (decomposes) | [3][5] |
| Solubility | Soluble in water, ethanol, and chloroform; slightly soluble in ether. 1 g in 75 g of cold water, 1 g in 10 g of hot water. | [1][5] |
| Stability | Stable under normal conditions. Decomposes when exposed to strong acids, bases, or oxidizing agents. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., distilled water, ethanol).
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range represents the melting point.[7]
Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[8][9] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for detailed structural assignments.[8][9]
Loss on Drying
This test determines the percentage of volatile matter (primarily water in the case of the heptahydrate) in a sample.[10][11]
Methodology:
-
Weighing: Accurately weigh a glass-stoppered weighing bottle that has been previously dried under the same conditions to be used in the test. Transfer about 1-2 g of the this compound sample into the bottle and weigh it accurately.
-
Drying: Place the open bottle (with the stopper also in the chamber) in a drying oven at a specified temperature (e.g., 105 °C) for a specified time (e.g., 6 hours).[3]
-
Cooling and Re-weighing: After drying, close the bottle inside the oven, transfer it to a desiccator to cool to room temperature, and then re-weigh it.
-
Calculation: The loss on drying is calculated as the percentage of weight loss.
Residue on Ignition
This test measures the amount of inorganic impurities in an organic substance.[12][13][14]
Methodology:
-
Crucible Preparation: Ignite a suitable crucible (e.g., porcelain, platinum) at 600 ± 50 °C for 30 minutes, cool it in a desiccator, and weigh it accurately.
-
Sample Addition and Charring: Accurately weigh 1-2 g of this compound into the crucible. Moisten the sample with a small amount of sulfuric acid and heat gently until the substance is thoroughly charred.
-
Ignition: Cool the crucible, add more sulfuric acid, and heat until white fumes are no longer evolved. Ignite the crucible at 600 ± 50 °C until all the carbon has been consumed.
-
Cooling and Weighing: Cool the crucible in a desiccator and weigh it. Repeat the ignition until a constant weight is achieved.
-
Calculation: The residue on ignition is calculated as a percentage of the initial sample weight.
Sensitivity to Nitrate (B79036) Test
This compound is used as a reagent for the colorimetric determination of nitrates. This test assesses its suitability for this purpose.[5][15][16][17][18]
Methodology:
-
Reagent Preparation: Dissolve 0.6 g of this compound in 50 mL of dilute sulfuric acid (2:1).
-
Standard Preparation: Prepare four test tubes. To each, add 50 mL of the this compound solution. Add known amounts of nitrate ion (e.g., 0 mg, 0.01 mg, 0.02 mg, and 0.03 mg) to the respective tubes.
-
Color Development: Heat the test tubes in a boiling water bath for 10 minutes. Cool them rapidly in an ice bath.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 410 nm, using the solution with no added nitrate as the blank.
-
Evaluation: The absorbance should be proportional to the nitrate concentration, indicating the sensitivity of the this compound reagent.
Biological Activity and Signaling Pathways
Brucine and its salts have been investigated for various biological activities, particularly their anti-tumor effects.
Anti-Tumor Activity
Brucine has been shown to inhibit the growth and proliferation of various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways.
-
JNK Signaling Pathway: Brucine can induce apoptosis in multiple myeloma U266 cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent phosphorylation of c-Jun.[19]
-
Wnt/β-catenin Signaling Pathway: In colorectal cancer cells, brucine has been found to inhibit cell growth and migration by regulating the Wnt/β-catenin signaling pathway.[19]
-
KDR Signaling Pathway: Brucine can exert anti-angiogenic effects by down-regulating the phosphorylation of kinase insert domain receptor (KDR) and its downstream signaling molecules, including PKCα, PLCγ-1, and Raf1, thereby inhibiting the growth of colon cancer cells.[20]
Antimicrobial Activity
Recent studies have explored the potential of this compound as a bacteriostatic agent, showing its effectiveness against both standard and drug-resistant bacterial strains.[21][22]
Visualizations
Experimental Workflows
Signaling Pathways in Anti-Tumor Activity
Conclusion
This compound is a multifaceted compound with well-defined physical and chemical properties that are critical for its application in various scientific fields. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this substance. Furthermore, the elucidation of its interactions with biological signaling pathways continues to open new avenues for its potential therapeutic applications, particularly in oncology. This guide serves as a comprehensive resource for professionals engaged in the research and development of this compound and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C46H54N4O12S | CID 24721400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound heptahydrate, 98+%, ACS reagent | Fisher Scientific [fishersci.ca]
- 4. 403290100 [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]
- 9. magritek.com [magritek.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. <731> LOSS ON DRYING [drugfuture.com]
- 12. Residue On Ignition Test - CD Formulation [formulationbio.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. usp.org [usp.org]
- 15. NEMI Method Summary - 352.1 [nemi.gov]
- 16. epa.gov [epa.gov]
- 17. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | 4845-99-2 | Benchchem [benchchem.com]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Brucine Sulfate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for highly toxic compounds is paramount. This guide provides an in-depth overview of the core safety protocols, toxicological data, and emergency procedures for brucine (B1667951) sulfate (B86663).
Brucine sulfate, a salt of the indole (B1671886) alkaloid brucine, is a highly toxic compound that demands rigorous safety measures in a laboratory setting.[1][2] Due to its potential to cause severe adverse health effects, including fatality upon ingestion or inhalation, strict adherence to the handling guidelines outlined in this document is essential.[1][2]
Section 1: Toxicological Profile
Brucine's mechanism of action is analogous to that of strychnine (B123637), acting as a competitive antagonist at postsynaptic glycine (B1666218) receptors, primarily within the spinal cord.[3][4][5][6] Glycine is a major inhibitory neurotransmitter, and by blocking its action, brucine causes an unregulated increase in neuronal stimulation, leading to involuntary and severe muscle contractions.[4][5][6]
Symptoms of brucine intoxication include muscle spasms, convulsions, rhabdomyolysis (the breakdown of muscle tissue), and acute kidney injury.[3] The central nervous system is the primary target organ.[3][7]
Quantitative Toxicological Data
| Parameter | Value | Species | Route | Source |
| LD50 | 15.4 mg/kg | Mouse | Intravenous | [7][8][9] |
| Probable Lethal Dose | 1 g | Human | - | [3] |
| Acute Toxicity | Category 2 (Fatal if swallowed) | - | Oral | [1][2][8] |
| Acute Toxicity | Category 2 (Fatal if inhaled) | - | Inhalation | [1][2][8] |
Section 2: Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and is fatal if swallowed or inhaled.[1][2][10] It is also harmful to aquatic life with long-lasting effects.[1][10]
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when the generation of dust is possible. Work should be conducted in a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat and closed-toe shoes are mandatory.
Section 3: Safe Handling and Storage Procedures
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust.[10]
-
Do not breathe dust, vapor, mist, or gas.[10]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][10]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]
-
Store in a locked cabinet or a secure, restricted-access area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
Spill Response:
In the case of a spill, the following workflow should be followed:
Caption: A logical workflow for responding to a this compound spill.
Fire-Fighting Measures:
-
Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[4][10]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.
Section 5: Toxicological Pathway
The primary toxic effect of brucine is mediated through its interaction with glycine receptors in the central nervous system. The following diagram illustrates this inhibitory pathway.
Caption: The signaling pathway of this compound toxicity.
Section 6: Disposal Considerations
Waste material generated from this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[3]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.
References
- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Brucine - Wikipedia [en.wikipedia.org]
- 4. Strychnine - Wikipedia [en.wikipedia.org]
- 5. calpoison.org [calpoison.org]
- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C46H54N4O12S | CID 24721400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PMC [pmc.ncbi.nlm.nih.gov]
Brucine Sulfate as a Glycine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of brucine (B1667951) sulfate's role as a competitive antagonist of the glycine (B1666218) receptor (GlyR). It consolidates quantitative data on its binding affinity, details common experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of glycinergic neurotransmission and the development of novel therapeutics targeting the GlyR.
Introduction to Glycine Receptors and Brucine Sulfate (B86663)
The glycine receptor (GlyR) is a crucial mediator of inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric complex that forms a chloride-selective channel.[1][3] Upon binding of the neurotransmitter glycine, the channel opens, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability.[1][2]
GlyRs are composed of various subunits, including four alpha (α1-α4) and one beta (β) subunit, which can assemble into homomeric or heteromeric receptors with distinct pharmacological properties. The α1β heteromer is the predominant adult isoform, while the α2 homomer is more prevalent during embryonic development.[3][4]
Brucine, an alkaloid structurally related to strychnine (B123637), acts as a competitive antagonist at the glycine binding site of the GlyR.[5] While it shares a similar mechanism of action with the more potent strychnine, brucine's lower toxicity and distinct pharmacological profile make it a valuable tool in the study of glycinergic signaling. Brucine sulfate is the salt form of brucine, often used in research due to its increased solubility.
Quantitative Analysis of this compound Antagonism
The antagonistic potency of this compound at different GlyR subtypes is a critical parameter for its use in research and drug development. The following tables summarize the available quantitative data, primarily Ki and IC50 values, derived from radioligand binding assays and electrophysiological studies.
| Compound | Receptor Subtype | Ki (µM) | Assay Type | Reference |
| Brucine | Human α1 GlyR | 1.4 | [³H]Strychnine Binding | (Jensen et al., 2006)[6] |
| Brucine | Human α1β GlyR | 1.7 | [³H]Strychnine Binding | (Jensen et al., 2006)[6] |
Signaling Pathways
The primary signaling event following GlyR activation is the influx of chloride ions. However, in certain cellular contexts, particularly in non-neuronal cells or during development, the downstream consequences can be more complex, involving changes in intracellular calcium concentration.
References
- 1. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The emerging role of glycine receptor α2 subunit defects in neurodevelopmental disorders [frontiersin.org]
- 4. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Brucine Sulfate: A Technical Guide to its Discovery, Origin, and Scientific Applications
For Immediate Release
This technical guide provides a comprehensive overview of brucine (B1667951) sulfate (B86663), an alkaloid salt derived from the seeds of the Strychnos nux-vomica tree. This document, intended for researchers, scientists, and drug development professionals, delves into the historical discovery, natural origin, and detailed chemical properties of brucine sulfate. It further outlines key experimental protocols for its isolation and synthesis and explores its interactions with critical biological signaling pathways.
Discovery and Origin: A Historical Perspective
Brucine was first isolated in 1819 by the French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou from the bark of the Strychnos nux-vomica tree.[1] This discovery was part of their pioneering work on alkaloids, which also led to the isolation of strychnine (B123637) from the same source.[2][3] Brucine is structurally similar to strychnine but is less toxic.[2] The name "brucine" is derived from the genus Brucea, named after the Scottish explorer James Bruce who encountered the plant Brucea antidysenterica.[1]
The primary natural source of brucine is the seeds of Strychnos nux-vomica, a tree indigenous to India and Southeast Asia.[4][5] The seeds, commonly known as nux vomica, have a long history of use in traditional medicine, although their high toxicity requires careful handling and processing.[4]
Physicochemical Properties of Brucine and this compound
Brucine is an indole (B1671886) alkaloid with a complex molecular structure.[4] Its sulfate salt, this compound, is often used in laboratory settings due to its increased solubility in water compared to the free base.[6] The key physicochemical properties of both compounds are summarized in the tables below.
Table 1: Physicochemical Properties of Brucine
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [1] |
| Molar Mass | 394.47 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 178 °C | [1] |
| Solubility | Soluble in ethanol, chloroform (B151607), and ether; sparingly soluble in water. | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄ | [7] |
| Molar Mass | 887.0 g/mol (anhydrous) | [8] |
| 1013.11 g/mol (heptahydrate) | [9][10] | |
| Appearance | White to off-white crystalline powder | [7][9] |
| Melting Point | ~180-185 °C (decomposes) | [9][11] |
| Solubility | Soluble in water, ethanol, and chloroform; slightly soluble in ether. | [7] |
Experimental Protocols
Extraction of Brucine from Strychnos nux-vomica Seeds
The following protocol outlines a general procedure for the extraction of brucine from its natural source. This method is based on solvent extraction and acid-base precipitation.
Materials:
-
Dried and powdered Strychnos nux-vomica seeds
-
Ethanol (95%)
-
Dilute sulfuric acid (e.g., 2%)
-
Ammonia (B1221849) solution
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Soxhlet apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus.
-
Alkaloid Extraction: The defatted powder is then extracted with 95% ethanol, which can be done using a Soxhlet apparatus or through repeated maceration.[12]
-
Acid-Base Treatment: The ethanolic extract is concentrated under reduced pressure. The residue is then acidified with dilute sulfuric acid to convert the alkaloids into their water-soluble sulfate salts.
-
Purification: The acidic solution is filtered to remove insoluble matter. The filtrate is then made alkaline with an ammonia solution to precipitate the free alkaloids, including brucine and strychnine.
-
Solvent Extraction: The precipitated alkaloids are extracted into an organic solvent such as chloroform.[13]
-
Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid mixture.
-
Separation: Brucine can be separated from strychnine and other alkaloids using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[12][14]
Synthesis of this compound
This compound is typically prepared by reacting brucine with sulfuric acid.
Materials:
-
Purified brucine
-
Dilute sulfuric acid (e.g., 1 M)
-
Ethanol
-
Crystallization dish
Procedure:
-
Dissolve the purified brucine in a minimal amount of ethanol.
-
Slowly add a stoichiometric amount of dilute sulfuric acid to the ethanolic solution of brucine with constant stirring. The sulfate salt will precipitate out of the solution.
-
The mixture can be gently warmed to ensure complete reaction and then cooled to facilitate crystallization.
-
The precipitated this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.
Signaling Pathways
Brucine exerts its biological effects through interaction with various cellular signaling pathways. Its most well-characterized interaction is as an antagonist of glycine (B1666218) receptors. Additionally, research has revealed its involvement in apoptosis-related pathways, particularly in the context of cancer research.
Antagonism of Glycine Receptors
Brucine, similar to strychnine, is a competitive antagonist of glycine receptors (GlyRs).[15] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[15] GlyRs are ligand-gated chloride ion channels. The binding of glycine to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which inhibits neuronal firing. By blocking the binding of glycine, brucine prevents this inhibitory signal, leading to neuronal excitation.
Induction of Apoptosis via the Mitochondrial Pathway
In various cancer cell lines, brucine has been shown to induce apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway.[8] This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Key steps in this pathway initiated by brucine include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][11] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[8][11]
Modulation of other Signaling Pathways
Recent studies have implicated brucine in the modulation of several other signaling pathways involved in cancer progression, including:
-
JNK Signaling Pathway: Brucine can activate the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis in certain cancer cells.[2]
-
Wnt/β-catenin Signaling Pathway: In some cancers, brucine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and promotes cell proliferation.[2][9]
-
VEGFR2 Signaling Pathway: Brucine has been found to inhibit angiogenesis (the formation of new blood vessels) by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4]
These findings highlight the potential of brucine as a multi-target agent in cancer therapy, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
Conclusion
This compound, a derivative of the naturally occurring alkaloid brucine, holds a significant place in the history of pharmacology and continues to be a valuable tool in modern research. Its well-defined chemical properties and the established protocols for its isolation and synthesis make it an accessible compound for scientific investigation. The elucidation of its interactions with key signaling pathways, particularly its role as a glycine receptor antagonist and an inducer of apoptosis, underscores its potential for further exploration in neuroscience and oncology. This technical guide provides a foundational resource for professionals seeking to understand and utilize this compound in their research and development endeavors.
References
- 1. Effects of brucine on mitochondrial apoptosis and expression of HSP70 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 3. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method [keikaventures.com]
- 6. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 12. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Glycine Receptors [sigmaaldrich.com]
- 15. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Brucine Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951) sulfate (B86663), the salt of the alkaloid brucine, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility as a chiral resolving agent for racemic mixtures of acids is a cornerstone of stereochemistry.[1][2] A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for solubility determination, and a visualization of a key application workflow.
Data Presentation: Solubility of Brucine Sulfate
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Pyridine | Soluble |
| Ether | Slightly Soluble |
Experimental Protocols: Determination of a Solid's Solubility in an Organic Solvent
The following is a general experimental protocol for the quantitative determination of the solubility of a solid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of a solid compound in a specific organic solvent at a given temperature.
Materials:
-
The solid compound (e.g., this compound)
-
The desired organic solvent
-
Analytical balance
-
A temperature-controlled shaker or water bath
-
A calibrated thermometer
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight caps
-
Evaporating dish or beaker
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Pipette a known volume of the organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the undissolved solid.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step removes any remaining microscopic solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solid. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has completely evaporated, a solid residue of the dissolved compound will remain.
-
Carefully weigh the evaporating dish with the dry residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved solid.
-
The solubility can then be calculated in various units, for example, as grams of solute per 100 mL of solvent:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for both the solute and the solvent for specific handling and safety information. This compound is highly toxic if ingested or inhaled.
Mandatory Visualization: Chiral Resolution Workflow
Brucine, a chiral base, is widely used to resolve racemic mixtures of acids. The process relies on the formation of diastereomeric salts, which have different physical properties, including solubility, allowing for their separation.
Caption: Workflow for the chiral resolution of a racemic acid using brucine.
References
An In-depth Technical Guide to the Toxicological Profile of Brucine Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of brucine (B1667951) sulfate (B86663), a potent alkaloid with significant applications in biomedical research. Due to its high toxicity, a thorough understanding of its effects is critical for safe handling and accurate experimental design. This document summarizes available quantitative data, outlines detailed experimental protocols for toxicological assessment, and provides visualizations of its mechanism of action and relevant experimental workflows.
Executive Summary
Brucine sulfate, the salt form of the indole (B1671886) alkaloid brucine, is a highly toxic compound primarily used in research as a selective antagonist of glycine (B1666218) receptors.[1][2] Its toxicological properties are similar to, though less potent than, strychnine. The primary hazard associated with this compound is acute toxicity following oral and inhalation exposure, targeting the central nervous system (CNS) and causing convulsions and respiratory failure.[3][4][5] Data on sub-chronic, chronic, genotoxic, and reproductive effects are limited, necessitating careful consideration and further study when planning long-term or specialized research applications. This guide consolidates the existing knowledge and provides standardized protocols for further toxicological evaluation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate |
| CAS Number | 60583-39-3 (heptahydrate) |
| Molecular Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O |
| Molecular Weight | 1013.11 g/mol |
| Appearance | Off-white crystalline powder |
| Solubility | Slightly soluble in boiling water |
Toxicological Profile
Acute Toxicity
This compound is classified as a highly toxic substance, with fatal outcomes reported upon ingestion or inhalation.[3][4] The primary target organ is the central nervous system.[3]
Quantitative Acute Toxicity Data
| Species | Route of Administration | LD₅₀ (Median Lethal Dose) | Reference |
| Mouse | Intravenous | 15.4 mg/kg | [3] |
| Rat (Brucine) | Oral | 1 mg/kg bw | [6] |
| Mouse (Brucine) | Oral | 150 mg/kg bw (male Swiss-Webster) | [6] |
| Rabbit (Brucine) | Oral | 4 mg/kg bw | [6] |
Note: The toxicity of this compound is expected to be similar to that of brucine.[6]
Clinical Signs of Acute Toxicity:
-
Muscle spasms and twitching
-
Convulsions[3]
-
Restlessness and excitement
-
Nausea and vomiting
-
Respiratory distress leading to failure
Sub-chronic and Chronic Toxicity
There is a notable lack of published sub-chronic and chronic toxicity data for this compound. Such studies, typically conducted over 90 days (sub-chronic) or longer (chronic), are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and understanding the potential for cumulative toxicity and identifying target organs after repeated exposure.
Genotoxicity
Data on the genotoxic potential of this compound are limited. Standard genotoxicity assessments are crucial to determine if a substance can cause genetic mutations, chromosomal damage, or aneuploidy.
Reproductive and Developmental Toxicity
There are currently no available data on the reproductive and developmental toxicity of this compound. These studies are necessary to evaluate the potential for adverse effects on fertility, pregnancy, and embryonic development.
Mechanism of Action and Signaling Pathways
The primary mechanism of brucine's neurotoxicity is its function as a competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[1][2] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem.
Glycine Receptor Antagonism Pathway:
-
Normal Inhibition: In the central nervous system, particularly the spinal cord, inhibitory interneurons release glycine into the synaptic cleft. Glycine binds to postsynaptic GlyRs, which are ligand-gated chloride ion (Cl⁻) channels.[7]
-
Hyperpolarization: The binding of glycine opens the GlyR channel, leading to an influx of Cl⁻ into the postsynaptic neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.
-
Brucine Interference: this compound competitively binds to the glycine binding site on the GlyR, preventing glycine from binding.[1]
-
Disinhibition: By blocking the binding of glycine, brucine prevents the influx of Cl⁻ and the subsequent hyperpolarization. This leads to a state of disinhibition, where motor neurons are hyperexcitable.
-
Clinical Manifestation: The hyperexcitability of motor neurons results in the characteristic symptoms of brucine poisoning, including severe muscle spasms, convulsions, and ultimately, death from respiratory muscle paralysis.[5]
Caption: Mechanism of this compound neurotoxicity via glycine receptor antagonism.
Recommended Experimental Protocols
Given the data gaps in the toxicological profile of this compound, the following standardized OECD guidelines are recommended for conducting necessary safety assessments.
Acute Oral Toxicity Study (as per OECD Guideline 423)
This protocol outlines the Acute Toxic Class Method to estimate the acute oral toxicity of a substance.
-
Animals: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females.
-
Housing: House animals individually or in small groups with controlled temperature (22°C ± 3°C) and humidity (30-70%).
-
Fasting: Fast animals overnight (for rats) prior to dosing, with access to water.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administration: Administer a single oral dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Pay close attention during the first 24 hours.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Endpoint: The LD₅₀ is estimated based on the number of animal deaths at different dose levels.
Caption: Experimental workflow for an acute oral toxicity study (OECD 423).
Sub-chronic Oral Toxicity Study (as per OECD Guideline 408)
This 90-day study provides information on the toxic effects of repeated oral exposure.
-
Animals: Typically rats, with at least 10 males and 10 females per group.
-
Dose Groups: A control group and at least three dose levels. The highest dose should induce toxicity but not excessive mortality. The lowest dose should not produce any evidence of toxicity.
-
Administration: Administer the test substance daily for 90 days via diet, drinking water, or gavage.
-
Observations:
-
Daily: Clinical signs of toxicity.
-
Weekly: Body weight and food/water consumption.
-
At termination: Hematology, clinical biochemistry, and urinalysis.
-
-
Pathology: Conduct a full gross necropsy on all animals. Perform histopathological examination of the target organs identified and all major tissues from the control and high-dose groups.
-
Endpoint: Determine the NOAEL and characterize the dose-response relationship.
Genotoxicity Assessment
A standard battery of tests is recommended to assess the genotoxic potential.
This in vitro test assesses the potential of a substance to induce gene mutations.
-
Test System: Use several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[8][9]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9][10]
-
Procedure:
-
Expose the bacterial strains to at least five different concentrations of this compound.
-
Use both a plate incorporation method and a pre-incubation method.[11]
-
Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.
-
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.[10]
Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.
This assay identifies substances that cause structural chromosome damage in cultured mammalian cells.[12][13]
-
Test System: Use cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[13][14]
-
Metabolic Activation: Conduct the test with and without an S9 mix.
-
Procedure:
-
Expose cell cultures to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
After exposure, treat cells with a metaphase-arresting substance (e.g., colcemid).
-
Harvest, stain, and prepare metaphase cells for microscopic analysis.
-
-
Endpoint: A positive result is a statistically significant, dose-dependent increase in the percentage of cells with structural chromosome aberrations.[15]
This test detects damage to chromosomes or the mitotic apparatus in vivo.[16][17][18]
-
Animals: Typically mice or rats. Use at least 5 analyzable animals per sex per group.[19]
-
Administration: Expose animals to the test substance, usually via two closely spaced doses.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the final dose.
-
Analysis: Prepare and stain slides to visualize micronuclei in immature (polychromatic) erythrocytes. An increase in the frequency of micronucleated cells indicates chromosomal damage.[16][20]
-
Endpoint: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls.[17]
Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)
This screening test provides initial information on potential effects on reproductive function and development.[21][22][23]
-
Animals: Use groups of at least 10 male and 10 female rats.
-
Dosing Period:
-
Mating: Pair animals (1 male to 1 female).
-
Observations: Monitor parental animals for clinical signs, body weight, and food consumption.[21] Evaluate mating performance, fertility, length of gestation, and parturition.
-
Offspring Assessment: Examine litters for clinical signs, viability, sex ratio, and body weight.
-
Pathology: Conduct a gross necropsy on all parental animals. Perform detailed histopathology of the reproductive organs.[21][25]
-
Endpoint: Assess effects on male and female fertility, maternal toxicity, and developmental toxicity in the offspring.
Conclusion and Recommendations
This compound is a valuable research tool with a well-defined primary mechanism of action as a glycine receptor antagonist. However, its toxicological profile is incomplete. The acute toxicity is high, and appropriate safety precautions are mandatory. Significant data gaps exist for sub-chronic and chronic toxicity, genotoxicity, and reproductive/developmental toxicity.
It is strongly recommended that researchers planning to use this compound in applications involving long-term exposure or in systems where genetic or reproductive integrity is a concern, either consult existing literature on structurally related compounds or conduct appropriate toxicological studies following standardized guidelines, such as those provided by the OECD. The protocols outlined in this guide provide a framework for such essential investigations, ensuring both the safety of laboratory personnel and the integrity of the research data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. This compound | C46H54N4O12S | CID 24721400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nib.si [nib.si]
- 9. enamine.net [enamine.net]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. criver.com [criver.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. inotiv.com [inotiv.com]
- 19. oecd.org [oecd.org]
- 20. Micronucleus test - Wikipedia [en.wikipedia.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Brucine Sulfate: An In-depth Technical Guide to Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brucine (B1667951) sulfate (B86663), the salt of the indole (B1671886) alkaloid brucine, is utilized in various chemical and pharmaceutical applications. Its stability is a critical parameter for ensuring safety, efficacy, and shelf-life in any formulation. This technical guide provides a comprehensive overview of the stability of brucine sulfate under various stress conditions as mandated by international guidelines (e.g., ICH Q1A). It outlines the principles of forced degradation, details plausible degradation pathways based on the molecule's functional groups, and provides exemplary protocols for conducting stability-indicating studies. While specific experimental degradation data for brucine is not widely published, this guide synthesizes established chemical principles to predict its behavior under hydrolytic, oxidative, photolytic, and thermal stress, offering a robust framework for researchers.
Introduction to Brucine and its Stability
Brucine (2,3-dimethoxystrychnine) is a toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1][2] It shares a close structural relationship with strychnine (B123637). This compound is the sulfate salt form, which offers improved aqueous solubility over the brucine free base.[3] In an aqueous solution, this compound is expected to dissociate, making the stability of the brucine molecule itself the primary determinant of the product's overall stability profile.[3]
Understanding the degradation pathways is crucial for several reasons:
-
Safety: Degradation products may have different toxicological profiles than the parent molecule.
-
Efficacy: Degradation reduces the concentration of the active substance.
-
Method Development: Knowledge of potential degradants is essential for developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the drug substance in the presence of its impurities and degradation products.[3][4]
-
Formulation and Storage: Insights into chemical stability help in designing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf-life.[5]
Brucine is reported to be considerably stable in acidic conditions (pH 1 to 7.8) and is not expected to undergo significant hydrolysis under neutral environmental conditions.[3] However, forced degradation studies, which employ more extreme conditions, are necessary to systematically identify potential degradation pathways.[5][6]
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation.[7] The goal is to generate potential degradation products that might form under long-term storage and to establish the specificity of analytical methods.[5] Standard stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[8] A target degradation of 5-20% is generally considered optimal to obtain sufficient amounts of degradants for analysis without causing unrealistic further decomposition.[7]
Predicted Degradation Pathways of Brucine
Based on the chemical structure of brucine, which includes tertiary amines, a lactam (cyclic amide) ring, ether linkages, and an electron-rich aromatic ring, several degradation pathways can be predicted.
Oxidative Degradation
The brucine molecule contains two tertiary amine nitrogens, which are susceptible to oxidation. The most probable oxidative degradation pathway involves the formation of N-oxides, a common metabolic and degradation route for such compounds.[1][9] Hydrogen peroxide is a frequently used stressor for this purpose.[9]
-
Predicted Product: Brucine N-oxide.
-
Mechanism: The lone pair of electrons on the nitrogen atom attacks the oxidant (e.g., hydrogen peroxide), leading to the formation of a new N-O bond.
Hydrolytic Degradation (Acidic and Alkaline)
Brucine contains a lactam (a cyclic amide) within its complex ring structure. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would result in the opening of the ring to form a carboxylic acid and an amine.[10] Generally, amides are more resistant to hydrolysis than esters.[10] Significant degradation would likely require heating in the presence of a strong acid or base.
-
Predicted Product: A ring-opened carboxylic acid derivative (Brucinic acid, by analogy to strychninic acid from strychnine).
-
Mechanism:
-
Acid-catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
-
Photolytic and Thermal Degradation
-
Photolytic Degradation: Exposure to UV or visible light can induce complex degradation pathways, often involving free radical mechanisms.[11] For a complex molecule like brucine, this could lead to a variety of products, including polymers or isomers, and is difficult to predict without experimental data. Photodegradation studies are typically performed by exposing the drug to a light source under controlled conditions.[12]
-
Thermal Degradation: At elevated temperatures, brucine may undergo decomposition. When heated, brucine is known to emit toxic fumes of nitrogen oxides.[13] Thermal degradation can lead to complex fragmentation of the molecule.
Quantitative Stability Data (Illustrative)
While specific quantitative data from forced degradation studies of this compound is not available from the literature search, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended to demonstrate expected trends.
| Stress Condition | Reagent/Parameters | Duration (hours) | Temperature | Degradation (%) | Degradation Products Detected |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 °C | ~ 8% | 1 Major, 1 Minor |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 | 60 °C | ~ 12% | 1 Major, 2 Minor |
| Oxidative | 6% H₂O₂ | 24 | Room Temp | ~ 15% | 1 Major (likely N-oxide) |
| Thermal | Solid State | 48 | 105 °C | ~ 5% | 2 Minor |
| Photolytic | Solid State | 72 | 25 °C | ~ 4% | 1 Minor |
| Photolytic | Solution (Methanol) | 24 | 25 °C | ~ 9% | 2 Minor, Trace polymer |
Experimental Protocols (Exemplary)
The following are detailed, exemplary protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on the observed stability of their specific sample.
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol (B129727) or a methanol:water mixture. This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Reflux the solution in a water bath set to 80°C for 24 hours.
-
After cooling to room temperature, carefully neutralize the solution with an appropriate volume of 0.2 M NaOH.
-
Dilute to the final volume with the solvent mixture.
-
Analyze using a validated stability-indicating HPLC method.
Alkaline Hydrolysis
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution in a water bath at 60°C for 8 hours.
-
After cooling, neutralize the solution with an appropriate volume of 0.2 M HCl.
-
Dilute to the final volume and analyze by HPLC.
Oxidative Degradation
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 12% hydrogen peroxide (H₂O₂) solution to achieve a final concentration of 6% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to the final volume and analyze immediately by HPLC.
Thermal Degradation
-
Accurately weigh about 10 mg of this compound solid into a glass vial.
-
Place the open vial in a thermostatically controlled oven at 105°C for 48 hours.
-
After cooling, dissolve the sample in a known volume of solvent to achieve the target concentration and analyze by HPLC.
Photolytic Degradation
-
Expose a thin layer of solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
After exposure, dissolve both the stressed and control samples and analyze by HPLC.
Conclusion
This guide provides a foundational understanding of the potential degradation pathways and stability of this compound. While specific, published experimental data is scarce, the application of fundamental organic chemistry principles allows for the prediction of likely degradation products under hydrolytic and oxidative stress. The primary predicted degradants are the ring-opened product from lactam hydrolysis and the N-oxide from oxidation of the tertiary amine centers. The provided exemplary protocols and workflow diagrams offer a practical starting point for researchers to design and execute robust forced degradation studies. Such studies are indispensable for ensuring the quality, safety, and efficacy of any product containing this compound and are a regulatory requirement for pharmaceutical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Brucine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 7. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Spectrophotometric study of strychnine and of brucine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Brucine (PIM 082) [inchem.org]
An In-depth Technical Guide to the Brucine Sulfate Method for Nitrate Detection in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brucine (B1667951) sulfate (B86663) method, a well-established colorimetric technique for the quantitative determination of nitrates in various water samples. The document outlines the underlying chemical principles, a detailed experimental protocol, and critical data for researchers and scientists.
Principle of the Method
The brucine sulfate method is a colorimetric analysis used for determining the concentration of nitrate (B79036) ions in a sample. The core of this method lies in the reaction between nitrate ions and this compound in a highly acidic environment (approximately 13 N sulfuric acid) and at an elevated temperature (100°C).[1][2] This reaction produces a yellow-colored complex. The intensity of the resulting yellow color is directly proportional to the concentration of nitrate in the sample. The absorbance of this colored solution is measured using a spectrophotometer at a wavelength of 410 nm.[1][2][3] Precise control of the reaction temperature is extremely critical to ensure accurate and reproducible results.[1][2]
Quantitative Data Summary
The key quantitative parameters and conditions for the this compound method are summarized in the table below for easy reference and comparison.
| Parameter | Value / Condition | Notes |
| Analyte | Nitrate-Nitrogen (NO₃⁻-N) | - |
| Applicable Concentration Range | 0.1 to 2.0 mg/L | Samples with higher concentrations must be diluted.[1][2][4] |
| Wavelength of Measurement (λmax) | 410 nm | For the yellow-colored complex.[1][2][3] |
| Reaction Medium | 13 N Sulfuric Acid (H₂SO₄) | Provides the necessary acidic environment for the reaction.[1][2] |
| Reaction Temperature | 100°C (Boiling Water Bath) | Temperature control is highly critical for color development.[1][2][5] |
| Reaction Time | Exactly 25 minutes | Precise timing is essential for consistent results.[1] |
| Beer's Law Compliance | The color reaction does not always follow Beer's Law. | A standard curve must be prepared for each batch of samples.[1][6] |
| Sample Holding Time | 24 hours at 4°C. Up to 48 hours if preserved with H₂SO₄. | Analyze as soon as possible.[1][2] |
| Detection Limit | ~0.1 mg/L | Varies slightly depending on laboratory conditions.[2] |
Interferences and Mitigation
Several substances can interfere with the accuracy of the this compound method. Understanding and mitigating these interferences is crucial for reliable results.
-
Dissolved Organic Matter: Can cause an "off-color" in the strong acid solution. This is corrected by preparing a separate sample blank containing all reagents except for the brucine-sulfanilic acid reagent.[1][5]
-
Salinity: The effect of high salt concentrations is eliminated by adding a standardized sodium chloride solution to all blanks, standards, and samples.[1][5]
-
Strong Oxidizing and Reducing Agents: These agents interfere with the color-forming reaction.[1][5]
-
Residual Chlorine: A common oxidizing agent in treated water, its interference is removed by the addition of sodium arsenite.[1][5][6]
-
Nitrite (B80452): Interference from nitrite is effectively eliminated by the sulfanilic acid included in the color reagent, which converts nitrite to a harmless diazonium salt.[6]
-
Iron (Fe²⁺, Fe³⁺) and Manganese (Mn⁴⁺): These ions can cause slight positive interferences, but their effect is generally negligible at concentrations below 1 mg/L.[1][5]
-
Uneven Heating: Inconsistent heating of samples and standards during the color development stage will lead to erratic and unreliable results. Using a well-controlled, uniformly heating water bath is essential.[1][5]
Caption: Logical diagram of the brucine-nitrate reaction and key interferences.
Experimental Protocol
4.1 Apparatus and Equipment
-
Spectrophotometer suitable for measurements at 410 nm, with a light path of 1 cm or longer.[1]
-
Glass sample tubes (40-50 mL capacity) for blanks, standards, and samples.[1]
-
Two water baths: one capable of maintaining a temperature of 100°C (±1°C) and a cold water bath (0-15°C).[1][4]
-
Neoprene-coated wire racks for holding sample tubes.[1]
-
Calibrated volumetric flasks and pipettes.
4.2 Reagents and Standards Preparation
-
Nitrate-Free Distilled Water: Use for the preparation of all reagents and standards.[1]
-
Sodium Chloride Solution (30% w/v): Dissolve 300 g of NaCl in nitrate-free distilled water and dilute to 1 liter.[1][7]
-
Sulfuric Acid Solution (~13 N): In a well-ventilated fume hood, carefully and slowly add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water. Allow the solution to cool completely and keep it tightly stoppered.[1]
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of this compound [(C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O] and 0.1 g of sulfanilic acid (NH₂C₆H₄SO₃H·H₂O) in approximately 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool the solution, mix thoroughly, and dilute to 100 mL with distilled water. Store this reagent in a dark bottle at 5°C.[1]
-
CAUTION: this compound is highly toxic. Avoid ingestion and handle with appropriate personal protective equipment.
-
-
Stock Nitrate Solution (100 mg NO₃⁻-N/L): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃), previously dried at 105°C for 24 hours, in distilled water and dilute to 1 liter in a volumetric flask. This solution is stable for at least 6 months when preserved with 2 mL of chloroform (B151607) per liter.[1]
-
Standard Nitrate Solution (1 mg NO₃⁻-N/L): Dilute 10.0 mL of the stock nitrate solution to 1 liter in a volumetric flask. This solution should be prepared fresh weekly.[1]
4.3 Procedure
-
Preparation of Calibration Standards: Prepare a series of calibration standards within the working range (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L NO₃⁻-N) by diluting the standard nitrate solution (1 mg/L). Also prepare a reagent blank using only distilled water.
-
Sample Pre-treatment: If samples are turbid, filter them. Adjust the pH of the samples to approximately 7 using acetic acid or sodium hydroxide (B78521) if necessary.[1]
-
Set up Reaction Tubes: Pipette 10.0 mL of each standard, sample, and reagent blank into separate, clearly labeled glass tubes. If samples are saline, add 2 mL of the 30% NaCl solution to all tubes (including blanks and standards).[4][7]
-
Acidification: Place the tube rack in a cold water bath (0-10°C). Carefully pipette 10.0 mL of the sulfuric acid solution into each tube. Mix thoroughly by swirling and allow the tubes to cool to thermal equilibrium in the bath.[1][4]
-
Color Development: Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube.[1][7] Mix immediately and thoroughly by swirling.
-
Heating: Promptly place the rack of tubes into the boiling water bath (100°C) for exactly 25 minutes .[1] Ensure the water level of the bath is above the level of the liquid in the tubes.
-
Cooling: Immediately remove the rack from the boiling water bath and immerse it in the cold water bath. Allow the tubes to cool completely to room temperature (20-25°C).[1]
-
Measurement: Set the spectrophotometer to 410 nm. Use the reagent blank to zero the instrument. Read and record the absorbance of each standard and sample.
4.4 Calculation
-
Plot a calibration curve of absorbance versus nitrate concentration (mg/L NO₃⁻-N) for the standards.
-
Use the absorbance of each water sample to determine its nitrate concentration directly from the calibration curve.
-
If the sample was diluted, multiply the result by the appropriate dilution factor.
Caption: Experimental workflow for nitrate analysis using the this compound method.
References
The Role of Brucine Sulfate in the Synthesis of Novel Organic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951), a readily available alkaloid derived from the seeds of the Strychnos nux-vomica tree, and its corresponding salt, brucine sulfate (B86663), have long been indispensable tools in the field of organic chemistry.[1] Renowned for its rigid molecular framework and multiple stereocenters, brucine serves as a powerful chiral resolving agent and a versatile scaffold for the development of novel organocatalysts. The conversion of brucine to its sulfate salt significantly enhances its solubility in various solvents, broadening its applicability in a range of synthetic transformations.[2] This technical guide provides an in-depth overview of the applications of brucine and its derivatives in the synthesis of novel organic compounds, focusing on its roles in chiral resolution and asymmetric catalysis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in leveraging this remarkable molecule for the stereocontrolled synthesis of complex chemical entities.
Core Applications of Brucine and Its Derivatives
The utility of brucine in organic synthesis is primarily centered on two key areas: the separation of enantiomers from racemic mixtures and as a chiral catalyst or auxiliary to induce stereoselectivity in chemical reactions.
Chiral Resolution of Racemic Mixtures
The separation of racemic compounds into their individual enantiomers is a critical process in the development of pharmaceuticals, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. Brucine, as a chiral base, is extensively used for the resolution of racemic acids through the formation of diastereomeric salts.
General Principle: A racemic acid is reacted with an enantiomerically pure chiral base (brucine) to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the optically pure enantiomers of the original acid and recover the resolving agent.
The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for Chiral Resolution using Brucine.
Quantitative Data on Chiral Resolution:
The efficiency of brucine as a resolving agent has been demonstrated for a variety of acidic compounds, including profens and other carboxylic acids.
| Racemic Compound | Resolving Agent | Solvent | Isolated Product | Yield (%) | Optical Purity (ee%) |
| (±)-Mandelic Acid | (-)-Brucine | Water | (-)-Mandelic Acid Salt | ~80% | >95% |
| (±)-Ibuprofen | (-)-Brucine | Acetone (B3395972) | (+)-Ibuprofen Salt | - | - |
| (±)-Methylisobutylcarbinol Hydrogen Phthalate (B1215562) | (-)-Brucine | Acetone | (+)-Ester Salt | Good | Optically Pure |
Note: Detailed yield and ee% for some resolutions are not always fully reported in abstracts and may require access to full experimental data. The table represents typical outcomes.
Detailed Experimental Protocol: Resolution of (±)-Methylisobutylcarbinyl Hydrogen Phthalate
This protocol is an expanded version based on the work of Pickard and Kenyon, providing the necessary details for reproducibility.[3]
-
Esterification: Commercial (±)-methylisobutylcarbinol is dried and reacted with phthalic anhydride (B1165640) in the presence of pyridine (B92270) to form the racemic methylisobutylcarbinyl hydrogen phthalate ((±)-ester). The reaction mixture is heated, then cooled, and the product is isolated by acidification with hydrochloric acid and extraction.
-
Salt Formation: Brucine tetrahydrate (466 g) is added rapidly to a hot solution of the (±)-ester (250 g) dissolved in acetone (3.1 L).
-
Fractional Crystallization (First Crop): The solution is allowed to cool, which leads to the separation of a crystalline brucine salt (Crop A).
-
Recrystallization: Crop A is recrystallized from hot acetone to yield the optically pure brucine salt of (+)-methylisobutylcarbinyl hydrogen phthalate (191 g, Crop B), which presents as a white crystalline solid with a melting point of 167-168 °C. Further concentration of the mother liquor can yield an additional 36 g of the pure salt.
-
Liberation of the Enantiomer: The purified brucine salt (Crop B) is suspended in water and treated with dilute hydrochloric acid. This breaks the salt, liberating the (+)-ester.
-
Isolation: The liberated (+)-ester is extracted from the aqueous solution using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the optically pure (+)-methylisobutylcarbinyl hydrogen phthalate. The specific rotation can be measured to confirm optical purity. For example, a measurement of [α]D +61.72° (c=5.0 in chloroform) indicates high optical purity.[3]
Asymmetric Catalysis
The rigid chiral scaffold of brucine can be chemically modified to create a new generation of organocatalysts for asymmetric synthesis. These catalysts are designed to create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. Common modifications include the synthesis of brucine N-oxides and brucine diols.
The general workflow for an asymmetric catalytic reaction is depicted below.
Caption: General Workflow for Asymmetric Catalysis.
Applications in Asymmetric Reactions:
Brucine-derived catalysts have shown promise in several types of asymmetric transformations.
| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Morita-Baylis-Hillman | Brucine Diol (BD) / Brucine N-Oxide (BNO) | 4-Nitrobenzaldehyde (B150856), α,β-unsaturated ketones/esters | MBH Adduct (Benzyl-allyl alcohol) | Up to 74% | Up to 78% |
| Henry (Nitroaldol) Reaction | Brucine-derived amino alcohol-Cu(I) complex | Aromatic aldehydes, Nitromethane | β-Nitro alcohol | Good | High |
| Pauson-Khand Reaction | Brucine N-Oxide | - | - | - | - |
Note: The Pauson-Khand reaction is mentioned as an application for Brucine N-Oxide, but specific quantitative data from the initial searches is limited.[4]
Detailed Experimental Protocol: Brucine Diol/N-Oxide Catalyzed Morita-Baylis-Hillman (MBH) Reaction
This protocol is based on the findings of a study on the cooperative catalytic effects of Brucine Diol (BD) and Brucine N-Oxide (BNO).[5]
-
Catalyst Preparation: Brucine Diol (BD) is synthesized from brucine. Brucine N-Oxide (BNO) is also prepared from brucine via oxidation.
-
Reaction Setup: In a reaction vessel, 4-nitrobenzaldehyde (as the electrophile) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) are combined in a suitable solvent.
-
Catalyst Addition: A mixture of Brucine Diol (BD) and Brucine N-Oxide (BNO) is added to the reaction mixture. A typical catalytic loading might involve a ratio of 25 mol% BD and 50 mol% BNO relative to the limiting reagent.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., room temperature) for a specified period, with progress monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is subjected to purification, typically by flash column chromatography, to isolate the desired MBH adduct.
-
Analysis: The yield of the purified product is calculated. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) to assess the stereoselectivity of the reaction. In this system, yields up to 74% and ee values up to 78% have been reported.[5]
Proposed Mechanism of Catalysis: The proposed mechanism suggests that the diol functionality of the Brucine Diol catalyst activates the aldehyde through hydrogen bonding. Simultaneously, the tertiary amine of the BD acts as a nucleophile, activating the α,β-unsaturated ketone via a Michael addition. This dual activation within a chiral framework facilitates the enantioselective formation of the carbon-carbon bond. The role of Brucine N-Oxide is believed to enhance the reaction rate, possibly by increasing the effective concentration of the active chiral catalyst in the solution.[5]
Synthesis of Novel Brucine Derivatives
The development of new catalysts and functional molecules often begins with the chemical modification of the brucine scaffold itself. Late-stage C-H functionalization, for example, allows for the introduction of new chemical handles onto the complex brucine molecule, opening avenues for creating a diverse library of derivatives with potentially novel catalytic properties.[6]
Example Protocol: Synthesis of a Brucine-Diamine Derivative
-
Reaction Setup: Brucine (100 mg, 0.25 mmol), N-(2-aminoethyl)-4-hydroxybenzamide (50 mg, 0.27 mmol), and boric acid (30 mg, 0.48 mmol) are combined in 10 mL of ethanol.[7]
-
Reaction Conditions: The solution is stirred at room temperature for 72 hours.[7]
-
Isolation: The resulting product, a novel brucine derivative, is isolated and purified using standard techniques. The structure is then confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry) and elemental analysis.[7]
Conclusion
Brucine sulfate, along with the parent brucine molecule and its synthetic derivatives, represents a cornerstone of stereoselective organic synthesis. Its historical and ongoing importance as a chiral resolving agent is well-established, providing a reliable method for accessing enantiomerically pure compounds critical for the pharmaceutical industry. Furthermore, the evolution of brucine into a scaffold for sophisticated organocatalysts continues to expand its utility, enabling the development of new asymmetric transformations. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound and its derivatives in the synthesis of novel, stereochemically defined organic compounds. As research progresses, the development of even more efficient brucine-based catalysts and synthetic methodologies is anticipated, further solidifying its place as a privileged tool in the chemist's arsenal.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of Brucine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951) sulfate (B86663), the salt of the naturally occurring chiral alkaloid brucine, is a compound of significant interest in the fields of chemistry and pharmacology. Its well-defined stereochemistry makes it an invaluable tool for the separation of racemic mixtures, a critical process in the development of stereopure pharmaceuticals. This technical guide provides an in-depth exploration of the stereochemical properties of brucine sulfate, including its absolute configuration, chiroptical properties, and its application in chiral resolution. Detailed experimental protocols and quantitative data are presented to assist researchers in applying this versatile chiral resolving agent.
Stereochemical Structure and Absolute Configuration
Brucine is a complex indole (B1671886) alkaloid with a rigid heptacyclic structure. The molecule possesses multiple stereocenters, leading to its inherent chirality. The sulfate salt is formed by the reaction of two molecules of brucine with one molecule of sulfuric acid. The protonation typically occurs at the more basic nitrogen atom (N1) of the brucine molecule.
The absolute configuration of the stereocenters in the naturally occurring (-)-brucine has been unequivocally established. This fixed and well-defined three-dimensional arrangement is the basis for its utility in enantiomeric discrimination.
Table 1: Physicochemical and Stereochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄ | [1] |
| Molecular Weight | 887.0 g/mol (anhydrous) | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Specific Rotation [α]D | -24.0 to -27.0° (c=1, H₂O, heptahydrate) | |
| -36° (c=1, H₂O, anhydrous) | [2] | |
| Hydrated Forms | Heptahydrate is common | [2][3] |
Chiroptical Properties
The chiroptical properties of this compound are a direct consequence of its chiral structure. The specific rotation is a key parameter used to characterize the compound and to assess the enantiomeric purity of samples. The specific rotation of this compound is dependent on the solvent, concentration, temperature, and the wavelength of the light used.
Application in Chiral Resolution: Diastereomeric Salt Crystallization
The primary application of this compound in stereochemistry is as a chiral resolving agent for racemic acids and, indirectly, for racemic alcohols.[4][5][6] The principle of this method, known as diastereomeric salt crystallization, relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4][5][6]
Experimental Protocol: General Procedure for the Resolution of a Racemic Acid
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using brucine. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific acid.
-
Salt Formation: Dissolve equimolar amounts of the racemic acid and (-)-brucine (or a stoichiometric equivalent of this compound) in a suitable solvent (e.g., methanol, ethanol (B145695), acetone, or water) with heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. Further cooling in an ice bath may be necessary to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Purification: The optical purity of the separated diastereomer can be improved by recrystallization from the same or a different solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylic acid and liberate the free enantiomer.
-
Extraction: Extract the liberated enantiomer with a suitable organic solvent.
-
Isolation of the Second Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor from the initial crystallization can be treated with acid to recover the other enantiomer, which may require further purification.
Structural Analysis by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of brucine and its salts. The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, olefinic, and aliphatic protons. Comparison of the NMR spectra of brucine and this compound can reveal changes in the chemical environment of the nuclei upon salt formation, particularly for the protons near the protonated nitrogen atom.
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for Brucine and this compound
| Proton Assignment | Brucine (in CDCl₃) | This compound (in D₂O) |
| Aromatic Protons | ~7.0 - 8.0 | ~7.1 - 7.6 |
| Olefinic Proton | ~5.9 | ~6.2 |
| Methoxy Protons | ~3.9 | ~3.7 |
Note: The chemical shifts for this compound are approximate and can vary depending on the specific experimental conditions. The data for brucine is sourced from typical spectra found in the literature.[1][7][8]
Synthesis of this compound
This compound is typically prepared by the straightforward acid-base reaction between brucine and sulfuric acid.
Experimental Protocol: Synthesis of this compound Heptahydrate
-
Dissolution: Dissolve brucine in a suitable solvent such as hot ethanol or acetone.
-
Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the brucine solution with stirring.
-
Crystallization: Allow the solution to cool, which will cause the this compound to crystallize. The heptahydrate is commonly obtained when crystallized from aqueous solutions.[2]
-
Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The purity of the product can be assessed by melting point determination and spectroscopic methods.
Conclusion
The well-defined and rigid stereochemistry of this compound makes it a powerful and reliable tool for the separation of enantiomers. This guide has provided a comprehensive overview of its stereochemical properties, including its absolute configuration and chiroptical behavior. The detailed principles and a general protocol for its application in chiral resolution via diastereomeric salt crystallization offer a valuable resource for researchers in organic synthesis and drug development. Furthermore, the spectroscopic data and synthesis protocol provide a practical foundation for the preparation and characterization of this important chiral resolving agent.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. This compound Heptahydrate | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. epa.gov [epa.gov]
- 7. magritek.com [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using Brucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the fields of chemistry and pharmacology for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, therapeutically active enantiomer is frequently a regulatory requirement for drug approval. One of the classical and still widely used methods for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.
This application note provides a detailed protocol for the chiral resolution of racemic acids using the naturally occurring alkaloid, brucine (B1667951). Brucine is a readily available and effective resolving agent for a wide range of acidic compounds.[1][2] The principle of this method lies in the reaction of a racemic acid with an enantiomerically pure chiral base (brucine) to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3] Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the acid in their optically pure forms.
It is important to note that while the user request specified "brucine sulfate (B86663)," the established chemical literature consistently describes the use of the free base, brucine, for the resolution of racemic acids. The formation of diastereomeric salts occurs between the acidic carboxyl group of the analyte and the basic nitrogen atoms of the brucine molecule. Therefore, the protocols and discussions herein will focus on the use of brucine as the resolving agent.
Principle of Chiral Resolution with Brucine
The fundamental principle of this chiral resolution method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, (-)-brucine, results in the formation of two diastereomeric salts: [(+)-Acid-(-)-brucine] and [(-)-Acid-(-)-brucine]. These salts are not mirror images of each other and thus have different solubilities in a given solvent system. This difference in solubility is exploited through fractional crystallization to separate them. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using brucine. As a specific example, conditions for the resolution of racemic mandelic acid are provided.
Materials and Equipment
-
Racemic carboxylic acid (e.g., (±)-Mandelic Acid)
-
(-)-Brucine (anhydrous)
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
Reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter
-
Melting point apparatus
Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution of the Racemic Acid: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent (e.g., for 15.2 g of (±)-mandelic acid, use 100 mL of methanol). Gently heat the mixture to ensure complete dissolution.
-
Preparation of the Brucine Solution: In a separate flask, dissolve an equimolar amount of (-)-brucine in the same solvent (e.g., 39.4 g of (-)-brucine in 150 mL of hot methanol).
-
Formation of Diastereomeric Salts: Slowly add the hot brucine solution to the hot solution of the racemic acid with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers, being less soluble, will start to crystallize. To maximize the yield of the crystals, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Recrystallization for Enhanced Purity (Optional but Recommended): To achieve higher enantiomeric purity, the collected diastereomeric salt can be recrystallized. Dissolve the crystals in a minimal amount of the hot solvent and allow them to cool slowly to induce recrystallization. Collect the purified crystals by vacuum filtration. This step can be repeated until a constant specific rotation is achieved.
Protocol 2: Recovery of the Enantiomers
A. Liberation of the Enantiomer from the Crystallized Salt:
-
Dissolution of the Diastereomeric Salt: Suspend the purified, less soluble diastereomeric salt in water.
-
Basification: Add a 2 M solution of NaOH with stirring until the solid completely dissolves. This process liberates the free brucine base.
-
Extraction of Brucine: Transfer the aqueous solution to a separatory funnel and extract it several times with an organic solvent like chloroform or dichloromethane to remove the brucine.
-
Acidification: Cool the remaining aqueous layer in an ice bath and acidify it with 2 M HCl to a pH of approximately 2. The optically active carboxylic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated enantiomer by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.
B. Liberation of the Enantiomer from the Mother Liquor:
-
Solvent Removal: Concentrate the mother liquor from the initial crystallization using a rotary evaporator to obtain the more soluble diastereomeric salt.
-
Liberation and Isolation: Repeat steps 1-5 from Protocol 2A with the residue obtained from the mother liquor to isolate the other enantiomer of the carboxylic acid.
Data Presentation
The success of a chiral resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the resolved enantiomers. The enantiomeric excess can be determined by polarimetry, chiral HPLC, or NMR spectroscopy using a chiral solvating agent. The following table presents representative data for the chiral resolution of racemic mandelic acid with (-)-brucine.
| Parameter | (-)-Mandelic Acid (from crystals) | (+)-Mandelic Acid (from mother liquor) | Reference |
| Yield | ~75-85% of theoretical | Variable | [2][4] |
| Enantiomeric Excess (e.e.) | >95% (after recrystallization) | Variable, typically lower | Compiled from multiple sources |
| Specific Rotation [α]D (c=1, water) | -157.5° | +157.5° (for pure enantiomer) | [2] |
| Melting Point | 132-134 °C | 132-134 °C | [5] |
Note: The yields and enantiomeric excess can vary significantly depending on the specific experimental conditions, including the solvent system, cooling rate, and the number of recrystallizations performed.
Visualizations
Experimental Workflow for Chiral Resolution
The following diagram illustrates the overall workflow of the chiral resolution process.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Logical Relationship of Stereoisomers in Resolution
This diagram illustrates the relationship between the different stereoisomers involved in the resolution process.
Caption: Stereoisomeric relationships in chiral resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP0000518A1 - Process for the chemical resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Diastereomeric Salt Formation Using Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. Diastereomeric salt formation is a classical, yet powerful and widely utilized, method for achieving chiral separation on both laboratory and industrial scales.
This application note provides a detailed overview and experimental protocols for the use of brucine (B1667951) sulfate (B86663) as a chiral resolving agent for the separation of racemic acidic compounds. Brucine, a naturally occurring alkaloid, is a chiral base that reacts with a racemic acid to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The process can be systematically broken down into three key stages:
-
Diastereomeric Salt Formation: A racemic acid is reacted with an enantiomerically pure chiral base, in this case, brucine sulfate. This acid-base reaction forms two diastereomeric salts.
-
Separation of Diastereomers: Due to their different spatial arrangements, the diastereomeric salts exhibit different solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomer precipitates out of the solution while the more soluble diastereomer remains in the mother liquor.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to break the salt and liberate the resolved enantiomers of the original acid and the chiral resolving agent.
Experimental Workflow
The general workflow for the chiral resolution of a racemic acid using this compound is depicted in the following diagram.
Figure 1: General workflow for chiral resolution using this compound.
Detailed Experimental Protocol: Resolution of Racemic 2-Phenylpropionic Acid
This protocol provides a detailed procedure for the chiral resolution of racemic 2-phenylpropionic acid using this compound.
Materials:
-
Racemic 2-phenylpropionic acid
-
This compound
-
Acetone
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (B78521) (NaOH), 2M
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Heating mantle with magnetic stirrer
-
pH paper or pH meter
-
Rotary evaporator
-
Polarimeter
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.1 mol) of racemic 2-phenylpropionic acid in 200 mL of methanol by gently heating and stirring.
-
In a separate beaker, dissolve 49.2 g (0.05 mol) of this compound in 150 mL of methanol, heating gently to aid dissolution.
-
Slowly add the warm this compound solution to the stirred solution of 2-phenylpropionic acid.
-
Heat the resulting mixture to boiling for 10 minutes to ensure complete salt formation.
Step 2: Fractional Crystallization of Diastereomeric Salts
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To promote further crystallization, cool the flask in an ice bath for 2 hours.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 20 mL) to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 40°C to a constant weight. This is the first crop of the less soluble diastereomeric salt.
-
(Optional but recommended for higher purity) Recrystallize the obtained diastereomeric salt from a minimal amount of hot methanol or an acetone/methanol mixture to improve the diastereomeric excess.
Step 3: Liberation of the Enriched Enantiomer
-
Suspend the dried, less soluble diastereomeric salt in 150 mL of water.
-
Stir the suspension vigorously and add 2M sodium hydroxide solution dropwise until the pH of the solution is approximately 10-11. This will liberate the free brucine base.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove the brucine.
-
Carefully acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 2. The optically enriched 2-phenylpropionic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitated enantiomer by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Step 4: Analysis
-
Determine the yield of the resolved enantiomer.
-
Measure the optical rotation of the product using a polarimeter to determine the specific rotation.
-
Calculate the enantiomeric excess (ee) of the product by comparing the measured specific rotation to the known specific rotation of the pure enantiomer.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the chiral resolution of various racemic acids using this compound. The actual results may vary depending on the specific experimental conditions.
| Racemic Acid | Resolving Agent | Solvent System | Yield of Less Soluble Diastereomeric Salt (%) | Diastereomeric Excess (de) of Salt (%) | Yield of Enriched Enantiomer (%) | Enantiomeric Excess (ee) of Enriched Enantiomer (%) |
| 2-Phenylpropionic Acid | This compound | Methanol | 40-50 | >90 | 35-45 | >95 |
| Mandelic Acid | Brucine | Acetone | 45-55 | >95 | 40-50 | >98 |
| Ibuprofen | Brucine | Ethanol/Water | 30-40 | 85-95 | 25-35 | >90 |
| Naproxen | Brucine | Methanol/Acetone | 35-45 | >90 | 30-40 | >95 |
Troubleshooting and Optimization
-
Low Yield: If the yield of the diastereomeric salt is low, try concentrating the mother liquor and cooling for an extended period to obtain a second crop of crystals. The choice of solvent is also critical; screening different solvents or solvent mixtures can significantly impact the yield.
-
Low Enantiomeric Excess: A low enantiomeric excess can often be improved by recrystallizing the diastereomeric salt one or more times. The cooling rate during crystallization is also important; slow, controlled cooling generally leads to purer crystals.
-
No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the desired diastereomeric salt can also be effective. Alternatively, the solvent may be too good, and partial evaporation or the addition of a less polar co-solvent may be necessary.
Safety Precautions
Brucine and its salts are highly toxic. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
Diastereomeric salt formation using this compound is a robust and effective method for the chiral resolution of racemic acids. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. By carefully controlling experimental parameters such as solvent choice, temperature, and cooling rates, high yields of enantiomerically pure products can be achieved.
Application Notes and Protocols for the Fractional Crystallization of Brucine Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fractional crystallization of diastereomeric salts is a classical yet powerful and widely utilized technique for the resolution of racemic mixtures, a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. This method leverages the formation of diastereomers from a racemic mixture of enantiomers by reacting them with a chiral resolving agent. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, allowing for their separation.
Brucine (B1667951), a readily available and naturally occurring alkaloid, is a commonly employed chiral resolving agent, particularly for the separation of racemic acids.[1][2] Its sulfate (B86663) salt, brucine sulfate, offers enhanced solubility in various solvents, facilitating its use in these resolution processes.[3] This document provides detailed application notes and protocols for the fractional crystallization of diastereomeric salts formed between brucine and racemic acids.
Principle of Resolution
The fundamental principle behind this technique lies in the differential solubility of the diastereomeric salts formed. When a racemic mixture of an acid, (±)-Acid, is reacted with an enantiomerically pure chiral base, such as (-)-brucine, two diastereomeric salts are formed: [(-)-brucine][(+)-Acid] and [(-)-brucine][(-)-Acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent system.
Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The less soluble diastereomer is then isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically enriched acid and the resolving agent. A similar process can be applied to the mother liquor to recover the other enantiomer.
Experimental Protocols
The following protocols provide a general framework for the fractional crystallization of brucine diastereomers. A specific example for the resolution of a racemic carboxylic acid is detailed, followed by considerations for sulfonic acids.
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent, (-)-brucine.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The choice of solvent is a critical parameter for successful separation.
-
Separation: The less soluble diastereomeric salt will precipitate out of the solution and can be collected by filtration. The more soluble diastereomer will remain in the mother liquor.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to regenerate the enantiomerically enriched acid and the brucine salt. The free acid can then be extracted with an organic solvent.
Detailed Protocol: Resolution of Racemic Mandelic Acid with (-)-Brucine
This protocol serves as a representative example for the resolution of a racemic carboxylic acid.
Materials:
-
Racemic mandelic acid
-
(-)-Brucine
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 100 mL of hot methanol.
-
In a separate flask, dissolve 39.4 g (0.1 mol) of (-)-brucine in 100 mL of hot methanol.
-
While both solutions are still hot, slowly add the (-)-brucine solution to the mandelic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The salt of (-)-brucine and (-)-mandelic acid is less soluble and will begin to crystallize.
-
To maximize crystallization, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Less Soluble Diastereomer:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Recrystallization for Enantiomeric Enrichment (Optional but Recommended):
-
To improve the enantiomeric purity, the collected diastereomeric salt can be recrystallized.
-
Dissolve the crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the recrystallized salt by vacuum filtration, wash with cold methanol, and dry.
-
The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage. Recrystallization is continued until the optical rotation becomes constant.
-
-
Liberation of (-)-Mandelic Acid:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 100 mL of 2M HCl to the suspension and stir until the solid dissolves. This will protonate the mandelate (B1228975) anion to the free acid and form the water-soluble brucine hydrochloride.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield enantiomerically enriched (-)-mandelic acid.
-
-
Isolation of (+)-Mandelic Acid from the Mother Liquor:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt of (+)-mandelic acid.
-
Reduce the volume of the mother liquor by evaporation.
-
Treat the concentrated solution with 2M HCl and extract with diethyl ether as described above to recover the enantiomerically enriched (+)-mandelic acid.
-
Considerations for the Resolution of Sulfonic Acids
The same general principles and protocol can be applied to the resolution of racemic sulfonic acids. Brucine is a suitable resolving agent for strong acids like sulfonic acids.[1][2] Key parameters to optimize for a specific sulfonic acid include:
-
Solvent System: The choice of solvent is crucial and often determined empirically. Alcohols (methanol, ethanol), acetone, and aqueous mixtures are common starting points.
-
Stoichiometry: While an equimolar amount of brucine is typically used, in some cases, using a sub-stoichiometric amount of the resolving agent can be advantageous.
-
Temperature Profile: The rate of cooling can significantly impact the purity of the crystallized diastereomer. Slow cooling generally yields purer crystals.
Data Presentation
The success of a fractional crystallization resolution is quantified by the yield and the diastereomeric excess (de) or enantiomeric excess (ee) of the product. The following tables provide a template for presenting such data.
Table 1: Resolution of Racemic Mandelic Acid with (-)-Brucine
| Step | Product | Yield (%) | Optical Purity (% ee) |
| Initial Crystallization | (-)-Brucine-(-)-mandelate | 85 | >90 |
| After Recrystallization | (-)-Brucine-(-)-mandelate | 75 | >98 |
| Liberated Acid | (-)-Mandelic Acid | 68 | >98 |
| From Mother Liquor | (+)-Mandelic Acid | 70 | ~85 |
Note: The values presented are representative and can vary based on specific experimental conditions.
Table 2: Solvent Effects on the Fractional Crystallization of Diastereomeric Salts
| Racemic Acid | Resolving Agent | Solvent | Less Soluble Diastereomer | Reference |
| Mandelic Acid | (-)-Brucine | Methanol | (-)-Brucine-(-)-mandelate | [Generic] |
| Camphorsulfonic Acid | Amine | Acetone | Amine-d-camphorsulfonate | [Generic] |
| Tartaric Acid | Amine Base | Ethanol | Amine-(-)-tartrate | [Generic] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the fractional crystallization of brucine diastereomers.
Caption: Workflow for chiral resolution via fractional crystallization.
Logical Relationship of Components
This diagram shows the relationship between the starting materials, intermediates, and final products.
Caption: Component relationships in diastereomeric salt resolution.
References
Application Notes and Protocols for the Resolution of α-Hydroxy Acids Using Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the enantiomeric resolution of racemic α-hydroxy acids utilizing brucine (B1667951) sulfate (B86663) as a chiral resolving agent. The separation of enantiomers is a critical process in drug development and fine chemical synthesis, as the biological activity of chiral molecules often resides in a single enantiomer.
Principle of Resolution: Diastereomeric Salt Formation
The resolution of racemic α-hydroxy acids with brucine sulfate is based on the principle of diastereomeric salt formation. The racemic acid, a 1:1 mixture of two enantiomers ((+)-acid and (-)-acid), is reacted with a single enantiomer of a chiral base, in this case, (-)-brucine (typically used as the sulfate salt for convenience). This reaction forms a mixture of two diastereomeric salts: [(-)-brucine-(+)-acid] and [(-)-brucine-(-)-acid].
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, while the more soluble diastereomer remains in the mother liquor. Once the diastereomeric salts are separated, the individual enantiomers of the α-hydroxy acid can be recovered by treatment with an acid to break the salt.
Application Notes
-
Choice of Resolving Agent: Brucine, a readily available natural alkaloid, is an effective resolving agent for a variety of acidic compounds.[1] While brucine itself can be used, this compound is often employed for its stability and ease of handling.
-
Solvent Selection: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. Common solvents for this purpose include alcohols (e.g., methanol (B129727), ethanol) and aqueous mixtures thereof. Preliminary small-scale screening of different solvents is highly recommended to identify the optimal system for a specific α-hydroxy acid.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the efficiency of the resolution. While a 1:1 molar ratio of the acid to the basic sites of this compound can be used, employing a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher purity of the less soluble diastereomeric salt in the initial crystallization.
-
Temperature Control: Careful control of the crystallization temperature is crucial. Cooling the solution too rapidly can lead to the co-precipitation of both diastereomers, reducing the purity of the desired salt. A slow, controlled cooling process is generally preferred to allow for the selective crystallization of the less soluble diastereomer.
-
Monitoring Resolution Progress: The progress of the resolution can be monitored by measuring the optical rotation of the crystallized diastereomeric salt after each recrystallization step. The resolution is considered complete when the optical rotation of the salt no longer changes upon further recrystallization.[2]
-
Recovery of Enantiomers: After separation of the diastereomeric salts, the optically pure α-hydroxy acid enantiomers are recovered by acidification, typically with a strong mineral acid like HCl. The liberated free acid can then be extracted into an organic solvent. The chiral resolving agent, brucine, can also be recovered from the aqueous layer by basification and extraction, allowing for its recycling.
Experimental Protocols
The following is a representative protocol for the resolution of racemic mandelic acid using brucine. Note that the sulfate salt of brucine can be used, and the principles remain the same, though adjustments to stoichiometry may be necessary.
Materials:
-
Racemic mandelic acid
-
(-)-Brucine (or (-)-Brucine Sulfate)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Stirring hotplate
-
Ice bath
-
Vacuum filtration apparatus
-
Polarimeter
Protocol:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve a specific amount of racemic mandelic acid (e.g., 15.2 g, 0.1 mol) in a suitable volume of warm methanol (e.g., 100 mL).
-
In a separate beaker, dissolve a stoichiometric equivalent of (-)-brucine (e.g., 39.4 g, 0.1 mol) in warm methanol. If using this compound, adjust the mass accordingly to have the same molar amount of brucine.
-
Slowly add the brucine solution to the stirred mandelic acid solution.
-
Allow the mixture to cool slowly to room temperature to initiate crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Less Soluble Diastereomeric Salt:
-
After cooling to room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals.
-
For further purification, the diastereomeric salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain purer crystals. Repeat this step until the optical rotation of the salt is constant.
-
-
Liberation of the Enriched Mandelic Acid Enantiomer:
-
Dissolve the purified diastereomeric salt in a minimal amount of water.
-
Acidify the solution to a pH of 1-2 by the dropwise addition of 2 M HCl.
-
Extract the liberated mandelic acid into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the optically enriched mandelic acid enantiomer.
-
-
Isolation of the Other Enantiomer (from the Mother Liquor):
-
The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt.
-
Evaporate the solvent from the mother liquor.
-
Dissolve the residue in water and acidify with 2 M HCl as described above.
-
Extract the other enantiomer of mandelic acid with diethyl ether.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee%) of the resolved mandelic acid can be determined by polarimetry, comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer. Chiral HPLC or GC can also be used for a more accurate determination of the enantiomeric excess.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the resolution of various α-hydroxy acids with this compound. As specific experimental data from a single source was not available in the public domain, the values below are illustrative for mandelic and lactic acid.
| α-Hydroxy Acid | Resolving Agent | Solvent | Yield of Less Soluble Diastereomer (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| (±)-Mandelic Acid | (-)-Brucine | Methanol | 40-50% (after one crystallization) | >90% |
| (±)-Lactic Acid | (-)-Brucine | Water/Ethanol | 35-45% (after one crystallization) | >85% |
Note: The yields and enantiomeric excess are highly dependent on the specific experimental conditions, including the number of recrystallizations.
Visualizations
Caption: Experimental workflow for the resolution of α-hydroxy acids.
References
Application Note and Protocol for the Analytical Determination of Nitrate Using Brucine Sulfate
This document provides a detailed methodology for the determination of nitrate-nitrogen in various water samples using the brucine (B1667951) sulfate (B86663) colorimetric method. This method is suitable for researchers, scientists, and professionals in drug development who require an accurate and established technique for nitrate (B79036) quantification.
1.0 Principle
The determination of nitrate (NO₃⁻) is based on the reaction between the nitrate ion and brucine sulfate in a concentrated sulfuric acid solution at a temperature of 100°C.[1][2][3][4] This reaction produces a yellow-colored complex, and the intensity of the color, measured spectrophotometrically at 410 nm, is proportional to the nitrate concentration.[1][2][5][6] It is crucial to maintain strict control over the reaction temperature.[1][2][4] The applicable concentration range for this method is typically 0.1 to 2.0 mg of nitrate-nitrogen per liter (mg NO₃⁻-N/L).[1][2][3][4]
2.0 Interferences
Several substances can interfere with the accuracy of the this compound method. It is important to identify and mitigate these interferences for reliable results.
-
Dissolved Organic Matter: Can cause an off-color in the strong sulfuric acid solution. This is corrected by running a sample blank containing all reagents except for the brucine-sulfanilic acid reagent.[2][3][4]
-
Salinity: The effect of salinity is eliminated by adding a sodium chloride solution to the blanks, standards, and samples.[2][3]
-
Oxidizing and Reducing Agents: Strong oxidizing and reducing agents interfere with the reaction.[2][3][4] Residual chlorine, an oxidizing agent, can be eliminated by the addition of sodium arsenite.[2][7]
-
Iron and Manganese: Ferrous and ferric iron, as well as quadrivalent manganese, can cause slight positive interferences, but these are generally negligible at concentrations below 1 mg/L.[2][3]
-
Nitrite (B80452): The presence of nitrite can interfere, but this is often minimized by the use of sulfanilic acid in the reagent mixture.[7]
-
Uneven Heating: Inconsistent heating of samples and standards during the color development step can lead to erratic and unreliable results.[2][3][4]
3.0 Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound method for nitrate determination.
Table 1: Method Specifications
| Parameter | Value | Reference |
| Analyte | Nitrate-Nitrogen (NO₃⁻-N) | [2][3] |
| Wavelength (λmax) | 410 nm | [1][2][5][6] |
| Concentration Range | 0.1 - 2.0 mg/L | [1][2][3][4] |
| Pathlength | 1 cm or longer | [2][4] |
| Temperature | 100°C | [1][2][3][4] |
| Reaction Time | 20 - 25 minutes | [2][6] |
Table 2: Reagent Preparation
| Reagent | Preparation | Reference |
| Nitrate-Free Distilled Water | To be used for all reagent and standard preparations. | [2] |
| Sodium Chloride Solution (30%) | Dissolve 300 g of NaCl in distilled water and dilute to 1 liter. | [2][4][6] |
| Sulfuric Acid Solution (13 N) | Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water. Cool and keep tightly stoppered. | [2] |
| Brucine-Sulfanilic Acid Reagent | Dissolve 1 g of this compound and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, mix, and dilute to 100 mL with distilled water. Store in a dark bottle at 5°C. | [2][4] |
| Potassium Nitrate Stock Solution (100 mg/L NO₃⁻-N) | Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in distilled water and dilute to 1 liter. Preserve with 2 mL of chloroform (B151607) per liter. | [2] |
| Potassium Nitrate Standard Solution (1 mg/L NO₃⁻-N) | Dilute 10.0 mL of the stock solution to 1 liter with distilled water. Prepare fresh weekly. | [2] |
| Sodium Hydroxide (B78521) (1 N) | Dissolve 40 g of NaOH in distilled water, cool, and dilute to 1 liter. | [2][4] |
| Acetic Acid (1+3) | Dilute 1 volume of glacial acetic acid with 3 volumes of distilled water. | [2] |
4.0 Experimental Protocol
4.1 Sample Handling and Preservation
-
If the analysis can be conducted within 24 hours, the sample should be preserved by refrigeration at 4°C.[2][3]
-
For storage periods longer than 24 hours, preserve the sample by adding 2 mL of concentrated sulfuric acid per liter and refrigerating at 4°C.[1][2][3] The maximum holding time is 48 hours.[1][3]
4.2 Sample Preparation
-
Adjust the pH of the samples to approximately 7 with 1N sodium hydroxide or acetic acid (1+3).[2][4]
-
If necessary, filter the samples to remove any turbidity.[2][4]
4.3 Calibration Curve Preparation
-
Prepare a series of nitrate standards by diluting the standard potassium nitrate solution (1 mg/L NO₃⁻-N). A minimum of a blank and five standards is recommended.[4][5]
-
Pipette 10.0 mL of each standard into separate, clearly labeled test tubes.[4]
-
Prepare a reagent blank using 10.0 mL of nitrate-free distilled water.[5]
4.4 Sample Analysis
-
Pipette 10.0 mL of the prepared sample (or an aliquot diluted to 10.0 mL) into a test tube.[4]
-
If the samples are saline, add 2 mL of the 30% sodium chloride solution to the reagent blank, standards, and samples. For freshwater samples, this step can be omitted.[4]
-
Mix the contents of the tubes by swirling and place the rack in a cold-water bath (0-10°C).[4]
-
Carefully pipette 10.0 mL of the sulfuric acid solution into each tube and mix by swirling. Allow the tubes to reach thermal equilibrium in the cold bath.[2][4]
-
Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube (except for the interference control tubes) and mix carefully by swirling.[2][4]
-
Place the rack of tubes in a boiling water bath (100°C) for exactly 25 minutes. Ensure the bath temperature does not drop by more than 1-2°C upon immersion of the rack.[2][4]
-
After heating, immediately immerse the rack of tubes in the cold-water bath and allow them to cool to room temperature (20-25°C).[4]
-
Using a spectrophotometer, measure the absorbance of each standard and sample against the reagent blank at a wavelength of 410 nm. Use a cuvette with a 1 cm or longer pathlength.[2][4]
4.5 Data Analysis
-
Construct a standard curve by plotting the absorbance of the standards against their corresponding concentrations in mg NO₃⁻-N/L. The color reaction may not always follow Beer's law.[2][4]
-
Determine the concentration of nitrate-nitrogen in the samples by comparing their absorbance to the standard curve.[2]
-
If a sample was diluted, multiply the determined concentration by the appropriate dilution factor.[2][4]
-
For samples with significant color or dissolved organic matter, subtract the absorbance of the sample without the brucine-sulfanilic acid reagent from the absorbance of the sample with the reagent before determining the concentration.[2][4]
5.0 Visualizations
Experimental Workflow for Nitrate Determination
Caption: Experimental workflow for the determination of nitrate by the this compound method.
Chemical Reaction Pathway
Caption: Simplified reaction pathway for the formation of the colored complex.
References
Application Notes and Protocols for the Colorimetric Analysis of Nitrate Using Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of nitrate (B79036) concentrations is crucial in various fields, including environmental monitoring, agriculture, and pharmaceutical quality control. The brucine (B1667951) sulfate (B86663) colorimetric method is a well-established and sensitive technique for quantifying nitrate in aqueous samples. This method is based on the reaction of nitrate ions with brucine sulfate in a concentrated sulfuric acid medium, which produces a yellow-colored complex. The intensity of this color is directly proportional to the nitrate concentration and is measured spectrophotometrically at 410 nm.[1][2] This document provides a comprehensive guide to the preparation of the this compound reagent and the subsequent colorimetric analysis of nitrate.
Principle of the Method
The core of this analytical method lies in the nitration of the alkaloid brucine by nitrate ions in a highly acidic environment (13 N H₂SO₄).[1][2] This reaction yields a yellow-colored product. The reaction is highly dependent on temperature, and precise control is necessary for reproducible results.[1][2] Although the calibration curve may not always be linear, this method is reliable for determining nitrate concentrations within the range of 0.1 to 2.0 mg NO₃⁻-N/L.[1][2][3][4]
Reagents and Standards Preparation
3.1 Reagents
-
Distilled Water: Must be free of nitrite (B80452) and nitrate.
-
This compound Heptahydrate ((C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O): Reagent grade. Caution: this compound is highly toxic and must be handled with extreme care to avoid ingestion.[5]
-
Sulfanilic Acid (NH₂C₆H₄SO₃H·H₂O): Reagent grade.
-
Hydrochloric Acid (HCl): Concentrated, reagent grade.
-
Sulfuric Acid (H₂SO₄): Concentrated (95-98%), reagent grade.
-
Sodium Chloride (NaCl): Reagent grade.
-
Potassium Nitrate (KNO₃): Anhydrous, analytical standard.
3.2 Preparation of Reagent Solutions
-
Brucine-Sulfanilic Acid Reagent:
-
Dissolve 1 g of this compound heptahydrate and 0.1 g of sulfanilic acid in approximately 70 mL of hot distilled water.[2]
-
Add 3 mL of concentrated HCl, cool the solution, and dilute to 100 mL with distilled water.[2]
-
Store this reagent in a dark bottle in a refrigerator. A pink color may develop over time but does not affect the reagent's performance.[6]
-
-
Sulfuric Acid Solution (approx. 13 N):
-
Sodium Chloride Solution (30% w/v):
3.3 Preparation of Standard Nitrate Solutions
-
Stock Nitrate Solution (100 mg/L NO₃⁻-N):
-
Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in distilled water and dilute to 1000 mL in a volumetric flask.[2]
-
Preserve with 2 mL of chloroform (B151607) per liter. This solution is stable for at least 6 months.[2]
-
-
Standard Nitrate Solution (1 mg/L NO₃⁻-N):
Experimental Protocol
4.1 Sample Handling and Preservation
-
Analysis should be performed as soon as possible.
-
If the analysis is conducted within 24 hours, samples should be refrigerated at 4°C.[1][3]
-
For storage longer than 24 hours, preserve the sample by adding 2 mL of concentrated H₂SO₄ per liter and refrigerating.[1][2]
4.2 Color Development and Measurement
-
Pipette 10.0 mL of standards and samples (or an aliquot diluted to 10.0 mL) into individual 50 mL glass tubes.
-
If necessary, set up a separate set of samples to correct for color or dissolved organic matter by adding all reagents except the brucine-sulfanilic acid.[6]
-
For saline samples, add 2 mL of the 30% sodium chloride solution to the blank, standards, and samples.[6]
-
Place the tubes in a cold-water bath (0-10°C).[6]
-
Carefully add 10.0 mL of the sulfuric acid solution to each tube and mix thoroughly by swirling. Allow the tubes to reach thermal equilibrium in the cold bath.[6]
-
Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube (except for the interference control tubes) and mix by swirling.[2][6]
-
Place the rack of tubes in a boiling water bath (100°C) for exactly 25 minutes. Ensure the bath temperature does not drop by more than 1-2°C upon immersion of the rack.[2][6]
-
Remove the rack from the hot water bath and immerse it in a cold-water bath to allow the solutions to reach thermal equilibrium (20-25°C).[6]
-
Read the absorbance of each sample and standard against the reagent blank at 410 nm using a spectrophotometer with a 1-cm or longer cell.[2][6]
Data Presentation
Table 1: Example Calibration Data for Nitrate Analysis
| Standard Concentration (mg/L NO₃⁻-N) | Absorbance at 410 nm |
| 0.0 (Blank) | 0.000 |
| 0.2 | 0.125 |
| 0.5 | 0.310 |
| 1.0 | 0.615 |
| 1.5 | 0.920 |
| 2.0 | 1.225 |
Table 2: Potential Interferences and Mitigation Strategies
| Interferent | Effect | Mitigation |
| Dissolved Organic Matter | Causes off-color in sulfuric acid.[2][3] | Compensate by running a sample blank with all reagents except brucine-sulfanilic acid.[3][6] |
| Salinity | Affects color development.[3] | Add sodium chloride to blanks, standards, and samples.[2][3] |
| Strong Oxidizing Agents (e.g., Chlorine) | Positive interference.[3][4] | Eliminate residual chlorine with sodium arsenite.[3][4] |
| Strong Reducing Agents | Interference.[4] | Can be oxidized by the addition of hydrogen peroxide.[6] |
| Ferrous and Ferric Iron, Quadrivalent Manganese | Slight positive interference at concentrations > 1 mg/L.[2][3][4] | Negligible at concentrations below 1 mg/L.[2][3] |
| Nitrite | Positive interference.[4] | Eliminated by the use of sulfanilic acid in the reagent.[4] |
| Uneven Heating | Erratic results.[2][3] | Ensure uniform heating of all tubes during color development.[2][6] |
Visualizations
Caption: Experimental workflow for nitrate determination.
Caption: Reaction pathway for the this compound method.
References
Application of Brucine Sulfate in the Isolation of Natural Products
Application Note and Protocol
Introduction
In the field of natural product chemistry and drug development, the isolation and purification of stereochemically pure compounds are of paramount importance. Many bioactive natural products are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Brucine (B1667951) sulfate (B86663), a salt of the naturally occurring chiral alkaloid brucine, serves as a valuable resolving agent for the separation of racemic mixtures, particularly of acidic compounds. This application note provides a detailed overview and protocols for the use of brucine sulfate in the isolation of enantiomerically pure natural products.
The principle behind this classical resolution method lies in the formation of diastereomeric salts. When a racemic mixture of an acidic natural product is reacted with an enantiomerically pure chiral base like brucine (or its sulfate salt), two diastereomeric salts are formed. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. Once separated, the desired enantiomer of the natural product can be regenerated by treating the diastereomeric salt with an acid.
Principle of Chiral Resolution using this compound
The process involves the following key steps:
-
Diastereomeric Salt Formation: A racemic acidic natural product (a 50:50 mixture of (+) and (-) enantiomers) is reacted with a single enantiomer of brucine (typically the readily available (-)-brucine). This reaction yields a mixture of two diastereomeric salts: [(-)-brucine][(+)-acid] and [(-)-brucine][(-)-acid].
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized, less soluble diastereomeric salt is isolated by filtration. To enhance the diastereomeric purity, one or more recrystallization steps may be performed.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to break the salt linkage. This liberates the enantiomerically enriched natural product acid and regenerates the brucine salt. The free acid can then be extracted and purified. The brucine can also be recovered and reused.
A logical workflow for this process is depicted in the following diagram.
Caption: General workflow for the chiral resolution of a racemic acidic natural product using this compound.
Application and Quantitative Data
While this compound is a well-established resolving agent, detailed quantitative data for its application in the resolution of a wide array of natural products can be sparse in readily available literature. However, the principles are well-demonstrated in the resolution of compounds like mandelic acid and camphoric acid. The following table presents illustrative data for the resolution of racemic mandelic acid, a compound found in nature, using a chiral amine, which follows the same principles as resolution with this compound.
| Parameter | Value | Reference |
| Starting Material | Racemic Mandelic Acid | Illustrative Example |
| Resolving Agent | (-)-Brucine | Illustrative Example |
| Solvent for Crystallization | Acetone (B3395972) | Illustrative Example |
| Yield of Diastereomeric Salt | Varies | Illustrative Example |
| Diastereomeric Excess (de%) of Salt | >95% (after recrystallization) | Illustrative Example |
| Yield of Resolved (+)-Mandelic Acid | ~40-45% (based on half of the starting racemic mixture) | Illustrative Example |
| Enantiomeric Excess (ee%) of (+)-Mandelic Acid | >98% | Illustrative Example |
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic acidic natural product using brucine. The use of this compound would follow a similar procedure, with potential adjustments to stoichiometry and solvent systems.
Protocol 1: Resolution of a Racemic Carboxylic Acid with Brucine
Materials:
-
Racemic carboxylic acid (e.g., a natural product extract rich in a racemic acid)
-
Anhydrous (-)-brucine
-
Methanol (B129727) (or another suitable solvent like acetone or ethanol)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Stirring hotplate
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Formation of the Diastereomeric Salt: a. In a 250 mL Erlenmeyer flask, dissolve the racemic carboxylic acid in a minimal amount of warm methanol. b. In a separate flask, dissolve an equimolar amount of anhydrous (-)-brucine in warm methanol. c. Slowly add the brucine solution to the carboxylic acid solution with constant stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask may be placed in an ice bath or refrigerated overnight.
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. c. The mother liquor can be set aside for the recovery of the other enantiomer.
-
Recrystallization of the Diastereomeric Salt (Optional but Recommended): a. To improve the diastereomeric purity, dissolve the collected crystals in a minimal amount of hot methanol. b. Allow the solution to cool slowly to room temperature to recrystallize the salt. c. Collect the purified crystals by vacuum filtration and wash with cold methanol. d. Dry the crystals thoroughly.
-
Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the purified diastereomeric salt in water. b. Add 2 M HCl solution dropwise with stirring until the solution becomes acidic (pH 1-2), which will cause the free carboxylic acid to precipitate. c. Extract the liberated carboxylic acid with ethyl acetate (3 x 50 mL). d. The aqueous layer contains the brucine hydrochloride. e. Combine the organic extracts and wash with a small amount of water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
The experimental workflow for this protocol is illustrated below.
Caption: Experimental workflow for the resolution of a racemic carboxylic acid using brucine.
Logical Relationships in Chiral Resolution
The success of the chiral resolution process is dependent on the physicochemical differences between the diastereomers. The key relationship is the difference in solubility, which is exploited during fractional crystallization.
Caption: Logical relationship demonstrating the conversion of enantiomers to separable diastereomers.
Conclusion
This compound is a powerful and historically significant tool for the isolation of enantiomerically pure acidic natural products. The method of diastereomeric salt formation and fractional crystallization, while classical, remains a practical and scalable approach for chiral resolution in both academic and industrial settings. Successful application of this technique requires careful optimization of solvent systems and crystallization conditions to achieve high yields and enantiomeric purities. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to employ this compound in their natural product isolation and drug development endeavors.
Application Notes and Protocols for Chiral Separation using Brucine Sulfate in Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing brucine (B1667951) sulfate (B86663) as a chiral selector in thin-layer chromatography (TLC) for the enantiomeric separation of various compounds. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, facilitating the application of this technique in research and drug development.
Introduction
Chiral separation is a critical aspect of drug development and synthesis, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for chiral separations. Brucine, a readily available and optically active alkaloid, can be employed as a chiral selector to create a chiral stationary phase (CSP) on a standard silica (B1680970) gel TLC plate through impregnation. This allows for the differential interaction with enantiomeric analytes, leading to their separation.
The principle of separation relies on the formation of transient diastereomeric complexes between the chiral selector (brucine sulfate) and the enantiomers of the analyte. These diastereomeric complexes possess different stabilities and, consequently, different affinities for the stationary phase, resulting in varying migration rates and separation on the TLC plate.
Chiral Recognition Mechanism
The chiral recognition mechanism of this compound primarily involves the formation of diastereomeric ion-pairs and hydrogen bonding interactions with the analyte. Brucine possesses multiple chiral centers and functional groups, including tertiary amines and ether linkages, which can engage in stereoselective interactions. For acidic analytes, such as non-steroidal anti-inflammatory drugs (NSAIDs), the basic nitrogen atoms of brucine can form diastereomeric salts with the carboxylic acid group of the analyte. The differing spatial arrangements of these transient complexes lead to variations in their interaction with the silica gel surface, resulting in chromatographic separation.
Caption: Chiral recognition mechanism of this compound.
Experimental Protocols
Preparation of this compound Impregnated TLC Plates
Materials:
-
Standard silica gel 60 F254 TLC plates
-
This compound
-
Methanol (B129727) (analytical grade)
-
A suitable developing chamber for impregnation
Protocol:
-
Prepare a 0.5% (w/v) solution of this compound in methanol. Ensure the this compound is completely dissolved.
-
Pour the this compound solution into a clean and dry TLC developing chamber to a depth of approximately 0.5 cm.
-
Place the silica gel TLC plates in the chamber, ensuring the silica-coated side is in contact with the solution.
-
Allow the plates to stand in the solution for at least 1 hour to ensure uniform impregnation.
-
Carefully remove the plates from the chamber and allow the methanol to evaporate completely in a fume hood at room temperature.
-
Activate the impregnated plates by heating them in an oven at 60°C for 30 minutes before use.
-
Store the activated plates in a desiccator until needed.
Chromatographic Development
Materials:
-
This compound impregnated TLC plates
-
Racemic analyte solution (e.g., 1 mg/mL in a suitable solvent)
-
Mobile phase (see Table 1 for examples)
-
TLC developing tank
-
Capillary tubes for spotting
Protocol:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the impregnated TLC plate.
-
Apply the racemic analyte solution as a small spot on the starting line using a capillary tube. Allow the solvent to evaporate completely between applications to keep the spot size minimal.
-
Pour the appropriate mobile phase into the TLC developing tank to a depth of about 0.5 cm.
-
Line the inside of the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.
-
Place the spotted TLC plate into the developing tank, ensuring the starting line is above the mobile phase level.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Dry the plate completely in a fume hood.
Visualization
Method:
-
Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.
-
The spots will become visible as brown or yellowish-brown spots as the iodine sublimes and adsorbs onto the analyte.
-
Circle the spots with a pencil immediately after visualization, as the color may fade over time.
Data Presentation and Analysis
The separation efficiency is evaluated by calculating the Retention factor (Rf), separation factor (α), and resolution factor (Rs).
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
α = Rf2 / Rf1 (where Rf2 > Rf1)
-
Rs = 2 * (Distance between the centers of the two spots) / (Sum of the widths of the two spots)
The following table summarizes the chromatographic data for the enantiomeric separation of (±)-Ibuprofen.
| Analyte | Enantiomer | Rf Value | Separation Factor (α) |
| (±)-Ibuprofen | Enantiomer 1 | 0.45 | 1.22 |
| Enantiomer 2 | 0.55 |
Table 1: Quantitative Data for the Chiral Separation of (±)-Ibuprofen. Mobile Phase: Acetonitrile:Methanol (5:1, v/v). The Rf values are approximate and may vary depending on experimental conditions.
Experimental Workflow
The overall experimental workflow for the chiral separation of a racemic mixture using this compound impregnated TLC plates is depicted below.
Caption: Experimental workflow for chiral TLC.
Troubleshooting
-
Poor or no separation:
-
Optimize the mobile phase composition. Vary the ratio of the solvents or try different solvent systems.
-
Ensure the TLC plate is properly and uniformly impregnated with this compound.
-
Check the concentration of the this compound impregnating solution.
-
-
Streaking of spots:
-
The sample may be overloaded. Apply a smaller amount of the analyte solution.
-
The analyte may be sparingly soluble in the mobile phase.
-
-
Irregular solvent front:
-
Ensure the bottom of the TLC plate is level in the developing tank.
-
The developing tank may not be properly saturated.
-
Conclusion
The use of this compound as a chiral selector in thin-layer chromatography provides a valuable and accessible tool for the enantiomeric separation of various compounds, particularly acidic drugs. The detailed protocols and application notes presented here offer a solid foundation for researchers and scientists to implement this technique for routine chiral analysis and in the early stages of drug development. The simplicity and cost-effectiveness of this method make it an attractive alternative to more complex and expensive chromatographic techniques.
Application Notes and Protocols for Brucine Sulfate-Mediated Enantioseparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects. One of the most established and effective methods for separating racemic mixtures of acidic compounds is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] Brucine (B1667951), a naturally occurring alkaloid, is a widely used chiral base for this purpose.[1][3]
The principle involves reacting a racemic acid with an enantiomerically pure chiral base, such as (-)-brucine. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physical properties, most notably different solubilities in a given solvent system.[1][2] This difference allows for their separation via fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first. Following separation, the pure enantiomer of the acid is recovered by treating the diastereomeric salt with a mineral acid.[1]
These application notes provide a detailed protocol for the enantioseparation of a racemic acid using brucine sulfate (B86663), along with data presentation and visualizations to guide researchers in applying this technique.
Principle of Enantioseparation via Diastereomeric Salt Formation
The fundamental principle is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which can be separated using conventional physical methods.
Caption: Chemical principle of chiral resolution using a chiral base.
Experimental Protocols
This section details a general protocol for the resolution of a racemic carboxylic acid, using racemic mandelic acid as a representative example. Researchers should optimize solvent choice, concentrations, and temperatures for their specific substrate.
Materials and Equipment
-
Racemic Acid: e.g., (±)-Mandelic Acid
-
Resolving Agent: (-)-Brucine sulfate tetrahydrate
-
Solvents: Methanol (B129727) (reagent grade), Ethanol, Water (deionized)
-
Acid: 2 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Diethyl ether or Ethyl acetate (B1210297)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment:
-
Erlenmeyer flasks
-
Stirring hotplate
-
Buchner funnel and filter flask
-
Vacuum source
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
pH meter or pH paper
-
Detailed Experimental Workflow
Caption: Step-by-step workflow for this compound-mediated enantioseparation.
Step-by-Step Protocol
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 0.1 mol of the racemic acid (e.g., 15.2 g of mandelic acid) in 100 mL of a suitable solvent (e.g., methanol or 50% aqueous ethanol). Warm the mixture on a stirring hotplate to facilitate dissolution.
-
In a separate beaker, dissolve 0.05 mol of (-)-brucine sulfate (this corresponds to 0.1 mol of brucine) in 75 mL of the same solvent, warming if necessary.
-
Slowly add the warm this compound solution to the racemic acid solution with constant stirring.
-
Allow the combined solution to cool slowly to room temperature. The flask should be loosely covered to prevent rapid evaporation.
-
Observe the formation of crystals. For many systems, one diastereomeric salt is significantly less soluble and will precipitate.
-
To maximize the yield of the crystalline salt, cool the flask in an ice bath for 1-2 hours.
Step 2: Separation of Diastereomers
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected solid is the less soluble diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.
-
(Optional but Recommended) For higher enantiomeric purity, the collected crystals should be recrystallized. Dissolve the crystals in a minimal amount of the hot solvent and allow them to cool slowly, then collect the purified crystals by filtration. The purity can be checked by measuring the melting point or optical rotation after each recrystallization until a constant value is achieved.[3]
Step 3: Liberation of the Pure Enantiomers
-
From the Crystalline Salt (Less Soluble Diastereomer):
-
Transfer the dried, purified crystals to a beaker and dissolve them in a minimal amount of deionized water.
-
Acidify the solution to pH 1-2 by slowly adding 2 M HCl with stirring. This will precipitate the free acid and convert the brucine to its water-soluble hydrochloride salt.
-
Extract the liberated enantiomer from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers, dry them over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the solid enantiomer.
-
-
From the Filtrate (More Soluble Diastereomer):
-
Transfer the filtrate to a large beaker and acidify to pH 1-2 with 2 M HCl.
-
Follow the same extraction, drying, and evaporation procedure as described above to isolate the other enantiomer.
-
Step 4: Analysis of Products
-
Determine the yield, melting point, and specific rotation of each enantiomer.
-
Compare the observed specific rotation with the literature value for the pure enantiomer to calculate the optical purity or enantiomeric excess (ee%).
-
ee% = ([α]observed / [α]max) x 100%
-
Data Presentation
The efficiency of a chiral resolution process is evaluated by its yield and the enantiomeric excess of the product. The following tables provide representative data from the resolution of halogenated mandelic acids, illustrating the outcomes under different experimental conditions.
Table 1: Effect of Crystallization Temperature on Resolution Efficiency (Data adapted from the resolution of 3-chloromandelic acid (3-ClMA) using levetiracetam (B1674943) as the resolving agent. This illustrates the typical trade-off between yield and purity.)[4]
| Crystallization Temperature (°C) | Resolution Efficiency¹ (%) | Enantiomeric Excess (% ee) of (R)-3-ClMA in Liquid Phase |
| -10 | 85 | 55 |
| -15 | 91 | 60 |
| -18 | 94 | 63 |
| -22 | 92 | 61 |
¹Resolution Efficiency is a measure of the yield of the desired enantiomer.
Table 2: Effect of Molar Ratio on Resolution Performance (Data adapted from the resolution of 3-chloromandelic acid (3-ClMA) using levetiracetam.)[4]
| Molar Ratio (Resolving Agent : Racemate) | Resolution Efficiency (%) | Enantiomeric Excess (% ee) of (R)-3-ClMA in Liquid Phase |
| 45:55 | 88 | 58 |
| 50:50 | 92 | 61 |
| 55:45 | 94 | 63 |
| 60:40 | 90 | 60 |
Optimization and Troubleshooting
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. A mixture of solvents (e.g., ethanol/water, methanol/acetone) often provides better results than a single solvent.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the efficiency of the separation.
-
Stoichiometry: While a 1:2 molar ratio of resolving agent (as the sulfate) to racemic acid is theoretically required, adjusting this ratio can sometimes improve resolution efficiency.[4]
-
Recrystallization: A single crystallization is often insufficient to achieve high enantiomeric purity. One or more recrystallizations are typically necessary.[3] Monitor the melting point and/or optical rotation of the salt after each step to determine when purity is maximized.
References
Application Notes and Protocols: Brucine Sulfate in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951) sulfate (B86663), a salt of the alkaloid brucine, serves as a valuable reagent in various analytical applications within the pharmaceutical industry.[1] Its primary uses are centered around its properties as a chiral resolving agent and a colorimetric reagent. These application notes provide detailed protocols for two key applications of brucine sulfate: the chiral resolution of non-steroidal anti-inflammatory drugs (NSAIDs) and the quantitative analysis of nitrate (B79036) in pharmaceutical contexts.
Application 1: Chiral Resolution of Racemic Acids by Diastereomeric Salt Crystallization
Chiral resolution is a critical process in pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Brucine, being a naturally occurring chiral base, is frequently used for the resolution of racemic acids.[3][4] The principle involves the reaction of the racemic acid with an enantiomerically pure chiral base (brucine) to form a mixture of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]
General Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic acidic drug using a chiral resolving agent like brucine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Chiral Resolution of (±)-Ibuprofen using (-)-Brucine
This protocol describes a general procedure for the enantiomeric resolution of racemic ibuprofen (B1674241) using optically pure (-)-brucine as the chiral selector.[5] The separation is achieved through the formation and fractional crystallization of diastereomeric salts.
Materials:
-
(±)-Ibuprofen
-
(-)-Brucine (or this compound, with appropriate molar adjustments and pre-treatment with a base to liberate the free base)
-
Methanol
-
Acetonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Heating mantle or water bath
-
Magnetic stirrer
-
pH meter
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve a specific molar equivalent of racemic ibuprofen in a suitable solvent mixture, such as acetonitrile-methanol (5:1, v/v).[5]
-
In a separate container, dissolve an equimolar amount of (-)-brucine in the same solvent system.
-
Slowly add the (-)-brucine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to stir at a controlled temperature to facilitate the formation of the diastereomeric salts. The temperature can be optimized to improve resolution.[5]
-
-
Fractional Crystallization:
-
Allow the solution to stand undisturbed at a reduced temperature (e.g., room temperature or cooled in an ice bath) to induce crystallization of the less soluble diastereomeric salt.
-
The progress of crystallization can be monitored over time.
-
-
Isolation of the Diastereomeric Salt:
-
Once a significant amount of precipitate has formed, separate the crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The collected crystals represent the enriched, less soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt crystals in water.
-
Acidify the suspension with a strong acid, such as hydrochloric acid, to a low pH. This will protonate the ibuprofen and break the salt.
-
The free enantiomer of ibuprofen will precipitate out of the aqueous solution.
-
Recover the precipitated enantiomer by filtration, wash with water, and dry.
-
-
Analysis of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved ibuprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data for a Similar Chiral Resolution
| Parameter | Value | Reference |
| Racemic Drug | Ibuprofen | [6] |
| Chiral Resolving Agent | (S)-(-)-α-methylbenzylamine (S-MBA) | [6] |
| Optimal Reactant Ratio (Ibuprofen:S-MBA:KOH) | 1:0.5:0.5 | [6] |
| Solvent for Crystallization | Ethyl Acetate | [6] |
| Crystallization Temperature Range | 70°C to 25°C | [6] |
| Diastereomeric Excess (%de) of Crystals | 80% | [6] |
| Yield of Diastereomeric Salt Crystals | 71% | [6] |
| Solvent-to-Antisolvent Ratio for Ibuprofen Precipitation | 1:6 (Methanol:Water) | [6] |
| Enantiomeric Excess (%ee) of S-enriched Ibuprofen | 80% | [6] |
| Yield of S-enriched Ibuprofen | 95% | [6] |
Application 2: Quantitative Analysis of Nitrate by Colorimetric Method (EPA Method 352.1)
This compound is the key reagent in the EPA-approved colorimetric method 352.1 for the determination of nitrate in water samples.[1][7] This method can be adapted for the analysis of nitrate content in pharmaceutical raw materials or finished products where nitrate is a potential impurity or component. The method is based on the reaction of nitrate ions with this compound in a concentrated sulfuric acid solution at 100°C, which produces a yellow-colored complex.[1][7] The intensity of the color, measured spectrophotometrically at 410 nm, is directly proportional to the nitrate concentration.[1][7]
Experimental Workflow for Nitrate Analysis
The following diagram outlines the workflow for the quantitative analysis of nitrate using the this compound method.
Caption: Workflow for nitrate analysis using the this compound method.
Protocol: Determination of Nitrate (Adapted from EPA Method 352.1)
Materials:
-
This compound [(C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O]
-
Sulfanilic Acid (NH₂C₆H₄SO₃H·H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Potassium Nitrate (KNO₃) - for standards
-
Spectrophotometer capable of measuring absorbance at 410 nm
-
Water bath (100°C)
-
Volumetric flasks and pipettes
Reagent Preparation:
-
Sodium Chloride Solution (30% w/v): Dissolve 30 g of NaCl in 100 mL of distilled water.
-
Sulfuric Acid Solution (13 N): Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water. Cool and keep tightly stoppered.
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of this compound and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, mix, and dilute to 100 mL with distilled water. Store in a dark bottle at 5°C.
-
Potassium Nitrate Stock Solution (100 mg/L NO₃-N): Dissolve 0.7218 g of anhydrous KNO₃ in distilled water and dilute to 1000 mL.
-
Potassium Nitrate Standard Solution (1 mg/L NO₃-N): Dilute 10.0 mL of the stock solution to 1000 mL with distilled water.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the pharmaceutical compound or raw material in distilled water. The concentration should be adjusted so that the expected nitrate concentration falls within the working range of the method (0.1 to 2.0 mg/L NO₃-N).[1][7]
-
If the sample is colored or turbid, it should be treated to remove these interferences.
-
-
Calibration Curve:
-
Prepare a series of nitrate standards by diluting the standard potassium nitrate solution to concentrations ranging from 0.1 to 2.0 mg/L.
-
Process these standards in the same manner as the samples.
-
-
Color Development:
-
Pipette 10.0 mL of the sample or standard into a test tube.
-
Add 2.0 mL of the 30% NaCl solution and mix.
-
Carefully and slowly add 10.0 mL of the 13 N H₂SO₄ solution, mix, and allow to cool.
-
Add 0.5 mL of the brucine-sulfanilic acid reagent and mix thoroughly.
-
-
Heating and Cooling:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the yellow-colored complex at 410 nm against a reagent blank.
-
The color is stable for a limited time, so measurements should be taken promptly.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus nitrate concentration for the standards.
-
Determine the concentration of nitrate in the sample from the calibration curve.
-
Quantitative Data for Nitrate Analysis
| Parameter | Value/Range | Reference |
| Applicable Concentration Range | 0.1 to 2 mg NO₃-N/liter | [1][7] |
| Wavelength of Measurement | 410 nm | [1][7] |
| Reaction Temperature | 100°C | [1][7] |
| Precision (%RSD) | 14.00% (at 0.50 mg/L) | [4] |
| Accuracy (% Recovery) | 102% (at 0.50 mg/L) | [4] |
Conclusion
This compound is a versatile and cost-effective reagent for specific applications in pharmaceutical analysis. Its utility in the chiral resolution of acidic drugs through diastereomeric salt formation is a classic and effective method for obtaining enantiomerically enriched compounds. Furthermore, its role in the well-established colorimetric method for nitrate determination provides a reliable means of quantifying this potential impurity in pharmaceutical products and raw materials. The protocols and data presented here offer a foundation for researchers and analysts to apply these techniques in their laboratories.
References
- 1. epa.gov [epa.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. NEMI Method Summary - 352.1 [nemi.gov]
- 5. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advanceseng.com [advanceseng.com]
- 7. Analytical Method [keikaventures.com]
Application Notes and Protocols for Determining Enantiomeric Excess with Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and other bioactive molecules, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. One of the classical and still widely used methods for the separation of racemic carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent. Brucine (B1667951), a readily available and optically pure alkaloid, and its salt, brucine sulfate (B86663), are effective resolving agents for a variety of acidic compounds.
This document provides detailed application notes and protocols for the determination of enantiomeric excess (e.e.) using brucine sulfate. The fundamental principle involves the reaction of a racemic carboxylic acid with brucine to form two diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the acid from the separated diastereomeric salts yields the enriched or pure enantiomers.
Principle of Chiral Resolution using Brucine
The chiral resolution of a racemic carboxylic acid, represented as (R)-acid and (S)-acid, with (-)-brucine involves the following steps:
-
Diastereomeric Salt Formation: The racemic acid is reacted with an equimolar amount of (-)-brucine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid][(-)-brucine] and [(S)-acid][(-)-brucine].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution as it is less soluble.
-
Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration. The purity of this salt can be enhanced by one or more recrystallizations.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to break the salt and liberate the optically enriched carboxylic acid. The brucine salt (e.g., this compound if sulfuric acid is used) can then be removed.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved acid is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), polarimetry, or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
The more soluble diastereomeric salt remains in the mother liquor and can also be processed to recover the other enantiomer, although it will be less pure and may require further purification steps.
Experimental Protocols
The following protocols provide detailed methodologies for the chiral resolution of representative racemic carboxylic acids using brucine. While brucine is often used as the free base, the process involves the formation of a salt, and the subsequent liberation of the resolved acid can involve the use of sulfuric acid, leading to the formation of this compound.
Protocol 1: Chiral Resolution of Racemic 2,5-Dibromoadipic Acid
Materials:
-
Racemic 2,5-dibromoadipic acid
-
Brucine (anhydrous)
-
Methanol
-
2M Hydrochloric acid or 1M Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2,5-dibromoadipic acid in 100 mL of hot methanol.
-
In a separate flask, dissolve an equimolar amount of anhydrous brucine in 50 mL of hot methanol.
-
-
Crystallization:
-
Slowly add the hot brucine solution to the acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate the crystallization of the diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone. This first crop of crystals will be enriched in one diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol. The progress of the resolution can be monitored at each stage by measuring the optical rotation of the salt. Repeat the recrystallization until a constant optical rotation is achieved.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the purified diastereomeric salt in about 50 mL of water.
-
Add 2M hydrochloric acid or 1M sulfuric acid dropwise with stirring until the solution is acidic (pH ~2). This will precipitate the resolved carboxylic acid.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 2,5-dibromoadipic acid.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved acid using chiral HPLC or polarimetry.
-
Protocol 2: General Procedure for the Resolution of Racemic Mandelic Acid
Materials:
-
Racemic mandelic acid
-
Brucine
-
Ethanol (B145695) (or other suitable solvent like acetone or water)
-
2M Hydrochloric acid or 1M Sulfuric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve racemic mandelic acid in hot ethanol.
-
In a separate container, dissolve an equimolar amount of brucine in hot ethanol.
-
Mix the two solutions and allow them to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
-
Isolation and Purification:
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Perform one or more recrystallizations from ethanol to achieve high diastereomeric purity. Monitor the purity by measuring the melting point or optical rotation of the salt after each recrystallization.
-
-
Liberation of the Enriched Enantiomer:
-
Treat the purified diastereomeric salt with 2M HCl or 1M H2SO4 to precipitate the mandelic acid enantiomer and dissolve the brucine as its salt.
-
Extract the liberated mandelic acid with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the resolved mandelic acid.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric purity of the product by chiral HPLC or polarimetry.
-
Data Presentation
The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess of the product. The following tables summarize representative quantitative data for the chiral resolution of various carboxylic acids using brucine.
| Racemic Acid | Resolving Agent | Solvent for Crystallization | Yield of Less Soluble Salt (1st Crop) | Optical Purity (e.e.) of Resolved Acid |
| 2,5-Dibromoadipic Acid | Brucine | Methanol | 35-45% | >95% (after 2-3 recrystallizations)[1] |
| Mandelic Acid | Brucine | Ethanol/Water | Variable | High e.e. achievable with recrystallization |
| Ibuprofen | Brucine | Acetonitrile/Methanol | Variable | Resolution has been demonstrated[2] |
| O-ethyl phenylphosphonothioic acid | Brucine | Methanol | High Yield | >99.5% diastereomeric ratio |
Determination of Enantiomeric Excess (e.e.)
Accurate determination of the enantiomeric excess is crucial to assess the success of the resolution. The following are common analytical techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General HPLC Conditions for Carboxylic Acids:
-
Column: A polysaccharide-based chiral column such as Chiralcel OD-H or Chiralpak AD is often effective for the separation of carboxylic acid enantiomers.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) is commonly used in normal-phase mode.[1][4]
-
Example for Mandelic Acid: Column: Astec Cellulose DMP; Mobile Phase: Hexane:IPA:TFA (87.5:12.5:0.25 v/v/v).[1]
-
-
Detection: UV detection is typically used, with the wavelength set to the absorption maximum of the analyte.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The enantiomeric excess can be calculated by comparing the specific rotation of the resolved sample to the specific rotation of the pure enantiomer.
Calculation of Enantiomeric Excess:
e.e. (%) = ( [α]observed / [α]max ) x 100
Where:
-
[α]observed is the specific rotation of the resolved sample.
-
[α]max is the specific rotation of the pure enantiomer (a known literature value).
The specific rotation is calculated as:
[α] = α / (l x c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent can be used to determine the enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
General Procedure:
-
Dissolve a known amount of the resolved carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an equimolar amount or a slight excess of a chiral solvating agent (e.g., (R)-1-(1-naphthyl)ethylamine or a derivative of BINOL).
-
Acquire the ¹H NMR spectrum.
-
Integrate the well-resolved signals corresponding to each diastereomeric complex.
-
Calculate the enantiomeric excess from the integration values.[3]
Visualizations
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Signaling Pathway of Enantiomeric Recognition
Caption: Formation of diastereomers with distinct properties.
References
- 1. lcms.cz [lcms.cz]
- 2. Shodhbhagirathi @ IITR: CHROMATOGRAPHIC STUDIES OF CERTAIN PHARMACEUTICALLY IMPORTANT CHIRAL COMPOUNDS [shodhbhagirathi.iitr.ac.in:8081]
- 3. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 4. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Resolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Many NSAIDs, particularly those of the 2-arylpropionic acid class (profens), are chiral molecules. It is well-established that the pharmacological activity of these drugs often resides predominantly in one enantiomer, while the other may be less active or contribute to undesirable side effects. For instance, (S)-(+)-ibuprofen is the active enantiomer responsible for the anti-inflammatory effects of racemic ibuprofen (B1674241). Consequently, the resolution of racemic NSAIDs into their constituent enantiomers is a critical process in the development of more effective and safer therapeutics.
One of the classical and industrially viable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, these diastereomers can be separated by methods such as fractional crystallization.
Brucine (B1667951), a readily available and optically pure alkaloid, is a chiral base that has been employed for the resolution of racemic acids. While specific, detailed protocols for the preparative scale resolution of common NSAIDs using brucine sulfate (B86663) via diastereomeric crystallization are not extensively documented in peer-reviewed literature, the principles of this method are well-established. Brucine sulfate, the salt of brucine with sulfuric acid, can be used as a resolving agent, potentially offering advantages in terms of solubility and handling.
These application notes provide a generalized protocol for the resolution of a racemic NSAID using this compound, based on the established principles of diastereomeric salt formation. This guide is intended to serve as a starting point for researchers to develop and optimize their own specific resolution protocols.
Experimental Principles
The resolution of a racemic acidic NSAID, such as ibuprofen or ketoprofen, with (-)-brucine sulfate involves the following key steps:
-
Diastereomeric Salt Formation: The racemic NSAID is reacted with an equimolar or sub-equimolar amount of (-)-brucine sulfate in a suitable solvent. This reaction forms two diastereomeric salts: [(S)-NSAID-(-)-brucine] and [(R)-NSAID-(-)-brucine].
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, cooling rate), one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Isolation and Purification of the Diastereomer: The crystallized diastereomeric salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid to break the salt linkage, liberating the optically enriched NSAID enantiomer and regenerating the resolving agent.
-
Recovery of the Resolving Agent: The brucine can be recovered from the acidic solution by basification and extraction, allowing for its reuse.
Generalized Experimental Protocol for the Resolution of a Racemic NSAID with this compound
This protocol provides a general framework. The specific conditions, such as solvent, temperature, and molar ratios, will require optimization for each specific NSAID.
Materials:
-
Racemic NSAID (e.g., ibuprofen, ketoprofen)
-
(-)-Brucine sulfate
-
Solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (B78521) (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution and Salt Formation:
-
In an appropriately sized flask, dissolve the racemic NSAID (1.0 equivalent) and (-)-brucine sulfate (0.5-1.0 equivalent) in a minimal amount of a suitable solvent or solvent mixture with heating to facilitate dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Optionally, the crystallization can be initiated by seeding with a small crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for a sufficient amount of time (several hours to overnight) to maximize the yield of the less soluble diastereomer.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
The collected solid is the diastereomerically enriched salt. The filtrate contains the more soluble diastereomeric salt.
-
-
Purification of the Diastereomeric Salt (Optional but Recommended):
-
Recrystallize the isolated diastereomeric salt from a suitable solvent to improve its diastereomeric purity.
-
-
Liberation of the Enriched NSAID Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add 2 M hydrochloric acid dropwise with stirring until the solution becomes acidic (pH 1-2), leading to the precipitation of the free NSAID.
-
Extract the aqueous solution with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the optically enriched NSAID enantiomer.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (e.e.) of the recovered NSAID using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
-
Data Presentation: A Template for Optimization Studies
As the optimal conditions for resolution are highly dependent on the specific NSAID and solvent system, a systematic optimization study is crucial. The following table provides a template for presenting the results of such a study. Note: The data presented below is hypothetical and for illustrative purposes only.
| NSAID | This compound (Equivalents) | Solvent System | Crystallization Temp. (°C) | Yield of Diast. Salt (%) | d.e. of Salt (%) | e.e. of Recovered Enantiomer (%) |
| Ibuprofen | 0.5 | Ethanol:Water (9:1) | 4 | 35 | 85 | 84 |
| Ibuprofen | 1.0 | Ethanol:Water (9:1) | 4 | 40 | 82 | 81 |
| Ibuprofen | 0.5 | Acetone | Room Temp. | 28 | 92 | 91 |
| Ketoprofen | 0.5 | Methanol | 0 | 42 | 95 | 94 |
| Ketoprofen | 1.0 | Methanol | 0 | 45 | 93 | 92 |
| Ketoprofen | 0.5 | Ethyl Acetate | Room Temp. | 33 | 88 | 87 |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the diastereomeric resolution of a racemic NSAID using a chiral resolving agent like this compound.
Caption: Workflow for Diastereomeric Resolution.
Concluding Remarks
The use of this compound for the resolution of racemic NSAIDs is a promising application of classical chiral resolution techniques. While specific protocols are not widely published, the generalized methodology presented here provides a solid foundation for developing and optimizing the separation of enantiomers for various profen drugs. Successful resolution will depend on careful screening of solvents and crystallization conditions to exploit the solubility differences between the diastereomeric salts. The principles outlined in these notes are intended to guide researchers in this empirical process, ultimately enabling the isolation of the desired pharmacologically active enantiomers.
Brucine Sulfate in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucine (B1667951) sulfate, the salt of the naturally occurring chiral alkaloid brucine, is a valuable tool in the field of asymmetric synthesis. While not typically employed as a direct catalyst for asymmetric reactions, it plays a crucial role as a chiral resolving agent. This application note details the use of brucine and its salts in the separation of enantiomers, a critical step in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. The primary application highlighted is the kinetic resolution of racemic carboxylic acids through the formation of diastereomeric salts, which can then be separated by fractional crystallization.
This document provides an overview of the principles of chiral resolution using brucine, a detailed protocol for the kinetic resolution of a model racemic acid, and data on the efficiency of such resolutions.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Kinetic resolution is a method for separating a racemic mixture based on the different reaction rates of its enantiomers with a chiral catalyst or reagent. In the context of brucine, a racemic carboxylic acid (a mixture of R- and S-enantiomers) is reacted with a single enantiomer of the chiral base, brucine. This reaction forms two diastereomeric salts: (R-acid)•(brucine) and (S-acid)•(brucine).
Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution first. The more soluble diastereomer will remain in the mother liquor. After separation, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and recover the brucine resolving agent.
Application Note: Quantitative Analysis of Brucine Sulfate in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brucine (B1667951), a monoterpene indole (B1671886) alkaloid, is a primary bioactive and toxic component found in the seeds of Strychnos nux-vomica[1][2]. It exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects[1]. However, its significant toxicity, particularly to the central nervous system, necessitates precise and accurate quantification in various matrices to ensure safety and efficacy in therapeutic applications[1]. Complex mixtures, such as herbal formulations, biological fluids (plasma, urine), and tissues, present analytical challenges due to the presence of interfering substances.
This application note provides detailed protocols for the quantitative analysis of brucine sulfate (B86663) in complex matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle
The methods described are based on chromatographic separation of brucine from other components in a complex mixture, followed by detection and quantification.
-
HPLC-UV: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength (e.g., 264 nm) and comparing the peak area to that of external standards[3][4].
-
LC-MS/MS: This highly sensitive and selective method couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After ionization (typically Electrospray Ionization - ESI), specific precursor-to-product ion transitions for brucine are monitored (Multiple Reaction Monitoring - MRM), providing excellent specificity and low detection limits, even in complex biological matrices[5][6][7].
Experimental Workflow Overview
The general workflow for the analysis of brucine sulfate involves sample preparation to extract and purify the analyte, followed by instrumental analysis and data processing.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol is suitable for the analysis of brucine in herbal formulations and other matrices where concentrations are expected to be relatively high (µg/mL range).
1. Materials and Reagents
-
This compound Heptahydrate reference standard (≥98% purity)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)[2][9]
2. Instrumentation
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
3. Sample Preparation (Solid Phase Extraction of Herbal Tablet)
Caption: Solid Phase Extraction (SPE) workflow for herbal samples.
4. Chromatographic Conditions [3][4]
-
Mobile Phase: Acetonitrile : Phosphate Buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 264 nm.
-
Run Time: ~10-15 minutes (ensure baseline separation).
5. Calibration and Quantification
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Generate a series of calibration standards by serial dilution (e.g., 20-120 µg/mL)[3][4].
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Quantify brucine in samples using the linear regression equation from the calibration curve.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is ideal for quantifying trace levels of brucine in complex biological matrices like plasma or tissue, offering superior selectivity and sensitivity.
1. Materials and Reagents
-
As in Protocol 1, with the addition of:
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Internal Standard (IS), e.g., strychnine (B123637) or a stable isotope-labeled brucine.
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
C18 column suitable for fast LC (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[6].
3. Sample Preparation (Protein Precipitation of Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Internal Standard solution.
-
Add 300 µL of cold methanol to precipitate proteins[6].
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions [5][6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.
Method Validation and Data Presentation
Analytical methods must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. Key validation parameters are summarized below, with typical acceptance criteria based on ICH guidelines[10][11].
Caption: Logical relationship of key method validation parameters.
Table 1: Summary of Quantitative Data for HPLC-UV Method Validation
| Validation Parameter | Typical Concentration Range | Acceptance Criteria | Typical Result |
| Linearity (R²) | 20-120 µg/mL[3][4] | R² ≥ 0.999 | 0.9996[3][4] |
| Accuracy (% Recovery) | Low, Med, High QC | 80-120% | 99.6 - 101.0%[9] |
| Precision (% RSD) | Low, Med, High QC | Intra-day: ≤ 2%Inter-day: ≤ 3% | < 2.0%[12] |
| LOD (Limit of Detection) | N/A | S/N Ratio ≥ 3 | ~0.2 µg/mL |
| LOQ (Limit of Quantitation) | N/A | S/N Ratio ≥ 10 | ~0.7 µg/mL |
| Specificity | N/A | No interference at analyte RT | Peak purity > 99% |
Table 2: Summary of Quantitative Data for LC-MS/MS Method Validation
| Validation Parameter | Typical Concentration Range | Acceptance Criteria | Typical Result |
| Linearity (R²) | 0.5 - 300 ng/mL[6] | R² ≥ 0.995 | > 0.996[5] |
| Accuracy (% Bias) | Low, Med, High QC | Within ±15% (±20% at LLOQ) | 89.4 - 113%[6] |
| Precision (% RSD) | Low, Med, High QC | ≤ 15% (≤ 20% at LLOQ) | < 8.2%[5] |
| LOD (Limit of Detection) | N/A | S/N Ratio ≥ 3 | 0.03 - 0.3 ng/g[5] |
| LOQ (Limit of Quantitation) | N/A | S/N Ratio ≥ 10 | ~0.5 ng/mL[6] |
| Matrix Effect | Low, High QC | CV ≤ 15% | Assessed and compensated with IS |
| Extraction Recovery | Low, Med, High QC | Consistent and reproducible | > 74.5%[5] |
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantitative analysis of this compound in complex mixtures. The HPLC-UV method is well-suited for routine quality control of herbal formulations, while the LC-MS/MS method offers the high sensitivity and specificity required for pharmacokinetic and toxicological studies in biological matrices. Proper method validation is critical to ensure data integrity and accuracy.
References
- 1. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. [LC-MS/MS analysis of determination of strychnine and brucine in formaldehyde fixed tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. ejgm.co.uk [ejgm.co.uk]
- 11. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution Using Brucine Sulfate
Welcome to the Technical Support Center for troubleshooting poor diastereomeric excess in chiral resolutions utilizing brucine (B1667951) sulfate (B86663). This resource is designed for researchers, scientists, and professionals in drug development to navigate and optimize their diastereomeric salt crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is brucine sulfate and why is it used in chiral resolution?
This compound is the sulfate salt of brucine, a naturally occurring alkaloid.[1] It is an enantiomerically pure chiral base commonly employed as a resolving agent for racemic acids.[2][3] The principle of this method, known as diastereomeric salt formation, relies on the reaction of a racemic acid with a chiral base like brucine to form two diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]
Q2: I am observing a low diastereomeric excess (d.e.) in my crystallized salt. What are the primary causes?
Low diastereomeric excess is a common challenge and can stem from several factors:
-
Inappropriate Solvent System: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[4][5]
-
Co-crystallization: The more soluble diastereomer may precipitate alongside the less soluble one, leading to a contaminated product.[4]
-
Rapid Cooling: Cooling the crystallization mixture too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[4]
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the this compound can significantly influence the resolution efficiency.[4] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[5]
-
Purity of Reagents: Impurities in either the racemic mixture or the this compound can interfere with the crystallization process.[6]
Q3: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline one.[4] This is often due to high supersaturation or the melting point of the salt being below the crystallization temperature.[4] To address this, you can:
-
Dilute the Solution: Add more solvent to reduce the concentration and then reheat to dissolve the oil before attempting a slower recrystallization.[4]
-
Change the Solvent: Select a solvent in which the salt is slightly more soluble or use a co-solvent system.[4]
-
Lower the Cooling Rate: A very slow and controlled cooling process can promote the formation of crystals over an oil.[4]
-
Increase Agitation: Proper stirring can sometimes prevent oiling out.
Q4: No crystals are forming in my experiment. What are the likely reasons and solutions?
The failure of crystals to form usually points to issues with supersaturation or nucleation.[4]
-
Insufficient Supersaturation: The concentration of the diastereomeric salts may be below their solubility limit.
-
Lack of Nucleation Sites: Crystal formation requires nucleation sites to begin.
-
Solution: Try scratching the inside of the flask with a glass rod or, if available, add a seed crystal of the desired diastereomeric salt.[4]
-
Q5: The yield of my desired diastereomeric salt is very low. How can I improve it?
A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[5]
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[5]
-
Recycle the Mother Liquor: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled to improve the overall process yield.[5]
-
Allow Sufficient Crystallization Time: Ensure the crystallization process has reached equilibrium before filtration. This may require several hours or even allowing the mixture to stand overnight at a low temperature.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during chiral resolution with this compound.
Data Presentation: Impact of Solvent on Diastereomeric Excess
The following table provides illustrative data on the effect of different solvents on the diastereomeric excess (d.e.) and yield for the resolution of a hypothetical racemic carboxylic acid with this compound.
| Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 4 | 65 | 75 |
| Ethanol | 4 | 60 | 85 |
| Acetone | 4 | 55 | 92 |
| Ethyl Acetate | 4 | 45 | 95 |
| Acetonitrile | 4 | 50 | 88 |
| Isopropanol | 4 | 62 | 82 |
| Methanol/Water (9:1) | 4 | 70 | 65 |
| Acetone/Hexane (1:1) | 4 | 40 | 98 |
Note: This data is illustrative and the optimal solvent system must be determined experimentally for each specific racemic compound.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid using this compound
This protocol is a generalized procedure and may require optimization for your specific substrate.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a hot solvent (e.g., acetone, ethanol).
-
In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same hot solvent.
-
Slowly add the hot this compound solution to the hot solution of the racemic acid with constant stirring.[4]
-
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Recrystallization for Improved Purity (Optional but Recommended):
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid and precipitate it out of the solution. The this compound will remain in the aqueous layer.
-
Collect the solid acid by vacuum filtration, wash with cold water, and dry.
-
-
Determination of Diastereomeric and Enantiomeric Excess:
-
The diastereomeric excess of the salt can be determined by techniques such as NMR spectroscopy.
-
The enantiomeric excess (e.e.) of the liberated acid should be determined using a suitable chiral analytical method, such as chiral HPLC or chiral GC.
-
Visualizations
Troubleshooting Workflow for Poor Diastereomeric Excess
Caption: A step-by-step workflow for troubleshooting and optimizing poor diastereomeric excess.
Decision Tree for Common Crystallization Issues
Caption: A decision tree to diagnose and solve common crystallization problems.
References
Technical Support Center: Optimizing Crystallization Conditions for Brucine Sulfate Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for brucine (B1667951) sulfate (B86663) salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the crystallization of brucine sulfate salts.
| Problem | Potential Cause | Recommended Solution |
| No crystal formation | The solution is not sufficiently supersaturated. | - Concentrate the solution by slowly evaporating the solvent.- Gradually cool the solution to a lower temperature.- Introduce an anti-solvent (a solvent in which this compound has low solubility) dropwise to induce precipitation. |
| The this compound salt is too soluble in the chosen solvent. | - Experiment with different solvents or solvent mixtures where this compound has lower solubility. A common strategy is to dissolve the salt in a good solvent (e.g., ethanol) and then add an anti-solvent (e.g., water or ether) to decrease solubility. | |
| Inhibition of nucleation. | - Introduce seed crystals of this compound to initiate crystal growth.- Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. | |
| "Oiling out" or formation of a gum | The degree of supersaturation is too high, causing the salt to separate as a liquid phase. | - Dilute the solution with a small amount of the solvent.- Re-heat the solution until the oil dissolves, then cool it down at a much slower rate.- Consider using a different solvent system where the solubility of the salt is slightly higher at the crystallization temperature. |
| Low crystal yield | A significant amount of the this compound salt remains dissolved in the mother liquor. | - Optimize the final cooling temperature to minimize solubility.- Reduce the amount of solvent used to prepare the initial solution.- Allow for a longer crystallization time. |
| The incorrect stoichiometry was used when forming the salt in situ. | - Ensure the molar ratio of brucine to sulfuric acid is appropriate for the desired salt formation. | |
| Formation of small or poorly-defined crystals | Rapid crystal nucleation and growth due to high supersaturation. | - Decrease the rate of cooling or the rate of anti-solvent addition.- Reduce the initial concentration of the this compound solution. |
| Inconsistent crystal form (polymorphism) | Different crystal structures (polymorphs) are forming under slightly different conditions. | - Carefully control and record all experimental parameters, including solvent composition, temperature, cooling rate, and agitation.- Use seed crystals of the desired polymorph to encourage its formation. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: this compound is generally soluble in water and ethanol, and slightly soluble in ether.[1] For crystallization, a common approach is to dissolve the salt in a solvent in which it is readily soluble at an elevated temperature (like hot water or ethanol) and then cool the solution to decrease its solubility.[2] Alternatively, an anti-solvent in which this compound is poorly soluble (e.g., ether) can be slowly added to a solution of the salt in a good solvent (e.g., chloroform) to induce crystallization.[1]
Q2: How can I improve the purity of my this compound crystals?
A2: Recrystallization is a standard method for purifying crystalline compounds. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow the solution to cool slowly. The desired compound will crystallize out, leaving the impurities in the mother liquor. The process can be repeated until the desired purity is achieved.
Q3: My experiment involves chiral resolution using brucine. What is the role of this compound crystallization in this process?
A3: Brucine is a chiral resolving agent, often used to separate racemic mixtures of acids. The process involves reacting the racemic acid with brucine to form diastereomeric salts. These salts have different physical properties, including solubility. By carefully selecting a solvent, one diastereomer will be less soluble and will crystallize out of the solution, allowing for the separation of the enantiomers. The crystallized diastereomeric salt is then treated with a base to recover the resolved enantiomer and the brucine.
Q4: At what temperature should I conduct the crystallization?
A4: The optimal temperature will depend on the chosen solvent system and the desired crystal characteristics. Generally, dissolving the this compound at a higher temperature and then slowly cooling to a lower temperature (e.g., room temperature or 0-4 °C) is effective. The rate of cooling can significantly impact crystal size and quality.
Experimental Protocol: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol provides a general methodology for the chiral resolution of a racemic acid using brucine, followed by the crystallization of the this compound diastereomeric salt.
Caption: Workflow for Diastereomeric Salt Crystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source |
| Water | Soluble, Soluble in hot water | [1][2] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ether | Slightly soluble | [1] |
Table 2: Semi-Quantitative Solubility of this compound Heptahydrate
| Solvent | Solubility Range (% w/w) | Source |
| Water | Moderate (1-10%) |
Logical Relationship for Optimizing Crystallization
The following diagram illustrates the key parameters and their relationships in the process of optimizing crystallization conditions for this compound salts.
Caption: Key Parameter Relationships in Crystallization Optimization.
References
Technical Support Center: Chiral Resolution of Racemic Acids Using Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of brucine (B1667951) sulfate (B86663) for the chiral resolution of racemic acids, with a particular focus on the critical role of the solvent in achieving optimal separation efficiency. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses common challenges encountered during the chiral resolution of racemic acids via diastereomeric salt crystallization with brucine sulfate.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystal Formation or "Oiling Out" | The diastereomeric salt is too soluble in the chosen solvent. | - Solvent Screening: The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but allow for controlled precipitation of one diastereomer upon cooling. Experiment with a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, acetone, ethyl acetate, and mixtures thereof). - Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration and induce supersaturation. - Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is poorly soluble (an anti-solvent) to the solution to promote crystallization. - Seeding: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization. If seed crystals are unavailable, scratching the inner surface of the flask with a glass rod can sometimes create nucleation sites. |
| The solution is not sufficiently supersaturated. | - Controlled Cooling: Employ a slow and gradual cooling process. Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath or refrigerator. | |
| Impurities are present. | - Purify Starting Materials: Ensure the racemic acid and this compound are of high purity. Impurities can inhibit crystal nucleation and growth. | |
| Low Yield of Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize Solvent System: Select a solvent that minimizes the solubility of the target diastereomeric salt at the final crystallization temperature. - Lower Final Temperature: Decrease the final crystallization temperature to reduce the solubility of the desired salt. - Increase Crystallization Time: Allow for a longer crystallization period to ensure the system reaches equilibrium. |
| Premature filtration. | - Monitor Crystallization: Ensure that crystallization is complete before filtering the solid. This can be monitored by observing the clarity of the mother liquor over time. | |
| Low Enantiomeric Excess (e.e.) of the Resolved Acid | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Extensive Solvent Screening: This is the most critical parameter. The solvent must provide a significant difference in solubility between the two diastereomers.[1] - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity. Each recrystallization step will enrich the less soluble diastereomer. |
| Co-precipitation of the undesired diastereomer. | - Slow Cooling Rate: A slower cooling rate can improve the selectivity of the crystallization process, reducing the entrapment of the more soluble diastereomer. | |
| Inaccurate measurement of optical rotation. | - Ensure Sample Purity: The presence of residual solvent or other impurities in the final acid can affect the accuracy of the optical rotation measurement. Ensure the sample is thoroughly dried. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the efficiency of chiral resolution with this compound?
A1: The solvent plays a pivotal role in the success of chiral resolution by diastereomeric salt formation. Its primary function is to establish a significant difference in solubility between the two diastereomeric salts formed from the racemic acid and this compound. An ideal solvent will dissolve both diastereomers at a higher temperature and, upon cooling, will selectively allow the less soluble diastereomer to crystallize while keeping the more soluble one in solution. The polarity, hydrogen bonding capability, and steric properties of the solvent all influence these solubility differences. In some cases, a mixture of solvents can provide better separation than a single solvent.
Q2: What is "oiling out" and how can it be prevented?
A2: "Oiling out" refers to the separation of the diastereomeric salt from the solution as a liquid or oil instead of a crystalline solid. This often occurs when the solution is too concentrated or when it is cooled too rapidly. To prevent this, you can try diluting the solution with more solvent, employing a slower cooling rate, or selecting a different solvent system in which the salt is less soluble.
Q3: How many recrystallizations are typically needed to achieve high enantiomeric excess?
A3: The number of recrystallizations required depends on the initial diastereomeric excess achieved in the first crystallization and the separation efficiency of each subsequent recrystallization. It is common for one to three recrystallizations to be necessary to achieve a high enantiomeric excess (>98% e.e.). The progress of the resolution should be monitored after each recrystallization by measuring the optical rotation of the liberated acid.
Q4: Can the undesired enantiomer be recovered from the mother liquor?
A4: Yes, the mother liquor is enriched in the more soluble diastereomeric salt. The other enantiomer of the acid can be recovered from this solution by acidification and extraction. In some cases, it may be possible to racemize the undesired enantiomer and recycle it back into the resolution process to improve the overall yield.
Q5: Are there alternatives to this compound for the resolution of racemic acids?
A5: Yes, other chiral bases are commonly used as resolving agents for racemic acids. These include other naturally occurring alkaloids like strychnine (B123637) and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The choice of the resolving agent is often empirical and may require screening to find the most effective one for a particular racemic acid.
Data Presentation
The efficiency of chiral resolution is highly dependent on the solvent system used. The following table provides a summary of hypothetical data for the resolution of a generic racemic profen (e.g., 2-phenylpropionic acid) with this compound in various solvents to illustrate the impact of the solvent on yield and enantiomeric excess.
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) | Notes |
| Methanol | 35 | 85 | Good initial purity, moderate yield. |
| Ethanol | 40 | 80 | Higher yield but slightly lower purity compared to methanol. |
| Acetone | 25 | 92 | High purity but lower yield. |
| Ethyl Acetate | 30 | 75 | Moderate yield and purity. |
| Acetonitrile/Methanol (5:1 v/v) | 38 | 88 | A solvent mixture can sometimes offer a good balance of yield and purity.[2] |
| Water | 15 | 60 | Generally poor for resolving non-polar organic acids. |
Note: This data is illustrative and the optimal solvent will vary depending on the specific racemic acid being resolved.
Experimental Protocols
Detailed Methodology for the Chiral Resolution of Racemic 2-Phenylpropionic Acid using this compound
This protocol provides a general procedure for the chiral resolution of a model racemic acid, 2-phenylpropionic acid, using this compound. Researchers should optimize the solvent, temperature, and crystallization time for their specific application.
Materials:
-
Racemic 2-phenylpropionic acid
-
This compound
-
Selected solvent (e.g., Methanol)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Formation of the Diastereomeric Salt:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpropionic acid in 100 mL of methanol by gently warming and stirring.
-
In a separate beaker, dissolve an equimolar amount of this compound in a minimal amount of warm methanol.
-
Slowly add the this compound solution to the stirred solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers should begin to crystallize.
-
To maximize crystallization, place the flask in an ice bath for at least one hour.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Air-dry the crystals.
-
(Optional but recommended) Recrystallize the diastereomeric salt from a minimal amount of hot methanol to improve the enantiomeric purity. Allow the solution to cool slowly and collect the crystals as described above.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 50 mL of 2 M HCl to the suspension and stir until the solid dissolves completely. This will protonate the carboxylic acid and form the brucine salt.
-
Extract the aqueous solution three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with a small amount of water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropionic acid.
-
-
Determination of Enantiomeric Excess:
-
Accurately weigh a sample of the resolved acid and dissolve it in a known volume of a suitable solvent (e.g., ethanol).
-
Measure the optical rotation of the solution using a polarimeter.
-
Calculate the specific rotation and determine the enantiomeric excess (e.e.) by comparing it to the specific rotation of the pure enantiomer.
-
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
Technical Support Center: Overcoming Co-Crystallization of Diastereomers with Brucine Sulfate
Welcome to the Technical Support Center for chiral resolution using brucine (B1667951) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the separation of enantiomers, particularly the issue of co-crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of co-crystallization of diastereomers?
A1: Co-crystallization occurs when the solubility difference between the two diastereomeric salts (e.g., (R)-acid•(-)-brucine and (S)-acid•(-)-brucine) in a chosen solvent is insufficient.[1][2] This leads to both salts precipitating from the solution simultaneously, resulting in a low diastereomeric excess (d.e.) in the crystalline product.[2]
Q2: How does the choice of solvent impact the separation of diastereomers?
A2: The solvent plays a critical role in determining the relative solubilities of the diastereomeric salts. An ideal solvent will maximize the solubility difference, dissolving one diastereomer while promoting the crystallization of the other. The polarity, hydrogen bonding capability, and temperature-dependent solubility profile of the solvent are all crucial factors.[3]
Q3: What is "oiling out" and how can it be prevented?
A3: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solvated diastereomeric salt. To prevent this, one can use a more dilute solution, slow down the cooling rate, or choose a solvent system where crystallization occurs at a higher temperature.
Q4: How can I determine the diastereomeric purity of my crystalline product?
A4: The most common and reliable method for determining diastereomeric excess is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[4] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy, where the diastereomers may exhibit distinct chemical shifts, and Thin-Layer Chromatography (TLC) with a chiral selector.[1][5]
Q5: What is the role of brucine sulfate in this process?
A5: Brucine, a naturally occurring alkaloid, is an optically pure chiral base.[6][7] When reacted with a racemic acid, it forms two diastereomeric salts.[6] this compound is the sulfate salt of brucine, which offers enhanced solubility in certain solvents compared to brucine free base, potentially providing more flexibility in solvent selection for the resolution process.[3]
Troubleshooting Guide
Problem 1: Both diastereomers are co-crystallizing, resulting in low diastereomeric excess (d.e.).
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | The solubility difference between the diastereomeric salts is not significant in the current solvent. |
| Solution: Conduct a solvent screening. Test a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and their mixtures with water). The goal is to find a solvent system where one diastereomer is significantly less soluble than the other. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one. |
| Solution: Employ a slower, more controlled cooling profile. Allow the solution to cool gradually to room temperature, and then further cool in an ice bath. Consider using a programmable cooling bath for precise temperature control. | |
| Suboptimal Stoichiometry of Resolving Agent | The molar ratio of this compound to the racemic mixture can influence the crystallization outcome. |
| Solution: Experiment with varying the stoichiometry. While a 1:1 molar ratio of the resolving agent to one enantiomer (i.e., 0.5 equivalents to the racemate) is common, adjusting this ratio can sometimes improve selectivity. |
Problem 2: No crystals are forming, or the yield of the desired diastereomeric salt is very low.
| Potential Cause | Troubleshooting Steps |
| High Solubility of Diastereomeric Salts | The diastereomeric salts are too soluble in the chosen solvent, even at low temperatures. |
| Solution 1 (Increase Concentration): Carefully evaporate some of the solvent to increase the concentration of the salts. | |
| Solution 2 (Anti-Solvent Addition): Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble) to the solution to induce precipitation. | |
| Insufficient Supersaturation | The concentration of the less soluble salt has not reached the point of supersaturation required for nucleation. |
| Solution (Seeding): Introduce a few seed crystals of the pure, less soluble diastereomeric salt to the solution. If pure crystals are unavailable, scratching the inner surface of the flask with a glass rod can sometimes create nucleation sites. |
Experimental Protocols
Protocol 1: Formation of Diastereomeric Salts with this compound
This protocol provides a general procedure for the formation of diastereomeric salts from a racemic carboxylic acid using this compound.
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone).
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount (relative to one enantiomer, i.e., 0.5 molar equivalents to the racemate) of this compound in the same hot solvent.
-
Mixing: Slowly add the this compound solution to the racemic acid solution with constant stirring.
-
Heating: Gently heat the combined solution for a short period (e.g., 15-30 minutes) to ensure complete salt formation.
Protocol 2: Recrystallization of Diastereomeric Salts
This protocol outlines the steps for the selective crystallization of the less soluble diastereomeric salt.
-
Cooling: Allow the hot solution from Protocol 1 to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Determine the diastereomeric excess of the crystals using a suitable analytical technique, such as chiral HPLC.[4]
-
Recrystallization (if necessary): If the diastereomeric purity is not satisfactory, repeat the recrystallization process by dissolving the crystals in a minimal amount of the hot solvent and following steps 1-6.
Protocol 3: Liberation of the Pure Enantiomer
This protocol describes the recovery of the pure enantiomer from the purified diastereomeric salt.
-
Dissolution: Dissolve the purified diastereomeric salt in water.
-
Basification: Add a strong base (e.g., 2M NaOH) to the solution until it is alkaline (pH > 10). This will deprotonate the carboxylic acid and precipitate the brucine.
-
Removal of Brucine: Filter the precipitated brucine. The desired enantiomer will be in the aqueous filtrate as its carboxylate salt.
-
Acidification: Acidify the aqueous filtrate with a strong acid (e.g., 2M HCl) until the pH is acidic (pH < 2). The pure enantiomer of the carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the pure enantiomer by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data
The success of a diastereomeric resolution is highly dependent on the solubility differences between the diastereomeric salts. The following table provides illustrative solubility data for the diastereomeric salts of a racemic acid with a chiral resolving agent in different solvents. Note: These are representative values; actual solubilities must be determined experimentally for each specific system.
| Racemic Acid | Resolving Agent | Solvent | Temperature (°C) | Solubility of Less Soluble Salt (g/100mL) | Solubility of More Soluble Salt (g/100mL) | Theoretical Max. Yield (%) |
| (±)-Mandelic Acid | (-)-Brucine | Water | 25 | 0.8 | 3.5 | 77 |
| (±)-Mandelic Acid | (-)-Brucine | Ethanol | 25 | 2.1 | 5.8 | 64 |
| (±)-Ibuprofen | (S)-(-)-α-phenethylamine | Aqueous Solution | 25 | Insoluble | Soluble | >95 |
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for diastereomeric crystallization.
References
- 1. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Brucine Sulfate Resolution
Welcome to the technical support center for the chiral resolution of racemic mixtures using brucine (B1667951) sulfate (B86663). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, detailed troubleshooting guides to overcome common experimental challenges, and optimized protocols to improve the yield and purity of your desired enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind brucine sulfate resolution?
Brucine, a naturally occurring chiral alkaloid, is used as a resolving agent for racemic acids.[1] The process relies on the reaction of the racemic acid (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral base, brucine. This reaction forms a mixture of two diastereomeric salts.[1][2] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][3] The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequently, the purified diastereomeric salt is treated with an acid or base to break the salt and liberate the desired pure enantiomer.[4]
Q2: What is the maximum theoretical yield for a classical resolution?
For a classical resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%. This is because the starting material is composed of two enantiomers in equal proportions. The process isolates one of these, while the other remains in the mother liquor. However, the overall yield of the desired enantiomer can be increased by racemizing and recycling the undesired enantiomer from the mother liquor.[5]
Q3: How do I choose the best solvent for my resolution?
The choice of solvent is a critical factor for a successful resolution.[6] An ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts.[7] The desired salt should be sparingly soluble, while the undesired salt should remain dissolved in the mother liquor. Solvent selection is often empirical and may require screening a variety of solvents with different polarities.[6][8]
Q4: How can I recover the resolved enantiomer from the diastereomeric salt?
Once the less soluble diastereomeric salt has been isolated and purified, the target enantiomer can be recovered by breaking the salt. This is typically achieved by treating the salt with a strong base (like NaOH or KOH) if you are resolving an acid, or a strong acid (like HCl) if you are resolving a base.[4] This neutralizes the resolving agent, allowing the now-pure enantiomer to be extracted into an organic solvent, followed by isolation.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric salt crystallization process.
Problem 1: No crystals are forming.
If your solution remains clear even after cooling, it is likely not sufficiently supersaturated.
-
Cause: Solution is too dilute. The concentration of the diastereomeric salts is below the solubility limit.[4]
-
Solution: Carefully evaporate some of the solvent to increase the concentration.[8]
-
-
Cause: Inappropriate solvent. The chosen solvent may be too effective at dissolving both diastereomeric salts.[8]
-
Solution: Perform a solvent screen to find a system that provides a greater difference in solubility. Consider adding an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[4]
-
-
Cause: Lack of nucleation sites. The energy barrier for crystal formation has not been overcome.[7]
Problem 2: The yield of the desired diastereomeric salt is low.
A low yield indicates that a significant amount of the target diastereomer is being left behind in the mother liquor.
-
Cause: Suboptimal solubility. The desired salt, while being the less soluble of the two, is still too soluble in the chosen solvent.[4]
-
Solution: Experiment with different solvents or solvent mixtures to further decrease the solubility of the target salt. Also, try lowering the final crystallization temperature to maximize precipitation.[4]
-
-
Cause: Incorrect stoichiometry. The molar ratio of the racemic mixture to the resolving agent can significantly impact efficiency.
-
Solution: Vary the molar ratio of the resolving agent. Ratios between 0.5 and 1.5 moles of resolving agent per mole of racemic compound are often explored.[9]
-
-
Cause: Premature isolation. The crystallization process was stopped before equilibrium was reached.
-
Solution: Allow for a longer crystallization time. The optimal duration can be determined experimentally by analyzing the yield at different time points.[2]
-
Problem 3: The enantiomeric/diastereomeric excess (e.e./d.e.) of the product is low.
Low purity indicates that the undesired diastereomer is co-crystallizing with the desired product.
-
Cause: Rapid cooling. Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.
-
Solution: Employ a slower, more controlled cooling profile. Gradual cooling allows for more selective crystallization.[6]
-
-
Cause: Suboptimal solvent. The solvent system does not provide a large enough solubility difference between the two diastereomers.
-
Cause: Insufficient washing. Residual mother liquor on the crystal surface can contaminate the final product.
Problem 4: The product is "oiling out" instead of crystallizing.
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase. This is often due to very high supersaturation or the salt's melting point being below the crystallization temperature.[4][8]
-
Cause: Supersaturation is too high.
-
Solution: Use a more dilute solution or add any anti-solvent more slowly and at a higher temperature.[4]
-
-
Cause: Crystallization temperature is too high.
-
Solution: If possible, find a solvent system that allows crystallization to occur at a lower temperature.[8]
-
-
Cause: Improper agitation.
-
Solution: Ensure gentle and consistent agitation. Vigorous stirring can sometimes promote the formation of small, impure crystals or oils.[4]
-
Data Presentation
Effective optimization often involves screening multiple parameters. The following tables provide examples of how to structure data from such screening experiments to identify optimal conditions.
Table 1: Example of Resolving Agent and Solvent Screening Data [6]
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) of Solid (%) |
| (-)-Brucine | Ethanol | 40 | 88 |
| (-)-Brucine | Isopropanol | 45 | 94 |
| (-)-Brucine | Acetonitrile | 28 | 81 |
| (-)-Brucine | Methanol (B129727)/Water (9:1) | 35 | 90 |
| (-)-Strychnine | Ethyl Acetate | 52 | 96 |
Table 2: Example of Cooling Rate Optimization Data for a Given Solvent System [6]
| Cooling Rate (°C/hour) | Yield (%) | Diastereomeric Excess (d.e.) of Solid (%) |
| 1 | 65 | 90 |
| 5 | 58 | 96 |
| 10 | 50 | 98 |
| Crash Cool (to 0 °C) | 78 | 75 |
Table 3: Influence of Crystallization Time on Yield and Purity [2][10]
| Crystallization Time (hours) | Yield (%) | Enantiomeric Purity (e.e.) (%) |
| 1 | 71 | 98 |
| 6 | 65 | 92 |
| 12 | 60 | 89 |
| 24 | 55 | 85 |
Note: The data presented in these tables are illustrative and will vary depending on the specific racemic compound and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Acid (e.g., Mandelic Acid) using Brucine
This protocol provides a generalized starting point and should be optimized for your specific compound.
-
Salt Formation:
-
Dissolve one molar equivalent of the racemic acid (e.g., DL-Mandelic Acid) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[11]
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (-)-brucine in the same solvent, also with gentle heating.
-
Slowly add the brucine solution to the racemic acid solution with continuous stirring.
-
-
Crystallization:
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[7]
-
Dry the crystals. At this stage, the diastereomeric excess (d.e.) can be determined using techniques like HPLC or NMR.
-
(Optional but recommended) Recrystallize the diastereomeric salt from a minimal amount of hot solvent to improve purity.[7]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base solution (e.g., 2M NaOH) dropwise until the solution is alkaline (pH > 10) to break the salt and precipitate the brucine.
-
Remove the precipitated brucine by filtration.
-
Wash the aqueous filtrate with an organic solvent (e.g., dichloromethane) to remove any remaining brucine.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a low pH (pH < 2) to precipitate the pure enantiomeric acid.[4]
-
Collect the pure enantiomer by vacuum filtration, wash with cold water, and dry.
-
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in this compound resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
Technical Support Center: Brucine Sulfate & Brucine Nitrate Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brucine (B1667951) sulfate (B86663) and brucine nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in the colorimetric determination of nitrate using brucine sulfate?
A1: Inconsistencies in the colorimetric nitrate analysis using this compound often stem from several critical factors:
-
Temperature Control: The reaction between the nitrate ion and this compound is highly temperature-sensitive. Inconsistent heating of samples and standards during color development will lead to erratic and non-reproducible results.[1][2][3]
-
Reagent Stability: The brucine-sulfanilic acid reagent can degrade over time, especially when exposed to light and heat. A yellowing of the reagent solution is an indicator of degradation, which can affect its reactivity and lead to inaccurate results.[4][5]
-
Interferences: The presence of oxidizing and reducing agents, dissolved organic matter, and certain metal ions (like iron and manganese) in the sample can interfere with the color development reaction.[1][3]
-
Non-adherence to Beer's Law: The colorimetric response in the this compound method does not always follow Beer's Law, meaning the relationship between absorbance and concentration is not strictly linear.[1][6] It is crucial to prepare a standard curve for each batch of samples.
Q2: My HPLC analysis of brucine shows significant peak tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing in the HPLC analysis of brucine, a basic alkaloid, is a common issue. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase of the HPLC column can interact with the basic brucine molecule, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, brucine may be present in a partially ionized state, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase and result in peak distortion.
To resolve peak tailing, consider the following:
-
Use a modern, high-purity silica (B1680970) column with end-capping to minimize silanol interactions.
-
Adjust the mobile phase pH to ensure brucine is in a single, non-ionized or fully ionized state.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask residual silanol groups.
-
Reduce the injection volume or sample concentration.
Q3: I am observing a gradual shift in retention time for brucine during a series of HPLC runs. What could be the reason?
A3: A drift in retention time can be caused by several factors:
-
Column Equilibration: The HPLC column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile components of the mobile phase can alter its composition over time.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at extreme pH values.
Q4: Are there differences in solubility between this compound and brucine nitrate that could affect my analysis?
A4: Yes, differences in the salt form can affect solubility. Brucine itself is poorly soluble in water but soluble in organic solvents like ethanol (B145695) and chloroform.[8] The salt forms, this compound and brucine nitrate, are generally more water-soluble. However, their solubility can differ, and this can be a source of inconsistency, particularly in preparing stock and standard solutions. It is crucial to ensure complete dissolution of the standard before use. If you are switching between the two salt forms, you may need to adjust your solvent system accordingly.
Q5: How should I properly store this compound and brucine nitrate to avoid degradation?
A5: Both this compound and brucine nitrate are sensitive to light, moisture, and heat.[4] They should be stored in tightly sealed, light-resistant containers in a cool, dry, and dark place. The this compound reagent used for nitrate analysis should be stored in a brown glass bottle at a low temperature to maintain its stability.[4][5]
Troubleshooting Guides
Inconsistencies in Colorimetric Nitrate Analysis using this compound
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Erratic or non-reproducible absorbance readings | 1. Inconsistent temperature control during color development.[1][3] 2. Uneven heating of samples and standards.[1][3] 3. Reagent degradation.[4][5] | 1. Use a water bath with precise temperature control set to 100°C. 2. Ensure all sample and standard tubes are immersed to the same level in the water bath. 3. Prepare fresh brucine-sulfanilic acid reagent if the existing solution is discolored or old. |
| Low sensitivity or weak color development | 1. Low concentration of nitrate in the sample. 2. Degraded this compound reagent.[4][5] 3. Incorrect sulfuric acid concentration. | 1. Concentrate the sample if the nitrate level is below the detection limit of the method. 2. Prepare a fresh reagent solution. 3. Verify the concentration of the sulfuric acid solution. |
| High background color or off-color samples | 1. Presence of dissolved organic matter.[1][3] 2. Interference from oxidizing or reducing agents.[1][3] | 1. Run a sample blank containing all reagents except for the brucine-sulfanilic acid to correct for background color. 2. For residual chlorine, add sodium arsenite to eliminate the interference.[1] |
| Calibration curve is not linear | 1. The color reaction does not strictly follow Beer's Law.[1][6] 2. Errors in standard preparation. | 1. This is expected for this method. Use a non-linear calibration curve fit. 2. Carefully prepare a fresh set of standards and re-run the calibration curve. |
Inconsistencies in HPLC Analysis of Brucine (Sulfate and Nitrate)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Inappropriate mobile phase pH. 3. Column overload.[7] | 1. Use a high-purity, end-capped column. 2. Adjust mobile phase pH. For reversed-phase, a lower pH (e.g., 2-3) or a higher pH (e.g., 8-9) with a suitable buffer can improve peak shape. 3. Reduce sample concentration or injection volume. |
| Retention Time Drift | 1. Insufficient column equilibration.[7] 2. Changes in mobile phase composition.[7] 3. Temperature fluctuations.[7] | 1. Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before analysis. 2. Prepare fresh mobile phase and keep the solvent reservoir covered. 3. Use a column oven to maintain a constant temperature. |
| Split or Broad Peaks | 1. Clogged column frit or guard column. 2. Sample solvent incompatible with the mobile phase. 3. Column void. | 1. Replace the guard column or filter. If the analytical column is blocked, try back-flushing. 2. Dissolve the sample in the mobile phase whenever possible. 3. Replace the column. |
| Baseline Noise or Drift | 1. Air bubbles in the system.[7] 2. Contaminated mobile phase or detector cell.[7] 3. Leaks in the system.[7] | 1. Degas the mobile phase and purge the pump. 2. Use HPLC-grade solvents and flush the detector cell. 3. Check all fittings for leaks. |
Experimental Protocols
Protocol 1: Colorimetric Determination of Nitrate using this compound (based on EPA Method 352.1)
1. Reagent Preparation:
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of this compound and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL with distilled water. Store in a dark bottle at 5°C.[1]
-
Sulfuric Acid Solution (13 N): Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water. Cool to room temperature.
-
Sodium Chloride Solution (30%): Dissolve 300 g of NaCl in distilled water and dilute to 1 liter.
-
Potassium Nitrate Stock Solution (100 mg/L NO₃-N): Dissolve 0.7218 g of anhydrous KNO₃ in distilled water and dilute to 1 liter.
-
Potassium Nitrate Standard Solution (1 mg/L NO₃-N): Dilute 10 mL of the stock solution to 1 liter with distilled water.
2. Procedure:
-
Set up a series of standards from the standard nitrate solution.
-
To 10 mL of sample or standard in a 50 mL test tube, add 2 mL of 30% NaCl solution.
-
Carefully add 10 mL of the 13 N H₂SO₄ solution and mix by swirling. Place the tubes in a cool water bath.
-
Add 0.5 mL of the brucine-sulfanilic acid reagent and mix thoroughly.
-
Place the tubes in a boiling water bath (100°C) for exactly 25 minutes.
-
Remove the tubes and immerse them in a cold water bath.
-
After reaching thermal equilibrium, measure the absorbance at 410 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the nitrate concentration of the sample from the calibration curve.
Protocol 2: General HPLC Method for Brucine Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for the specific application. For example, a starting point could be a gradient elution with acetonitrile and a phosphate buffer at pH 3.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Typically around 265 nm for brucine.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound or brucine nitrate sample in a suitable solvent (e.g., a mixture of water and methanol). Ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the brucine peak based on the retention time and peak area of a known standard.
Visualizations
Caption: Troubleshooting workflow for colorimetric nitrate analysis.
Caption: Troubleshooting workflow for HPLC analysis of brucine.
References
- 1. epa.gov [epa.gov]
- 2. Analytical Method [keikaventures.com]
- 3. NEMI Method Summary - 352.1 [nemi.gov]
- 4. Nitrate vs Nitrogen Testing - ACS Community [communities.acs.org]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. scispace.com [scispace.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brucine Sulfate for High-Purity Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of brucine (B1667951) sulfate (B86663) for high-purity applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues during the purification of brucine sulfate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | - Incomplete precipitation due to the use of excess solvent.- The cooling process was too rapid, preventing complete crystallization.- Significant amount of this compound remains in the mother liquor. | - Concentrate the mother liquor by carefully evaporating a portion of the solvent and then attempt a second crystallization.- Ensure the solution is cooled slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1][2]- Test the mother liquor for residual product by evaporating a small sample. If a significant amount of solid remains, a second crop of crystals can be obtained. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - The solution is supersaturated, and the solute is coming out of solution above its melting point.- Presence of impurities that inhibit crystal lattice formation.- The cooling process is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Add a seed crystal to induce crystallization at a higher temperature.- Consider a different solvent or a solvent mixture to alter the solubility characteristics. |
| Colored Crystals | - Presence of colored impurities in the starting material.- Degradation of this compound during the purification process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Ensure the heating temperature is kept to the minimum required to dissolve the solid to prevent thermal decomposition. This compound decomposes at high temperatures.[3] |
| Poor Crystal Quality (e.g., small needles, amorphous powder) | - Rapid cooling of the saturated solution.- Insufficient time for crystal growth. | - Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.[2][4]- Scratching the inside of the flask with a glass rod can sometimes initiate the formation of larger crystals.[4] |
| Persistent Impurities (e.g., Strychnine) | - Co-crystallization of impurities with this compound.- Ineffective solvent system for separating the impurity. | - Multiple recrystallizations may be necessary to achieve the desired purity.- Analyze the purity of each recrystallization step using a suitable analytical method like HPLC to monitor the removal of strychnine (B123637).[5][6][7]- Consider using a different solvent system. A solvent pair like ethanol-water can sometimes provide better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Water is a commonly used solvent for the recrystallization of this compound, as it is soluble in hot water and less so in cold water.[8] An ethanol-water mixture can also be an effective solvent system, offering good control over the crystallization process.[4] The ideal solvent or solvent system should be determined experimentally based on the impurity profile of your starting material.
Q2: How can I remove the common impurity, strychnine, from my this compound sample?
A2: Strychnine is a common impurity in this compound.[3] Recrystallization is the primary method for its removal. Due to the structural similarity between brucine and strychnine, multiple recrystallizations may be required. The progress of purification and the removal of strychnine should be monitored by a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC).[5][6][7]
Q3: My this compound solution is yellow. How can I decolorize it?
A3: A yellow discoloration often indicates the presence of impurities. You can decolorize the solution by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] It is important to use a minimal amount of charcoal as it can also adsorb your product, leading to a lower yield.
Q4: What is the expected appearance of high-purity this compound?
A4: High-purity this compound should be a white to off-white crystalline powder.[3] The crystals should be well-defined.
Q5: How should I dry the purified this compound crystals?
A5: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. The crystals can then be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. Avoid excessively high temperatures as this compound can decompose.[3]
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
Objective: To purify this compound by recrystallization using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to just cover the solid. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot deionized water until the this compound is completely dissolved. Avoid adding excess water to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify the amount of strychnine impurity.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 15:85 v/v).[7] The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 264 nm.[7]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of high-purity this compound and strychnine of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified this compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for brucine and strychnine based on their retention times from the standard injections. Calculate the purity of the this compound and the concentration of the strychnine impurity by comparing the peak areas in the sample chromatogram to those in the standard chromatograms.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble, with increased solubility in hot water. | [3][8] |
| Ethanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Diethyl Ether | Slightly soluble | [3] |
| Acetone | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| DMSO | Soluble | [9] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemiis.com [chemiis.com]
- 4. youtube.com [youtube.com]
- 5. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ajrconline.org [ajrconline.org]
- 8. This compound heptahydrate, ACS 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | CAS:4845-99-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
resolving issues with brucine sulfate reagent stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brucine (B1667951) sulfate (B86663) reagent. Below you will find information on reagent stability, proper handling, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is brucine sulfate and what is its primary application in the laboratory?
A1: this compound is the sulfate salt of brucine, a natural alkaloid. In a laboratory setting, it is most commonly used as a reagent in the colorimetric determination of nitrate (B79036) in various samples, including water and wastewater.[1][2] The reaction between this compound and nitrate in a strong acid solution produces a yellow-colored complex that can be measured spectrophotometrically.[1][2][3]
Q2: What is the typical appearance of this compound reagent and what do color changes indicate?
A2: Freshly prepared this compound reagent for nitrate analysis is typically colorless to very pale yellow. Over time, the solution may slowly develop a pink or reddish hue.[4] While this color change can be indicative of some degradation, for the purpose of nitrate determination, a slight pinkish color does not significantly affect the reagent's usefulness.[4] However, a dark yellow or brown coloration may suggest more extensive degradation, and it is advisable to prepare a fresh solution.
Q3: What are the optimal storage conditions for this compound solid and its reagent solution?
A3: Solid this compound heptahydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[5][6][7] The reagent solution, particularly the brucine-sulfanilic acid formulation for nitrate testing, should be stored in a dark bottle at a cool temperature, typically around 4°C.[4]
Q4: How long is a prepared this compound reagent solution stable?
A4: When stored correctly in a dark, refrigerated container, the brucine-sulfanilic acid reagent for nitrate analysis can be stable for several months.[4] However, for quantitative applications requiring high accuracy, it is best practice to use a freshly prepared solution or to verify the performance of the stored reagent with known standards.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound reagent.
| Issue | Potential Cause | Troubleshooting Steps |
| No color development in the presence of nitrate standards. | 1. Degraded Reagent: The this compound solution may have lost its reactivity due to improper storage or prolonged use. 2. Incorrect Reagent Composition: Errors in the preparation of the reagent, such as incorrect concentrations of this compound or sulfanilic acid. 3. Low Nitrate Concentration: The nitrate concentration in the standard may be below the detection limit of the assay.[8] 4. Insufficient Heat: The color development reaction is temperature-dependent and requires heating to approximately 100°C.[1][2][3] | 1. Prepare a fresh this compound reagent solution. 2. Carefully review the protocol and re-prepare the reagent, ensuring accurate weighing and dissolution of components. 3. Prepare a new set of nitrate standards with known concentrations. 4. Ensure the water bath is at the correct temperature and that the samples are heated for the specified duration.[3] |
| Inconsistent or erratic color development between replicates. | 1. Uneven Heating: Inconsistent temperature exposure across samples during the heating step can lead to variable reaction rates.[3] 2. Contamination: Contamination of glassware or reagents with oxidizing or reducing agents can interfere with the colorimetric reaction.[3] 3. Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. | 1. Use a water bath with good temperature control and ensure all tubes are immersed to the same level for the same amount of time.[3] 2. Use thoroughly cleaned and rinsed glassware. Ensure all reagents are of high purity. 3. Calibrate pipettes and use proper pipetting techniques. |
| High background color in the reagent blank. | 1. Contaminated Reagents: The sulfuric acid or water used to prepare the reagent may be contaminated with nitrates. 2. Degraded Reagent: Over time, the reagent itself can develop a background color.[4] | 1. Use nitrate-free distilled water and high-purity sulfuric acid for reagent preparation. 2. Prepare a fresh reagent solution if the blank absorbance is unacceptably high. |
| Precipitate formation in the reagent solution upon storage. | 1. Low Temperature Storage: Storing the solution at very low temperatures can cause the this compound to crystallize out of solution. 2. Incorrect Solvent: Using a solvent in which this compound has low solubility. | 1. Store the reagent at the recommended cool temperature (e.g., 4°C), but avoid freezing. If crystals form, they may be redissolved by gentle warming. 2. Ensure the reagent is prepared according to a validated protocol with the correct solvents. |
Quantitative Data on Reagent Stability
While specific kinetic data for the degradation of this compound reagent is not extensively published, the following table provides a hypothetical representation of stability under various stress conditions based on general principles of accelerated stability testing for chemical reagents. This data is for illustrative purposes to guide best practices.
| Condition | Time | Parameter Monitored | Hypothetical Observation/Degradation | Recommendation |
| Recommended Storage (4°C, Dark) | 3 months | Appearance & Performance | Solution remains colorless to pale pink. Performance in nitrate assay is within 95-105% of freshly prepared reagent. | Suitable for use. |
| Room Temperature (~25°C, Dark) | 1 month | Appearance & Performance | Solution may develop a noticeable pink color. Performance may drop to 85-95% of fresh reagent. | Use with caution for non-critical applications. Recalibrate frequently. |
| Room Temperature (~25°C, Light) | 1 week | Appearance & Performance | Solution turns yellow to brownish. Significant decrease in performance (<80% of fresh). | Do not use. Prepare a fresh solution. |
| Elevated Temperature (40°C, Dark) | 2 weeks | Appearance & Performance | Solution becomes yellow to brown. Significant degradation and loss of reactivity. | Do not use. This represents an accelerated degradation condition. |
Experimental Protocols
Protocol 1: Preparation of this compound-Sulfanilic Acid Reagent for Nitrate Determination
Objective: To prepare a stable reagent for the colorimetric analysis of nitrate.
Materials:
-
This compound heptahydrate
-
Sulfanilic acid
-
Concentrated hydrochloric acid (HCl)
-
Nitrate-free distilled water
Procedure:
-
Dissolve 1 g of this compound and 0.1 g of sulfanilic acid in approximately 70 mL of hot, nitrate-free distilled water.
-
Add 3 mL of concentrated HCl to the solution.
-
Cool the solution to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with nitrate-free distilled water.
-
Store the reagent in a dark, glass-stoppered bottle in a refrigerator at 4°C.[4]
Protocol 2: Accelerated Stability Study of this compound Reagent (Illustrative)
Objective: To assess the stability of the prepared this compound reagent under accelerated conditions.
Methodology:
-
Prepare a batch of the this compound-sulfanilic acid reagent as described in Protocol 1.
-
Divide the reagent into three sets of aliquots in dark glass vials.
-
Set 1 (Control): Store at the recommended condition of 4°C in the dark.
-
Set 2 (Accelerated Temperature): Store in a temperature-controlled chamber at 40°C in the dark.
-
Set 3 (Photostability): Store at room temperature exposed to a controlled light source (e.g., consistent with ICH Q1B guidelines).
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), withdraw an aliquot from each set.
-
For each aliquot, perform the following tests:
-
Visual Inspection: Record any changes in color or clarity.
-
Performance Test: Use the reagent to perform a nitrate assay with a known concentration of a nitrate standard (e.g., 1 mg/L). Measure the absorbance at 410 nm and compare it to the absorbance obtained with the control sample at Day 0.
-
-
Calculate the percentage of remaining performance relative to the initial measurement.
Visualizations
Experimental Workflow for Nitrate Determination
Logical Troubleshooting Flowchart for Reagent Stability Issues
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: HPLC Analysis of Brucine Sulfate
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the HPLC analysis of brucine (B1667951) sulfate (B86663).
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: Why is my brucine sulfate peak tailing?
Peak tailing is a common issue in HPLC, often appearing as an asymmetric peak with a drawn-out trailing edge.[1] For this compound, a basic compound, the primary cause is often secondary interactions with the stationary phase.[1][2]
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns are acidic and can interact strongly with basic analytes like brucine, causing tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase protonates the silanol groups, reducing their interaction with the basic analyte.[3] Adding an acidic modifier is highly effective. Try adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.[4] It is often recommended to work at a pH at least 2 units away from the analyte's pKa.[4]
-
Solution 2: Use End-Capped Columns: Modern "end-capped" columns have fewer free silanol groups, minimizing the potential for secondary interactions.[2]
-
-
Column Contamination or Degradation: Contamination at the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[4]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][6]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[2]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[2]
-
Caption: Systematic workflow for diagnosing high backpressure.
Q2: Why am I seeing no peaks or very small peaks?
This indicates a fundamental issue with the sample introduction or detection. [8] Potential Causes and Solutions:
-
No Flow: Ensure the pump is on and there is sufficient mobile phase in the reservoir. [8]Check for leaks or blockages that could interrupt flow. * Injection Issue: Check that the correct sample vial is in place and the injection volume is set correctly. The sample loop could be blocked. [8]* Detector Issue: Verify that the detector lamp is on and has not expired. [9][8]Ensure the correct wavelength is selected for this compound.
-
Sample Degradation: Ensure the sample has not degraded due to improper storage or preparation. [8] Q3: What is causing my baseline to be noisy or to drift?
A stable baseline is critical for accurate quantification.
Potential Causes and Solutions:
-
Air Bubbles: Air in the pump or detector is a common cause of baseline noise and pressure fluctuations. [6][10] * Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging. [5][11]Purge the pump to remove any trapped air. [10]* Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can cause a noisy or drifting baseline. [5] * Solution: Use only HPLC-grade solvents. Filter all mobile phases and buffers through a 0.45 µm or 0.22 µm filter before use. [5]* Failing Detector Lamp: An aging lamp can cause a drifting baseline due to decreasing energy output. [6] * Solution: Replace the detector lamp.
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Select Solvents: Use only HPLC-grade acetonitrile (B52724), methanol, and water.
-
Measure and Mix: Accurately measure the required volumes for your desired composition (e.g., a starting point for this compound could be a mix of acetonitrile and water with an acidic modifier). [12]3. Add Modifier: Add the acidic modifier (e.g., 0.1% formic acid) to the aqueous portion of the mobile phase before mixing with the organic solvent.
-
Filter: Filter the entire mobile phase solution through a 0.22 µm or 0.45 µm solvent-compatible filter to remove particulates. [5]5. Degas: Degas the mobile phase for 10-15 minutes using an ultrasonic bath or an online degasser to remove dissolved gases. [5][11]6. Label: Clearly label the reservoir with the composition and date of preparation.
Protocol 2: Sample Preparation
-
Weigh Sample: Accurately weigh the this compound standard or sample.
-
Dissolve Sample: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase as the sample solvent to prevent peak distortion. [7]Sonication may be used to aid dissolution.
-
Dilute: Dilute the sample to the desired concentration (e.g., ~1 mg/mL as a starting point, then dilute further as needed). [7]4. Filter: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system. [7]5. Transfer: Transfer the filtered sample into an appropriate HPLC vial. [13] .
Caption: Standard workflow for HPLC sample preparation.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. Separation of Brucine sulphate (2:1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimization of pH for Brucine Sulfate in Chiral Separation
Welcome to the Technical Support Center for the chiral resolution of acidic compounds using brucine (B1667951) sulfate (B86663). This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.
FAQs: Understanding the Role of pH in Chiral Resolution with Brucine Sulfate
Q1: What is the role of this compound in chiral separation?
A1: this compound is the salt of brucine, a naturally occurring chiral alkaloid.[1][2] It is used as a chiral resolving agent, primarily for the separation of racemic mixtures of acidic compounds.[3] The principle of this separation lies in the formation of diastereomeric salts. The two enantiomers of the acidic compound react with the enantiomerically pure brucine to form two different diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3]
Q2: Why is pH a critical parameter in this process?
A2: The formation of diastereomeric salts between the acidic compound (your analyte) and the basic brucine is an acid-base reaction. The pH of the solution dictates the ionization state of both the acidic analyte and the brucine. For the salt to form, the acidic compound needs to be deprotonated (anionic form), and the brucine needs to be protonated (cationic form). Optimizing the pH ensures that both species are in their appropriate ionic states to facilitate salt formation and subsequent crystallization. An incorrect pH can lead to no salt formation, poor yield, or low enantiomeric purity.
Q3: What are the pKa values of brucine?
A3: Brucine is a weak base.[4] Understanding its pKa is essential for pH optimization. The pKa of the protonated form of brucine is approximately 8.28.[5] Another source provides two pKa values: pK1 = 6.04 and pK2 = 11.7.[6] For the resolution of acidic compounds, the pKa of the conjugate acid (around 8.28) is the most relevant value to consider.
| Resolving Agent | pKa (of conjugate acid) | Reference |
| Brucine | ~8.28 | [5] |
| Brucine | pK1: 6.04, pK2: 11.7 | [6] |
Q4: How do I choose the optimal pH for my specific acidic compound?
A4: The optimal pH for diastereomeric salt formation is typically a compromise between the pKa of your acidic compound and the pKa of brucine. As a general rule, the pH of the solution should be in a range where a significant portion of both the acid and the base are in their ionized forms. A good starting point for optimization is a pH that is between the pKa of your acidic compound and the pKa of brucine. For instance, in the resolution of mandelic acid with a different resolving agent, the maximum efficiency was achieved at a pH close to the pKa of the resolving agent's carboxyl group.[7] A systematic screening of a pH range is highly recommended to find the optimal conditions for your specific system.
Q5: What is the difference between using brucine and this compound?
A5: Brucine itself has low solubility in water.[4] this compound is the sulfate salt of brucine and exhibits significantly improved solubility in aqueous and some organic solvents.[1] This enhanced solubility can make it easier to handle and dissolve during the preparation of your resolution experiment.[1] From a chemical perspective in the context of the resolution, once dissolved, the active chiral resolving agent is the protonated brucine cation, regardless of whether you start with the free base or the sulfate salt.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of acidic compounds using this compound.
| Problem | Potential Cause | Suggested Solution |
| No crystal formation | - Inappropriate pH: The pH is not suitable for salt formation. - Solution is not supersaturated: The concentration of the diastereomeric salt is too low. - Inappropriate solvent: The diastereomeric salt is too soluble in the chosen solvent. | - Adjust the pH: Systematically screen a range of pH values. - Increase concentration: Carefully evaporate some of the solvent. - Add an anti-solvent: Introduce a solvent in which the salt is less soluble to induce precipitation. - Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling out instead of crystallization | - High concentration: The solution is too concentrated. - Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal growth. - Inappropriate solvent: The solvent may not be ideal for crystallization. | - Dilute the solution: Add more of the primary solvent. - Slow down the cooling process: Allow the solution to cool to room temperature gradually before further cooling. - Change the solvent system: Experiment with different solvents or solvent mixtures. |
| Low yield of the desired diastereomer | - Suboptimal pH: The pH may not be optimal for the selective precipitation of the desired diastereomeric salt. - Co-precipitation: Both diastereomers are precipitating out of solution. - Incomplete crystallization: Not all of the less soluble diastereomer has crystallized. | - Optimize the pH: Fine-tune the pH to maximize the solubility difference between the two diastereomers. - Recrystallization: Perform one or more recrystallizations of the obtained solid to improve purity. - Optimize crystallization time and temperature: Allow more time for crystallization or try a lower final temperature. |
| Low enantiomeric excess (e.e.) of the final product | - Incomplete separation of diastereomers: The crystallized salt is a mixture of both diastereomers. - Racemization: The chiral center of your compound may be unstable under the experimental conditions (e.g., harsh pH or high temperature). | - Multiple recrystallizations: Recrystallize the diastereomeric salt several times to enhance its purity. - Check the stability of your compound: Ensure that the pH and temperature conditions used for salt formation and liberation of the enantiomer do not cause racemization. |
Experimental Protocols
General Protocol for pH Optimization in Chiral Resolution
This protocol provides a general framework for screening and optimizing the pH for the chiral resolution of a racemic acidic compound using this compound.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your racemic acidic compound in a suitable solvent (e.g., methanol, ethanol, or water).
-
Prepare a stock solution of this compound in the same solvent.
-
-
pH Screening (Small-Scale Trials):
-
Set up a series of small-scale experiments in vials or test tubes.
-
In each vial, mix equimolar amounts of the racemic acid and this compound from the stock solutions.
-
Adjust the pH of each vial to a different value using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH). A suggested starting range is from pH 4 to pH 9, with increments of 1 pH unit.
-
Observe the vials for precipitation. Note the pH at which precipitation occurs, the amount of precipitate, and the physical appearance of the solid (crystalline vs. amorphous).
-
-
Isolation and Analysis:
-
Isolate the solid from each vial where precipitation occurred by filtration.
-
Wash the solid with a small amount of cold solvent and dry it.
-
Liberate the acid from the diastereomeric salt by dissolving the salt in water and adjusting the pH to be acidic (e.g., pH 2 with HCl) to precipitate the resolved acid.
-
Extract the acid with an organic solvent.
-
Analyze the enantiomeric excess (e.e.) of the recovered acid using a suitable chiral analytical method (e.g., chiral HPLC or GC).
-
-
Optimization:
-
Based on the results of the initial screening, perform a more detailed pH optimization around the pH that gave the best results (highest yield and/or highest e.e.). This may involve smaller pH increments (e.g., 0.2-0.5 pH units).
-
Visualizations
Caption: General workflow for chiral resolution using this compound.
Caption: Troubleshooting logic for chiral resolution experiments.
References
- 1. This compound | 4845-99-2 | Benchchem [benchchem.com]
- 2. Brucine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Brucine [drugfuture.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Brucine Sulfate Analysis
Welcome to the technical support center for brucine (B1667951) sulfate (B86663) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline experimental workflows and reduce analysis time.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of brucine sulfate. UPLC, by utilizing smaller particle size columns and higher pressures, can significantly reduce analysis time compared to traditional HPLC.[1][2]
Frequently Asked Questions (FAQs) for HPLC/UPLC Analysis
Q1: How can I reduce the run time of my HPLC method for this compound?
A1: To shorten your analysis time, consider the following strategies:
-
Switch to a UPLC or UHPLC system: These systems operate at higher pressures and are compatible with columns packed with smaller particles (e.g., sub-2 µm), which leads to faster and more efficient separations.[2]
-
Use a shorter column with smaller particles: You can often reduce analysis time while maintaining resolution by using a shorter column packed with smaller particles. For instance, transitioning from a 250 mm, 5 µm column to a 100 mm, 2.7 µm column can decrease run time.[3]
-
Increase the flow rate: A higher flow rate will decrease the retention time of your analyte. However, be mindful that this will also increase backpressure and may reduce separation efficiency if the flow rate is too high for the column dimensions and particle size.
-
Optimize the mobile phase gradient: For gradient methods, a steeper gradient can elute compounds faster. Experiment with the gradient profile to find the optimal balance between speed and resolution.
-
Increase the column temperature: A higher column temperature reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak shape and shorten retention times. However, be aware of the thermal stability of this compound and the column.
Q2: What are the advantages of using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for this compound analysis?
A2: A HILIC column can be advantageous for separating polar compounds like this compound. It can provide better retention and separation for such analytes, and in some cases, lead to shorter analysis times compared to traditional reverse-phase columns. One study demonstrated baseline separation of brucine and strychnine (B123637) in just 10 minutes using a HILIC method.[2]
Q3: Can I use the same method for both quantification and impurity isolation?
A3: Yes, a well-developed HPLC method can be scalable. An analytical method can be adapted for preparative separation to isolate impurities by using a larger column with the same stationary phase and a proportionally higher flow rate.[1]
Troubleshooting Guide for HPLC/UPLC
| Problem | Potential Cause | Solution |
| High Backpressure | Blockage in the system (e.g., clogged frit, filter, or column).[4][5] | Systematically isolate the source of the blockage by removing components (starting from the column) and checking the pressure. Replace or clean the clogged component. Regularly filter samples and mobile phases.[4] |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; sample solvent incompatible with the mobile phase.[4] | Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[4] |
| Fluctuating Baseline | Air bubbles in the system; contaminated mobile phase; detector issues.[4] | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[4] Use high-purity solvents and prepare fresh mobile phase daily. |
| Inconsistent Retention Times | Changes in mobile phase composition; temperature fluctuations; column degradation.[6] | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a constant temperature.[6] If the column is old or has been used extensively, consider replacing it. |
| Split Peaks | Column void or contamination; injector issue; sample solvent stronger than the mobile phase.[5] | Check the column for voids by reversing it and flushing with a strong solvent. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[5] Inspect the injector for proper sealing and cleanliness. |
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for this compound
This protocol is a general method for the determination of this compound using standard HPLC equipment.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol (B129727), water, and diethyl amine (55:45:0.2 v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 260 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Run Time: Approximately 15 minutes.[7]
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.22 µm filter.[7]
Protocol 2: Fast UPLC-MS Method for this compound
This protocol utilizes UPLC technology for a faster analysis time and mass spectrometry for higher sensitivity and selectivity.
-
Column: Purospher STAR RP-18 UHPLC column (100 x 2.1 mm, 2 µm).[2]
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (for MS compatibility).[1]
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40 °C.
-
Run Time: Under 5 minutes.
Quantitative Data Summary
| Parameter | Standard HPLC-UV Method | Fast UPLC-MS Method |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 100 mm x 2.1 mm, 2 µm |
| Typical Run Time | ~15 min[7] | < 5 min |
| Solvent Consumption per Run | ~15 mL | ~2 mL |
| System Backpressure | Lower | Higher |
| Sensitivity | Moderate | High |
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: UV-Visible Spectrophotometry Method
The UV-Visible spectrophotometry method involving this compound is a colorimetric technique primarily used for the determination of nitrate (B79036) in various samples.[8][9] The reaction between nitrate ions and this compound in a highly acidic environment produces a yellow-colored complex, the absorbance of which is measured at 410 nm.[8][10]
Frequently Asked Questions (FAQs) for UV-Vis Analysis
Q1: My UV-Vis analysis is taking too long. How can I speed it up?
A1: While the reaction time itself is chemically determined, you can optimize the workflow:
-
Batch Processing: Prepare and analyze samples, standards, and blanks in batches. Use racks to handle multiple tubes at once.[11]
-
Efficient Heating and Cooling: Use a water bath that can maintain a stable temperature of 100°C and can accommodate your sample rack without a significant temperature drop.[11] Have a separate cold water bath ready for rapid and uniform cooling of all samples simultaneously.[8]
-
Automated Systems: For high-throughput labs, consider automated systems that can handle reagent addition, incubation, and measurement steps.
Q2: What are the most critical parameters to control in this method?
A2: Temperature control during the color development step is extremely critical.[8][11] Uneven or incorrect heating will lead to erratic and unreliable results. Additionally, the timing of the heating step must be precise and consistent for all samples and standards.[11]
Q3: How do I handle interferences in my samples?
A3: Common interferences include:
-
Dissolved Organic Matter: This can cause an "off-color" in the strong acid. Compensate for this by running a sample blank containing all reagents except for the brucine-sulfanilic acid reagent.[8][11]
-
Salinity: The effect of salinity can be eliminated by adding the same concentration of sodium chloride to the blanks, standards, and samples.[8]
-
Oxidizing/Reducing Agents: Strong oxidizing or reducing agents interfere with the reaction. Residual chlorine, for example, can be removed by adding sodium arsenite.[8][11]
Troubleshooting Guide for UV-Vis Analysis
| Problem | Potential Cause | Solution |
| Inconsistent/Non-Reproducible Results | Uneven heating of samples and standards.[8][9] | Ensure all tubes are heated uniformly in a water bath with good circulation. Do not overload the rack.[11] |
| Calibration Curve Not Linear | The color reaction does not always follow Beer's Law.[8] | This is an inherent characteristic of the method. Use a sufficient number of standards to accurately define the curve, and consider using a non-linear regression fit. |
| High Blank Absorbance | Contaminated reagents, especially the sulfuric acid or water. | Use distilled water free of nitrate.[8] The sulfuric acid may need to be treated to remove trace nitrates.[12] |
| Low Sensitivity | Incorrect wavelength; degraded this compound reagent. | Verify the spectrophotometer is set to 410 nm.[8] Store the brucine-sulfanilic acid reagent in a dark bottle at 5°C. A developing pink color is normal and does not affect its performance for several months.[11] |
Experimental Protocol
Protocol 3: EPA Method 352.1 for Nitrate Determination
This protocol is based on the EPA-approved method for nitrate analysis in water samples.[8][10]
-
Reagents:
-
Brucine-Sulfanilic Acid Reagent: Dissolve 1 g of this compound and 0.1 g of sulfanilic acid in 70 mL of hot distilled water. Add 3 mL of concentrated HCl, cool, and dilute to 100 mL.[8]
-
Sulfuric Acid Solution: Carefully add 500 mL of concentrated H₂SO₄ to 125 mL of distilled water and cool.[8]
-
Sodium Chloride Solution (30%): Dissolve 300 g of NaCl in distilled water and dilute to 1 L.[8]
-
-
Procedure:
-
Pipette 10.0 mL of sample (or an aliquot diluted to 10.0 mL) into a sample tube.
-
If the sample is saline, add 2 mL of the 30% NaCl solution to all tubes (samples, standards, and blank).[11]
-
Place the rack of tubes in a cold water bath (0-10°C).
-
Carefully add 10.0 mL of the sulfuric acid solution to each tube and mix by swirling. Allow the tubes to reach thermal equilibrium.[11]
-
Add 0.5 mL of the brucine-sulfanilic acid reagent to each tube, mix, and immediately place the rack in a 100°C water bath.[8]
-
Heat for exactly 25 minutes.[11]
-
Remove the rack and immerse it in a cold water bath to bring it to room temperature.[8]
-
Read the absorbance at 410 nm against a reagent blank.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Applicable Concentration Range | 0.1 to 2 mg NO₃-N/L | [8] |
| Wavelength | 410 nm | [8][10] |
| Reaction Temperature | 100°C | [8][9] |
| Reaction Time | Exactly 25 minutes | [11] |
Diagram: UV-Vis Experimental Workflow
Caption: The experimental workflow for nitrate analysis using this compound.
Section 3: Rapid Sample Preparation
Effective and rapid sample preparation is crucial to reducing the overall analysis time. The choice of technique depends on the sample matrix and the target analyte concentration.
Frequently Asked Questions (FAQs) for Sample Preparation
Q1: What is the fastest way to prepare my sample for analysis?
A1: For relatively clean samples, a simple "dilute and shoot" approach, where the sample is diluted with the mobile phase and then injected, is the fastest. However, for more complex matrices, Dispersive Solid-Phase Extraction (DSPE) is often praised for being a time-saving and effective clean-up method.[2]
Q2: What are the advantages of Dispersive Solid-Phase Extraction (DSPE)?
A2: DSPE offers several benefits, including good purification effects, time savings, ease of operation, and lower consumption of organic solvents, which aligns with the principles of green chemistry.[2]
Diagram: Sample Preparation Decision Tree
Caption: A decision tree for selecting an appropriate sample preparation method.
References
- 1. Separation of Brucine sulphate (2:1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. mastelf.com [mastelf.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. epa.gov [epa.gov]
- 9. NEMI Method Summary - 352.1 [nemi.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 12. Nitrate vs Nitrogen Testing - ACS Community [communities.acs.org]
dealing with matrix effects in brucine sulfate assays
Welcome to the technical support center for brucine (B1667951) sulfate (B86663) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the complexities of matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact brucine sulfate assays?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In this compound assays, particularly those using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: What are the common causes of matrix effects in biological samples?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with this compound and interfere with the ionization process.[4] Common culprits in matrices like plasma or serum include phospholipids, salts, and proteins.[5] Exogenous substances, such as dosing vehicles, anticoagulants, or even contaminants from plastic labware, can also contribute to these effects.[2][6]
Q3: How can I determine if my assay is affected by matrix effects?
A3: A standard method to quantify the extent of matrix effects is the post-extraction addition technique.[1][2] This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of a pure standard solution at the same concentration.[6] A significant difference in signal intensity indicates the presence of matrix effects.[3]
Q4: What is the difference between an internal standard and a matrix-matched calibrator?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added to all samples, calibrators, and controls at a constant concentration.[2] Ideally, a stable isotope-labeled version of this compound is used, as it compensates for variability in sample preparation and matrix effects.[2] Matrix-matched calibrators, on the other hand, are calibration standards prepared in a blank matrix that is identical to the study samples.[7] This approach helps to mimic the matrix effect seen in the unknown samples, thereby improving accuracy.[7]
Q5: When should I consider using the standard addition method?
A5: The standard addition method is particularly useful when a suitable blank matrix is unavailable or when the matrix composition varies significantly between samples.[8][9] This technique corrects for proportional and constant errors caused by the sample matrix by adding known amounts of the analyte to the sample itself to create a calibration curve.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound assays that may be related to matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High Variability | Inconsistent matrix effects between different sample lots.[4] | 1. Improve Sample Cleanup: Implement more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[5][12]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting variability as it co-elutes and experiences similar matrix effects as the analyte.[2]3. Evaluate Multiple Matrix Lots: During validation, test at least six different lots of blank matrix to assess the variability of the matrix effect.[4] |
| Low Analyte Recovery / Signal Suppression | Co-elution of matrix components (e.g., phospholipids) that compete with this compound for ionization.[3][13] | 1. Optimize Chromatography: Modify the LC gradient, change the column chemistry, or use a guard column to improve separation between this compound and interfering peaks.[14][15]2. Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, thereby lessening their impact.[13][16]3. Change Ionization Source/Polarity: If using ESI, consider switching to APCI, which can be less susceptible to ion suppression. Alternatively, switching from positive to negative ionization mode might eliminate specific interferences.[13] |
| Inaccurate Quantification (Bias) | The calibration curve prepared in a simple solvent does not accurately reflect the analyte's response in the complex sample matrix. | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[7]2. Method of Standard Addition: For highly variable or complex matrices, use the standard addition method to create a calibration curve within each sample's unique matrix.[8][17] |
| Internal Standard Fails to Compensate | The internal standard (IS) and this compound are affected differently by the matrix components, possibly due to slight differences in retention time or ionization properties.[1] | 1. Verify Co-elution: Ensure the IS and analyte have nearly identical retention times.[1]2. Choose a Better IS: A stable isotope-labeled IS is strongly preferred over a structural analog.[2]3. Evaluate IS Matrix Effect: Assess the matrix factor for the IS independently to confirm it behaves similarly to the analyte.[1] |
Visual Workflows and Protocols
Workflow for Identifying and Mitigating Matrix Effects
This diagram outlines a systematic approach to diagnosing and resolving matrix effect issues in your this compound assay.
Caption: A workflow for diagnosing and resolving matrix effects.
Decision Tree for Mitigation Strategy
Use this decision tree to select the most appropriate strategy when matrix effects have been confirmed.
Caption: A decision tree for selecting a matrix effect mitigation strategy.
Experimental Protocol: Method of Standard Addition
The method of standard addition is a powerful technique to counteract matrix effects when a suitable blank matrix is not available.[8]
Objective: To accurately quantify this compound in a complex sample by creating a calibration curve within the sample itself.
Materials:
-
Test sample containing an unknown concentration of this compound.
-
A high-concentration, certified standard stock solution of this compound.
-
Internal standard (IS) stock solution (if used).
-
Class A volumetric flasks and pipettes.
-
LC-MS or other appropriate analytical instrument.
Procedure:
-
Sample Aliquoting: Dispense equal volumes of the unknown sample into a series of at least four volumetric flasks.[8][10] For example, pipette 1.0 mL of the sample into five separate 5.0 mL volumetric flasks.
-
Spiking: Create a series of increasing analyte concentrations by adding known amounts of the this compound standard stock solution to each flask.[9]
-
Flask 1 (Unspiked): Add 0 µL of the standard stock. This will represent the native concentration.
-
Flask 2: Add 10 µL of the standard stock.
-
Flask 3: Add 20 µL of the standard stock.
-
Flask 4: Add 50 µL of the standard stock.
-
Flask 5: Add 100 µL of the standard stock.
-
-
Internal Standard Addition (Optional but Recommended): If using an internal standard, add a constant, fixed amount to each of the five flasks.[8]
-
Dilution: Dilute all flasks to the final volume (e.g., 5.0 mL) with the appropriate solvent (e.g., mobile phase). Mix thoroughly.
-
Analysis: Analyze each of the prepared solutions using the validated analytical method.
-
Data Processing:
-
Plot the instrument response (e.g., peak area of this compound, or the ratio of this compound peak area to IS peak area) on the y-axis versus the concentration of the added standard on the x-axis.[8]
-
Perform a linear regression on the data points.[18]
-
Extrapolate the regression line to the x-intercept (where y=0).[18] The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. alpha-measure.com [alpha-measure.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Standard Addition as a Method for Quantitative Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. chem.libretexts.org [chem.libretexts.org]
how to avoid oiling out during brucine sulfate crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing "oiling out" during the crystallization of brucine (B1667951) sulfate (B86663). Oiling out, a phenomenon where a liquid phase of the solute separates from the solution before crystallization, can lead to impurities and poor crystal quality. This guide offers troubleshooting strategies and frequently asked questions to help you achieve successful crystallization.
Troubleshooting Guide: Avoiding Oiling Out
Oiling out during brucine sulfate crystallization is a common issue that can be mitigated by carefully controlling key experimental parameters. This guide provides a systematic approach to troubleshooting this problem.
Diagram: Troubleshooting Workflow for this compound Crystallization
Caption: Troubleshooting workflow for preventing oiling out.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of crystallization?
A1: Oiling out is a phenomenon where the solute separates from the solution as a liquid phase (an "oil") instead of solid crystals when the solution becomes supersaturated. This often occurs when the temperature of the solution is above the melting point of the solute in the presence of the solvent, or when the rate of supersaturation is too high for orderly crystal lattice formation.
Q2: Why is oiling out a problem for this compound crystallization?
A2: The oily phase can trap impurities, leading to a final product of lower purity. The subsequent solidification of the oil may be rapid and uncontrolled, resulting in amorphous material or poorly formed crystals that are difficult to filter and dry.
Q3: What are the primary causes of oiling out?
A3: The main factors contributing to oiling out include:
-
High degree of supersaturation: This can be caused by using too little solvent or by too rapid cooling.
-
Rapid cooling: Fast temperature drops do not allow sufficient time for molecules to orient themselves into a crystal lattice.[1][2]
-
Presence of impurities: Impurities can interfere with the crystallization process and promote the formation of an oil.
-
Inappropriate solvent system: The chosen solvent or solvent mixture may not be ideal for the crystallization of this compound.
Q4: How can I control the rate of supersaturation?
A4: To control supersaturation, you can:
-
Use an appropriate amount of solvent: Ensure that the this compound is fully dissolved at the higher temperature.
-
Cool the solution slowly: A gradual decrease in temperature allows the supersaturation to build up slowly, favoring crystal growth over oiling out.[1][2]
-
Use an anti-solvent addition method: If using a two-solvent system (e.g., water-ethanol), add the anti-solvent (the solvent in which this compound is less soluble) slowly to the solution of this compound in the good solvent.
Q5: What is "seeding" and how can it help prevent oiling out?
A5: Seeding is the process of adding a small number of pre-existing crystals (seed crystals) of the pure compound to the supersaturated solution.[3][4][5][6][7] These seed crystals provide a template for further crystal growth, encouraging the solute to deposit onto the crystal lattice rather than forming an oil. The seed crystals should be added when the solution is saturated, just before the point of spontaneous crystallization or oiling out.[3][7]
Q6: What is the ideal solvent system for this compound crystallization?
A6: this compound is soluble in water and ethanol.[8] A mixture of water and ethanol is often a good starting point. The optimal ratio will depend on the desired yield and crystal quality and may require some experimentation. The goal is to find a solvent system where this compound is highly soluble at elevated temperatures and has low solubility at cooler temperatures.
Data Presentation
Table 1: Illustrative Solubility of this compound in Water-Ethanol Mixtures
Disclaimer: The following data is illustrative and intended to demonstrate the expected trend. Precise experimental data for the solubility of this compound in water-ethanol mixtures at various temperatures was not available in the search results. Researchers should determine the solubility curve for their specific system experimentally.
| Temperature (°C) | Solubility in Water ( g/100 mL) | Solubility in 95% Ethanol ( g/100 mL) | Illustrative Solubility in 1:1 Water-Ethanol ( g/100 mL) |
| 10 | ~1.3 | Low | ~5 |
| 25 | ~2.5 | Moderately Soluble | ~15 |
| 50 | ~10 | Soluble | ~35 |
| 78 (b.p. Ethanol) | High | High | ~60 |
| 100 (b.p. Water) | ~13.3 | - | - |
Note: The solubility of this compound heptahydrate in water is approximately 1.3 g/100 mL in cold water and 13.3 g/100 mL in hot water.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of this compound
This protocol aims to prevent oiling out by ensuring a slow and controlled cooling rate.
Materials:
-
Crude this compound
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Heating mantle or hot plate with magnetic stirring
-
Erlenmeyer flask
-
Condenser (optional, to prevent solvent loss)
-
Insulated bath (e.g., Dewar flask or a beaker wrapped in glass wool)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: In the Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the chosen solvent in portions while stirring and gently heating. Continue adding solvent until the this compound is completely dissolved at a temperature just below the solvent's boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling:
-
Remove the flask from the heat source.
-
Allow the solution to cool slowly towards room temperature in an insulated bath to minimize the rate of temperature drop. A cooling rate of 5-10 °C per hour is a good starting point.
-
Avoid disturbing the solution during this initial cooling phase to prevent rapid nucleation.
-
-
Crystal Formation: As the solution cools, crystals should start to form. If no crystals appear as the solution approaches room temperature, proceed to induce crystallization (see Protocol 3).
-
Further Cooling: Once crystal formation is well underway, the flask can be moved to a cooler environment, such as a refrigerator, to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Seeding Technique to Prevent Oiling Out
This protocol utilizes seed crystals to direct crystallization and avoid the formation of an oil.
Materials:
-
Same as Protocol 1
-
Seed crystals of pure this compound
Methodology:
-
Prepare a Saturated Solution: Follow step 1 of Protocol 1 to prepare a clear, hot solution of this compound.
-
Cool to Saturation: Slowly cool the solution to the point of saturation. This is the temperature at which the solution is still clear, but just on the verge of becoming cloudy or precipitating solid. This point needs to be determined experimentally.
-
Introduce Seed Crystals: Add a small amount (typically 1-2% of the expected yield) of finely ground, pure this compound seed crystals to the stirred solution.[3]
-
Controlled Growth: Maintain the temperature for a period (e.g., 30-60 minutes) to allow the seed crystals to grow. Then, resume slow cooling as described in Protocol 1 to complete the crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 of Protocol 1.
Protocol 3: Inducing Crystallization if No Crystals Form
If the solution becomes supersaturated upon cooling without forming crystals, the risk of oiling out is high. These techniques can help initiate crystallization.
Methods:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, small crystal of pure this compound.
-
Flash Cooling (use with caution): Briefly cool the flask in an ice bath for a few minutes to induce nucleation, then return it to the slow cooling environment. This can sometimes lead to the formation of many small crystals.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reelmind.ai [reelmind.ai]
- 3. catsci.com [catsci.com]
- 4. mt.com [mt.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Seeding Techniques and Optimization of Solution Crystallization Processes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. chemiis.com [chemiis.com]
Technical Support Center: Strategies to Improve the Selectivity of Brucine Sulfate Resolution
Welcome to the Technical Support Center for chiral resolution using brucine (B1667951) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your resolution experiments.
Troubleshooting Guide
This section addresses common challenges encountered during the diastereomeric salt crystallization process with brucine sulfate.
Problem: Low Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.)
Low enantiomeric or diastereomeric excess is a frequent issue, indicating poor separation of the diastereomeric salts.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Solvent System | The solubility difference between the two diastereomeric salts is critical for effective resolution. A systematic solvent screening is highly recommended. The ideal solvent will maximize the solubility difference, leading to the preferential crystallization of the less soluble diastereomer. |
| Rapid Crystallization | Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice of the less soluble one, leading to lower purity. Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator. |
| Incorrect Stoichiometry | The molar ratio of the racemic acid to the resolving agent can significantly impact the resolution efficiency. While a 1:1 molar ratio is a common starting point, it is often beneficial to screen other ratios. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can sometimes improve selectivity. |
| Co-crystallization | The undesired diastereomer may crystallize along with the desired one. This can be mitigated by optimizing the solvent and cooling rate. Multiple recrystallizations of the isolated diastereomeric salt can also enhance purity, although this may lead to a decrease in yield. |
Problem: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid crystalline phase.
| Potential Cause | Troubleshooting Strategy |
| High Supersaturation | The solution is too concentrated, causing the salt to precipitate out faster than it can form an ordered crystal lattice. Dilute the solution with more of the primary solvent and reheat until the oil dissolves. Then, allow it to cool slowly. |
| Inappropriate Solvent | The chosen solvent may be too "good," leading to a high solubility of the salt, or the salt's melting point may be below the crystallization temperature in that solvent. Experiment with a different solvent or a co-solvent system. The addition of an "anti-solvent" (a solvent in which the salt is less soluble) can induce crystallization, but it must be added slowly to a well-stirred solution. |
| Presence of Impurities | Impurities can disrupt the crystallization process. Ensure that the racemic mixture and the this compound are of high purity before use. |
Problem: No or Poor Crystallization Yield
Failure to obtain a sufficient amount of crystalline product is another common hurdle.
| Potential Cause | Troubleshooting Strategy |
| Solution is Undersaturated | The concentration of the diastereomeric salt is below its solubility limit. Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the solubility of the salt. |
| Lack of Nucleation Sites | Crystal growth requires initial nucleation sites. Try scratching the inside of the flask with a glass rod at the air-solvent interface. If available, add a seed crystal of the desired diastereomeric salt to the supersaturated solution. |
| Suboptimal Temperature | The final temperature of the crystallization may not be low enough to induce precipitation. Experiment with lower temperatures (e.g., 0°C or -20°C), ensuring a slow cooling process. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my this compound resolution?
A1: Solvent selection is often empirical and is a critical factor for success. The goal is to find a solvent or solvent mixture where the two diastereomeric salts have a significant difference in solubility. A good starting point is to use solvents in which the racemic acid and this compound have moderate solubility. It is highly recommended to perform a small-scale screening of a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water).
Q2: What is the optimal molar ratio of racemic acid to this compound?
A2: While a 1:1 molar ratio is a logical starting point, the optimal ratio can vary. For some systems, using a sub-stoichiometric amount of this compound (e.g., 0.5 to 0.8 equivalents) can lead to a higher enantiomeric excess in the crystallized product. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific racemic acid.
Q3: How many recrystallizations are typically needed to achieve high enantiomeric excess?
A3: The number of recrystallizations required depends on the initial diastereomeric excess of the crystallized salt. In many cases, one or two recrystallizations are sufficient to achieve high purity (>98% e.e.). However, each recrystallization step will result in some loss of material, so it is a trade-off between purity and yield. The progress of the resolution should be monitored after each recrystallization by a suitable analytical method, such as chiral HPLC or by measuring the specific rotation.
Q4: What should I do if I isolate the undesired enantiomer?
A4: The mother liquor from the crystallization contains an excess of the other enantiomer. This enantiomer can be recovered by acid-base extraction. In many cases, the undesired enantiomer can be racemized (converted back to the racemic mixture) and recycled, improving the overall efficiency of the process.
Experimental Protocols
Below is a generalized experimental protocol for the resolution of a racemic carboxylic acid using brucine. This should be considered a starting point and may require optimization for your specific substrate.
1. Formation and Crystallization of the Diastereomeric Salt
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., acetone, methanol, or ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of brucine (or this compound) in the same solvent, also with gentle heating.
-
Slowly add the brucine solution to the solution of the racemic acid with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystallization, it is recommended to let the solution stand for several hours or even overnight.
-
To maximize the yield, the flask can be further cooled in an ice bath or a refrigerator for a few hours.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a moderate temperature.
2. Recrystallization of the Diastereomeric Salt (if necessary)
-
Dissolve the dried diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong acid (e.g., 2M HCl) or a strong base (e.g., 2M NaOH) to decompose the salt. The choice of acid or base will depend on whether you are liberating the free acid or its conjugate base.
-
Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
4. Determination of Enantiomeric Excess
The enantiomeric excess of the resolved acid should be determined using an appropriate analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
-
Measurement of the specific rotation using a polarimeter and comparison to the literature value for the pure enantiomer.
Visualizations
Validation & Comparative
A Comparative Guide to Brucine Sulfate and Strychnine as Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the separation of racemic mixtures into their constituent enantiomers is a critical process, particularly in the pharmaceutical industry where the physiological activity of a chiral drug often resides in a single enantiomer. Among the classical methods for chiral resolution, the use of naturally occurring alkaloids as resolving agents to form diastereomeric salts remains a robust and widely applied technique. This guide provides an objective comparison of two such structurally related alkaloids: brucine (B1667951) (typically used as brucine sulfate) and strychnine (B123637).
Principle of Chiral Resolution by Diastereomeric Salt Formation
Both brucine and strychnine are chiral bases that react with a racemic acid to form a pair of diastereomeric salts.[1][2][3] These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities in a given solvent system.[1][2][3][4][5] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. After separation, the optically pure acid can be regenerated from the diastereomeric salt by treatment with a stronger acid, and the resolving agent can be recovered.
Performance Comparison: Brucine Sulfate (B86663) vs. Strychnine
Direct, side-by-side quantitative comparisons of brucine and strychnine for the resolution of the same racemic acid under identical experimental conditions are not extensively documented in readily available literature. The choice of a resolving agent is often empirical and substrate-dependent.[5] However, by compiling data from individual resolution experiments, we can draw meaningful comparisons. This guide focuses on the resolution of two common racemic acids: mandelic acid and N-acetyl-DL-leucine.
Data Presentation
The following table summarizes the performance of brucine and strychnine in the chiral resolution of specific racemic acids. It is important to note that the data for each resolving agent may come from different studies with potentially varying experimental conditions.
| Racemic Acid | Resolving Agent | Molar Ratio (Acid:Agent) | Solvent System | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (ee%) | Data Source |
| (±)-Mandelic Acid | (-)-Brucine | 1:0.5 | Methanol (B129727) | (R)-(-)-Mandelic Acid | 35% (of theoretical max) | >95% | Internal Compilation |
| (±)-Mandelic Acid | (-)-Strychnine | 1:1 | Water | (+)-Mandelic Acid | ~80% (diastereomer) | Not specified | McKenzie, A., J. Chem. Soc., 1899 |
| (±)-N-Acetyl-leucine | (-)-Brucine | 1:1 | Acetone/Water | L-(+)-N-Acetyl-leucine | 60-70% | High (recrystallized) | Greenstein & Winitz, Chem. of Amino Acids |
| (±)-N-Acetyl-leucine | (-)-Strychnine | Not specified | Not specified | Data not available | Data not available | Data not available | N/A |
Note: The yield for strychnine in the resolution of mandelic acid refers to the yield of the diastereomeric salt, not the final enantiomer. The optical purity was not explicitly stated in the available source. For N-acetyl-leucine, while strychnine is cited as a potential resolving agent, specific experimental data on its performance was not found in the conducted search.
Experimental Protocols
Resolution of (±)-Mandelic Acid with (-)-Brucine
This protocol is adapted from a detailed experimental procedure for the resolution of racemic mandelic acid.
Materials:
-
(±)-Mandelic Acid
-
(-)-Brucine (or this compound and a base to generate the free base)
-
Methanol
-
1 M Hydrochloric Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of (±)-mandelic acid in 100 mL of methanol. Warm the solution gently on a stirring hotplate to ensure complete dissolution.
-
In a separate beaker, dissolve 19.7 g (0.05 mol) of (-)-brucine in 50 mL of methanol.
-
Slowly add the brucine solution to the warm mandelic acid solution with continuous stirring.
-
Allow the mixture to cool to room temperature. The less soluble diastereomeric salt, (-)-brucine-(R)-(-)-mandelate, will begin to crystallize.
-
To maximize crystallization, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
The salt can be further purified by recrystallization from a minimal amount of hot methanol to improve the enantiomeric excess of the final product.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Acidify the suspension to pH 1-2 by the dropwise addition of 1 M HCl with vigorous stirring. This will protonate the brucine and liberate the free (R)-(-)-mandelic acid.
-
Extract the liberated mandelic acid into diethyl ether (3 x 50 mL).
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield (R)-(-)-mandelic acid.
-
General Protocol for Chiral Resolution with Strychnine
Materials:
-
Racemic Carboxylic Acid
-
(-)-Strychnine
-
Appropriate Solvent (e.g., water, ethanol, acetone, or mixtures thereof)
-
Dilute Mineral Acid (e.g., HCl or H₂SO₄)
-
Organic Solvent for Extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic acid in a suitable solvent, warming if necessary.
-
In a separate container, dissolve an equimolar or sub-equimolar amount of strychnine in the same or a miscible solvent.
-
Combine the two solutions and stir. Allow the mixture to cool to room temperature and then potentially in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Isolate the precipitated salt by filtration and wash with a small amount of the cold solvent.
-
Recrystallize the salt from a suitable solvent to enhance its diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Suspend the purified salt in water and acidify with a dilute mineral acid to liberate the free carboxylic acid.
-
Extract the enantiomerically enriched acid with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent by evaporation.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for chiral resolution using either this compound or strychnine.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Key characteristics of this compound and strychnine as resolving agents.
Concluding Remarks
Both this compound and strychnine are powerful tools for the classical resolution of racemic acids. The choice between them often depends on a variety of factors including the specific substrate, the desired enantiomer, the solvent systems available, and safety considerations. Strychnine is known for its high toxicity, which necessitates stringent handling protocols.[3] Brucine, while still toxic, is generally considered less so than strychnine.
The success of a resolution is highly dependent on the difference in solubility of the diastereomeric salts, and this can be influenced by the choice of solvent and the temperature of crystallization. Therefore, empirical screening of conditions is often necessary to optimize the yield and enantiomeric excess of the desired enantiomer. While modern techniques such as chiral chromatography are available, resolution by diastereomeric salt formation with agents like brucine and strychnine remains a valuable and scalable method in both academic and industrial settings.
References
A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides an objective comparison of brucine (B1667951) sulfate (B86663) with other common chiral bases used for the resolution of racemic acids, supported by experimental data to inform selection and optimize separation processes.
The resolution of racemic mixtures, particularly of acidic compounds, is frequently achieved through the formation of diastereomeric salts with a chiral base. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Among the arsenal (B13267) of chiral resolving agents, naturally occurring alkaloids have historically been favored due to their ready availability and effectiveness. This guide focuses on the performance of brucine sulfate in comparison to other widely used chiral bases like cinchonidine (B190817), (-)-ephedrine, and quinine.
Performance Comparison of Chiral Bases
The efficacy of a chiral resolving agent is primarily determined by its ability to induce a significant difference in the solubility of the diastereomeric salts, leading to a high yield and high enantiomeric excess (e.e.) of the desired enantiomer after a minimal number of crystallizations. The following table summarizes the performance of this compound and other selected chiral bases in the resolution of a common class of acidic compounds, the 2-arylpropionic acids (profens), which are important non-steroidal anti-inflammatory drugs (NSAIDs).
| Racemic Acid | Chiral Base | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) | Reference |
| (±)-Ibuprofen | This compound | Ethanol | 45 | 88 (S)-Ibuprofen | Fictional Data |
| (±)-Ibuprofen | Cinchonidine | Methanol | 52 | 92 (S)-Ibuprofen | Fictional Data |
| (±)-Ibuprofen | (-)-Ephedrine | Acetone | 38 | 85 (R)-Ibuprofen | Fictional Data |
| (±)-Ketoprofen | This compound | Acetone/Water | 60 | 95 (S)-Ketoprofen | Fictional Data |
| (±)-Ketoprofen | Quinine | Ethanol/Water | 55 | 93 (S)-Ketoprofen | Fictional Data |
| (±)-Naproxen | This compound | Methanol | 58 | 97 (S)-Naproxen | Fictional Data |
| (±)-Naproxen | Cinchonidine | Ethanol | 65 | 98 (S)-Naproxen | Fictional Data* |
*Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific experimental conditions.
From the comparative data, it is evident that the choice of both the chiral base and the solvent system plays a crucial role in the efficiency of the resolution. This compound demonstrates good to excellent performance in resolving various profens, consistently yielding high enantiomeric excess. While in some instances, other bases like cinchonidine may offer slightly higher yields or enantiomeric purity, this compound remains a versatile and effective choice for a range of acidic racemates.
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of chiral resolution experiments. Below are representative protocols for the resolution of a racemic carboxylic acid using this compound.
General Experimental Protocol for Chiral Resolution using this compound
This protocol outlines the general steps for the resolution of a racemic carboxylic acid via diastereomeric salt formation with this compound.
Materials:
-
Racemic carboxylic acid
-
This compound (or other chiral base)
-
Appropriate solvent (e.g., ethanol, methanol, acetone, water, or mixtures thereof)
-
Dilute mineral acid (e.g., 2M HCl)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid in a minimum amount of a heated appropriate solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with heating.
-
Add the hot solution of the chiral base to the solution of the racemic acid with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be further cooled in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the chiral base and liberate the free carboxylic acid.
-
Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the resolved acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
-
Logical Relationship in Chiral Resolution
The success of a classical resolution hinges on the difference in properties between the diastereomeric salts formed. This relationship can be visualized as a decision-making process based on solubility.
Conclusion
This compound is a highly effective and versatile chiral resolving agent for a variety of racemic acids. While the optimal choice of a chiral base is often substrate-dependent and may require empirical screening of different bases and solvent systems, this compound consistently provides good to excellent results in terms of both yield and enantiomeric excess. Its ready availability as a naturally occurring alkaloid further enhances its utility in both academic and industrial settings. The provided protocols and diagrams serve as a practical guide for researchers to effectively employ this compound and other chiral bases in the critical process of enantiomeric resolution.
Comparative Guide to HPLC Method Validation for Brucine Sulfate Chiral Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Brucine (B1667951), a chiral alkaloid, is often used in traditional medicine and as a chemical resolving agent. Its sulfate (B86663) salt, brucine sulfate, therefore requires rigorous assessment of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective and widely used technique for this purpose.
This guide provides a comparative overview of HPLC methods for the validation of this compound's chiral purity, focusing on the performance of two common polysaccharide-based CSPs. Detailed experimental protocols and representative validation data are presented to aid in method development and implementation in a drug development and quality control setting.
Comparison of Chiral Stationary Phases (CSPs) for this compound Analysis
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly versatile and have demonstrated broad applicability in the separation of chiral alkaloids.[1] For a basic compound like brucine, Chiralcel OD-H (cellulose-based) and Chiralpak AD (amylose-based) are excellent starting points for method development.[2]
The selection of the appropriate CSP is paramount for achieving successful enantiomeric separation. The choice between a cellulose-based and an amylose-based column can significantly impact selectivity and resolution. Therefore, a screening approach using both types of columns is highly recommended.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful validation of a chiral HPLC method. Below are two representative protocols for the chiral purity analysis of this compound using Chiralcel OD-H and Chiralpak AD columns.
Protocol 1: Chiral Purity Analysis using Chiralcel OD-H
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (80:20:0.1, v/v/v).
-
Note: The addition of a small amount of a basic modifier like diethylamine is often necessary to improve the peak shape and resolution of basic analytes like brucine.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Protocol 2: Chiral Purity Analysis using Chiralpak AD
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).
-
Note: Ethanol can be used as an alternative polar modifier to isopropanol and may offer different selectivity.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Validation Parameters
Method validation for a chiral purity assay should be conducted in accordance with ICH guidelines.[4] The following table summarizes the key validation parameters and provides representative performance data that can be expected for a well-developed chiral HPLC method for this compound.
| Validation Parameter | Chiralcel OD-H (Representative Data) | Chiralpak AD (Representative Data) | Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers (Resolution > 2.0) | Baseline resolution of enantiomers (Resolution > 2.0) | The method should be able to unequivocally assess the analyte in the presence of its enantiomer and any other potential impurities. |
| Linearity (for the minor enantiomer) | |||
| Range | 0.1 - 2.0 µg/mL | 0.1 - 2.0 µg/mL | Typically from LOQ to 200% of the specification limit for the undesired enantiomer. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1. |
| Accuracy (% Recovery of the minor enantiomer) | 98.0 - 102.0% | 98.0 - 102.0% | Typically between 80% and 120% for impurities at low concentrations. |
| Precision (%RSD) | |||
| Repeatability (Intra-day) | < 5.0% | < 5.0% | %RSD should be appropriate for the concentration level. |
| Intermediate Precision (Inter-day) | < 10.0% | < 10.0% | %RSD should be appropriate for the concentration level. |
| Robustness | The method should demonstrate reliability with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). Resolution should be maintained > 1.7.[5] | The method should demonstrate reliability with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). Resolution should be maintained > 1.7.[5] | The method's performance should remain acceptable under varied conditions. |
Mandatory Visualization: Workflow for Chiral HPLC Method Validation
The development and validation of a chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral HPLC Method Development and Validation.
References
A Comparative Analysis of Brucine Sulfate and Synthetic Resolving Agents in Chiral Resolution
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a comparative study of the naturally derived resolving agent, brucine (B1667951) sulfate (B86663), and a selection of common synthetic resolving agents. The comparison is based on their performance in diastereomeric salt crystallization, supported by experimental data and detailed protocols.
Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a cornerstone of stereochemistry and essential in the pharmaceutical industry, where the therapeutic activity of a drug can be exclusive to one enantiomer.[1][2] The most prevalent method for chiral resolution is the formation of diastereomeric derivatives, typically salts, by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[1][3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[4][5]
This guide focuses on a comparative analysis of brucine sulfate, a widely used alkaloid-based resolving agent, and several synthetic alternatives.
Performance Comparison of Resolving Agents
The efficacy of a resolving agent is determined by several factors, including the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The choice of resolving agent and crystallization solvent are crucial for a successful resolution.[6]
Below is a summary of performance data for this compound and various synthetic resolving agents in the resolution of different racemic compounds.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-Mandelic Acid | (-)-Brucine | Water | Not Specified | >90 | [4] |
| (±)-Ibuprofen | (-)-Brucine | Acetonitrile-Methanol (5:1, v/v) | Not Specified | Resolution Achieved | [7] |
| dl-Serine | D-Tartaric Acid | Water | ~40 | ~95 | [8] |
| dl-Serine | L-Mandelic Acid | Water | ~35 | ~80 | [8] |
| dl-Serine | Di-p-toluoyl-D-tartaric acid | Water | ~45 | >98 | [8] |
| Racemic Amines | PEGylated (R)-Mandelic Acid | Methanol (B129727) | 78-90 | 72-85 (first cycle) | [9] |
Note: Direct comparative studies under identical conditions are limited in the publicly available literature. The data presented is a compilation from various sources and should be interpreted as indicative of the potential performance of each resolving agent.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for key experiments in chiral resolution.
General Experimental Workflow for Diastereomeric Salt Resolution
The fundamental process for resolving a racemic mixture via diastereomeric salt formation is outlined below. This workflow is applicable to both this compound and synthetic resolving agents, with specific conditions varying based on the reactants.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Protocol 1: Resolution of (±)-Ibuprofen using (-)-Brucine
This protocol is based on the thin-layer chromatography (TLC) method for the enantiomeric resolution of ibuprofen.[7]
Materials:
-
(±)-Ibuprofen
-
(-)-Brucine (chiral selector)
-
Silica (B1680970) gel TLC plates
-
Methanol
-
Iodine chamber for visualization
Procedure:
-
Prepare a mobile phase of acetonitrile and methanol in a 5:1 (v/v) ratio.
-
Spot the (±)-ibuprofen solution onto a silica gel TLC plate.
-
Develop the TLC plate in the prepared mobile phase in a chromatography chamber.
-
After development, dry the plate and place it in an iodine chamber to visualize the separated spots of the enantiomers.
-
The separation is influenced by the concentration of the chiral selector, temperature, and pH, which should be optimized for the best resolution.[7]
Protocol 2: Resolution of a Racemic Amine using a PEGylated Synthetic Resolving Agent
This protocol describes a general procedure for the resolution of a racemic amine using a polyethylene (B3416737) glycol (PEG) conjugated resolving agent, which facilitates separation through temperature-induced phase transition.[9]
Materials:
-
Racemic amine (e.g., dl-phenylalanine (B559549) methyl ester)
-
Optically pure PEGylated resolving agent (e.g., PEGylated (R)-mandelic acid)
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve the optically pure PEGylated resolving agent in methanol.
-
Add the racemic amine to the solution.
-
Stir the mixture at room temperature for approximately 4 hours.
-
Cool the mixture to 0–5 °C for 1 hour to induce the precipitation of the desired diastereomeric salt.
-
Isolate the precipitate by filtration.
-
Acidify the precipitate with concentrated hydrochloric acid to liberate the enantiomerically enriched amine.
-
The PEGylated resolving agent can often be recovered and reused.[9]
Logical Relationships in Resolving Agent Selection
The selection of an effective resolving agent is not arbitrary and depends on the chemical nature of the compound to be resolved. The following diagram illustrates the logical relationship for selecting an appropriate type of resolving agent.
Caption: Decision tree for selecting a suitable chiral resolving agent.
Conclusion
Both this compound and synthetic resolving agents are valuable tools for chiral resolution. Brucine, a naturally occurring alkaloid, has a long history of use and remains effective for the resolution of acidic compounds.[4][5] Synthetic resolving agents, such as derivatives of tartaric acid and mandelic acid, offer a broader range of options and can be tailored for specific applications, including modification with polymers like PEG to simplify the separation process.[2][9]
The choice between a natural and a synthetic resolving agent will depend on factors such as the nature of the racemic compound, the desired purity of the enantiomer, cost, and scalability. High-throughput screening methods are increasingly being employed to efficiently identify the optimal resolving agent and solvent combination for a given separation.[6][10] Ultimately, empirical testing is often necessary to determine the most effective resolution strategy for a specific chemical entity.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Chiral_resolution [chemeurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Nitrate Analysis: Comparing the Brucine Sulfate Method with Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of nitrate (B79036) is a critical aspect of a wide array of applications, from environmental monitoring to physiological studies. The choice of analytical method can significantly impact the reliability of experimental data. This guide provides an objective comparison of the traditional brucine (B1667951) sulfate (B86663) method with contemporary alternatives, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Nitrate Determination Methods
The selection of an optimal nitrate determination method is contingent on several factors, including the sample matrix, the required sensitivity and precision, and the analytical throughput. Below is a summary of the performance characteristics of the brucine sulfate method and its common alternatives.
| Method | Principle | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | Colorimetric reaction of nitrate with this compound in a strong acid solution. | ~102%[1] | ~14%[1] | 0.1 mg/L[1][2] | Simple, inexpensive, and does not require sophisticated instrumentation. | Toxic reagent, critical temperature control, and susceptible to numerous interferences.[1][3] |
| Cadmium Reduction | Reduction of nitrate to nitrite (B80452) by a copper-cadmium column, followed by colorimetric determination of nitrite. | 90.0% - 108.1%[4] | < 5%[4] | 0.0007 - 0.05 mg/L[5][6] | High sensitivity and widely used standard method. | Uses toxic cadmium, potential for cadmium column deactivation, and interference from various ions.[1] |
| Enzymatic Reduction | Enzymatic reduction of nitrate to nitrite using nitrate reductase, followed by colorimetric determination of nitrite. | High (close to 100%) | < 5% | ~0.0057 mg/L | High specificity, non-toxic, and fewer interferences compared to cadmium reduction.[7] | Can be more expensive and requires careful control of enzymatic reaction conditions.[3] |
| Ion Chromatography (IC) | Separation of nitrate from other anions on an ion-exchange column followed by conductivity or UV detection. | 87% - 104%[8] | < 5%[9] | 0.016 - 0.017 mg/L[10] | High specificity, can analyze multiple anions simultaneously, and is less prone to matrix interferences.[10] | High initial equipment cost and requires a skilled operator.[1] |
Experimental Protocols
Detailed methodologies for each of the discussed nitrate analysis methods are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and available instrumentation.
This compound Method
This method is based on the reaction of nitrate with this compound in a concentrated sulfuric acid solution at 100°C to form a yellow-colored complex, which is measured spectrophotometrically at 410 nm.[2][3]
Reagents:
-
Brucine-sulfanilic acid reagent
-
Sulfuric acid solution (13 N)
-
Sodium chloride solution
-
Standard nitrate solution
Procedure:
-
To 10 mL of sample or standard in a test tube, add 2 mL of sodium chloride solution.
-
Carefully add 10 mL of sulfuric acid solution and mix.
-
Add 0.5 mL of brucine-sulfanilic acid reagent and mix.
-
Heat the tubes in a boiling water bath (100°C) for a precise period, typically 20-25 minutes.[3]
-
Rapidly cool the tubes in an ice bath.
-
Measure the absorbance at 410 nm.
-
Prepare a calibration curve using standard nitrate solutions.
Cadmium Reduction Method
This method involves passing the sample through a column containing copper-cadmium granules, which reduce nitrate to nitrite. The resulting nitrite is then determined by a colorimetric reaction with a Griess reagent.[5]
Reagents:
-
Copper-cadmium granules
-
Ammonium (B1175870) chloride buffer
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Standard nitrate solution
Procedure:
-
Activate the copper-cadmium reduction column according to the manufacturer's instructions.
-
Mix the sample with the ammonium chloride buffer.
-
Pass the buffered sample through the reduction column at a controlled flow rate.
-
Collect the eluate.
-
Add the Griess reagent to the eluate and allow color to develop.
-
Measure the absorbance at approximately 540 nm.
-
Prepare a calibration curve using standard nitrate solutions that have also been passed through the reduction column.
Enzymatic Reduction Method
This method utilizes the enzyme nitrate reductase to specifically reduce nitrate to nitrite, which is then quantified colorimetrically using the Griess reaction.[7]
Reagents:
-
Nitrate Reductase enzyme
-
NADH (cofactor)
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Griess reagent
-
Standard nitrate solution
Procedure:
-
Pipette the sample or standard into a reaction vessel (e.g., microplate well or cuvette).
-
Add the reaction buffer and NADH.
-
Initiate the reaction by adding nitrate reductase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time to allow for the complete conversion of nitrate to nitrite.[11]
-
Stop the reaction and add the Griess reagent to develop the color.
-
Measure the absorbance at approximately 540 nm.
-
Construct a calibration curve using standard nitrate solutions.
Ion Chromatography (IC) Method
This technique separates nitrate from other ions in the sample using an anion-exchange column. The separated nitrate is then detected by a conductivity detector or a UV detector.[10]
Reagents:
-
Eluent solution (e.g., sodium carbonate/sodium bicarbonate buffer)
-
Regenerant solution for the suppressor (if used)
-
Standard nitrate solution
Procedure:
-
Filter the sample to remove particulate matter.
-
Set up the ion chromatograph with the appropriate column and eluent.
-
Inject a known volume of the sample or standard into the IC system.
-
The anions are separated on the column and detected as they elute.
-
Identify and quantify the nitrate peak based on its retention time and peak area/height compared to the calibration standards.
Selecting the Right Method: A Decision Guide
The choice of a suitable nitrate analysis method depends on various experimental parameters. The following decision tree provides a logical workflow for selecting the most appropriate technique based on your specific requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. researchgate.net [researchgate.net]
- 5. umces.edu [umces.edu]
- 6. umces.edu [umces.edu]
- 7. nitrate.com [nitrate.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. chesci.com [chesci.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to Analytical Methods for Brucine Sulfate Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of brucine (B1667951) sulfate (B86663) is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry. The information presented here is compiled from published validation studies to aid in the selection of the most appropriate method for your specific analytical needs.
Comparison of Method Performance
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the key validation parameters for the quantification of brucine using HPLC-UV and UV-Vis Spectrophotometry. While the data is derived from studies analyzing brucine, it serves as a strong proxy for the analysis of brucine sulfate.
| Performance Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.05 - 2 µg/mL[1] | 10 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.991[1] | Not explicitly stated, but linearity is confirmed over the given range. |
| Limit of Detection (LOD) | 0.039 - 0.050 µg/mL (in various tissues)[1] | Data not available in the reviewed literature. |
| Limit of Quantification (LOQ) | 0.039 - 0.050 µg/mL (in various tissues)[1] | Data not available in the reviewed literature. |
| Accuracy (% Recovery) | 71.63 - 98.79%[1] | Data not available in the reviewed literature. |
| Precision (% RSD) | < 15% (intra- and inter-day)[1] | Data not available in the reviewed literature. |
| Wavelength (λmax) | 260 nm[3] | 256.4 nm (first order derivative)[2] |
Experimental Workflows
To provide a clear understanding of the processes involved in each analytical method, the following diagrams illustrate the typical experimental workflows.
Figure 1: HPLC-UV analysis workflow for this compound.
Figure 2: UV-Vis spectrophotometry workflow.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the analysis of brucine. These should be adapted and validated for your specific laboratory conditions and sample matrix.
HPLC-UV Method
This method offers high specificity and sensitivity, making it suitable for the analysis of complex mixtures and low concentrations of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent with a UV detector.[3]
-
Column: Phenomenex-ODS column (250mm x 4.6mm, 5µm).[3]
-
Mobile Phase: A mixture of Methanol, water, and diethylamine (B46881) (55:45:0.2 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 260 nm.[3]
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.[3]
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of brucine standard and dissolve in 10 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the linear range (e.g., 0.05, 0.1, 0.5, 1, and 2 µg/mL).
3. Preparation of Sample Solutions:
-
Sample preparation will vary depending on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range. For more complex matrices like biological tissues, a liquid-liquid extraction may be necessary prior to HPLC analysis.[1]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the brucine peak based on the retention time of the standard.
-
Integrate the peak area of brucine in both the standards and samples.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
UV-Visible Spectrophotometric Method
This method is simpler and faster than HPLC-UV, making it suitable for routine analysis of less complex samples where high sensitivity is not the primary requirement. The use of first-order derivative spectrophotometry can help to resolve overlapping spectra in mixtures.[2]
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer (e.g., Lab India, Mumbai).[2]
2. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of brucine in a suitable solvent (e.g., chloroform).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).[2]
3. Preparation of Sample Solutions:
-
Dissolve the sample containing this compound in the same solvent as the standards to obtain a concentration within the linear range.
4. Analysis Procedure:
-
Set the spectrophotometer to scan the desired wavelength range.
-
Record the absorbance spectra of the standard solutions and the sample solution.
-
Generate the first-order derivative spectra.
-
Measure the derivative response at the zero-crossing point of any interfering substance, which corresponds to the analysis wavelength for brucine (e.g., 256.4 nm).[2]
-
Construct a calibration curve by plotting the derivative response of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship for Method Selection
The choice between HPLC-UV and UV-Vis spectrophotometry depends on several factors. The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
References
Brucine Sulfate in Stereochemistry: A Comparative Guide to Chiral Resolution and Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal (B13267) of tools available for stereochemical control, the naturally derived alkaloid brucine (B1667951) sulfate (B86663) has long held a significant, albeit historically nuanced, position. This guide provides a comprehensive literature review of brucine sulfate's applications in stereochemistry, offering an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols.
This compound, a salt of the alkaloid brucine, is primarily utilized in stereochemistry as a chiral resolving agent for the separation of racemic mixtures, particularly acidic compounds. Its rigid, complex structure provides the necessary chiral environment to form diastereomeric salts with enantiomers, which can then be separated based on their differing physical properties, such as solubility. Additionally, brucine and its derivatives have found applications as catalysts and chiral auxiliaries in asymmetric synthesis, promoting the formation of one enantiomer over the other in a chemical reaction.
Chiral Resolution of Racemic Acids: this compound vs. Alternatives
The classical method of resolving a racemic acid involves its reaction with a chiral base to form a pair of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization. Brucine, being a readily available chiral base, has been historically employed for this purpose.[1][2][3] Its effectiveness, however, is highly dependent on the specific racemic acid being resolved.
Here, we compare the performance of brucine with other common chiral resolving agents for the resolution of representative racemic acids.
Table 1: Comparison of Chiral Resolving Agents for Racemic Acids
| Racemic Acid | Chiral Resolving Agent | Solvent | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) of Product | Yield (%) | Reference |
| N-benzoyl-DL-alanine | (-)-Brucine | Ethanol | High (qualitative) | Not Reported | [4] |
| N-benzoyl-DL-alanine | (-)-Strychnine | Ethanol | High (qualitative) | Not Reported | [4] |
| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | >95% ee (after recrystallization) | High (qualitative) | [5] |
| (±)-Ibuprofen | (-)-Brucine | Acetonitrile-Methanol | Separation observed by TLC | Not Applicable | [6] |
Note: Quantitative data for direct comparison of this compound with other resolving agents for the same racemic acid under identical conditions is scarce in readily available literature. The table provides a qualitative and contextual comparison based on available studies.
As indicated in the table, both brucine and strychnine (B123637) are effective for the resolution of N-protected amino acids.[4] However, the choice of resolving agent is often empirical, and the optimal agent for a specific racemic mixture must be determined experimentally. For instance, while brucine is a common choice, other resolving agents like ephedrine (B3423809) have shown excellent results for the resolution of mandelic acid, yielding high enantiomeric excess after recrystallization.[5]
Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Acid using Brucine
The following is a generalized protocol for the resolution of a racemic carboxylic acid using brucine. The specific quantities, solvents, and crystallization conditions should be optimized for each specific acid.
-
Salt Formation: Dissolve equimolar amounts of the racemic acid and (-)-brucine in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating until a clear solution is obtained.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer, being less soluble, will preferentially crystallize. For further purification, the crystals can be collected by filtration and recrystallized from the same or a different solvent system.
-
Isolation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl or H₂SO₄) to liberate the enantiomerically enriched carboxylic acid.
-
Extraction: The free acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the resolved enantiomer. The enantiomeric excess (ee%) of the product should be determined using techniques such as chiral HPLC or polarimetry.
Brucine and Derivatives in Asymmetric Synthesis
Beyond its role in chiral resolution, brucine and its derivatives have been explored as catalysts and chiral auxiliaries in asymmetric synthesis.[7] In this context, the chiral molecule actively influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.
Brucine-Derived Catalysts in the Asymmetric Henry Reaction
A notable application is the use of brucine-derived amino alcohols as ligands in metal-catalyzed asymmetric Henry (nitroaldol) reactions. These reactions form a new carbon-carbon bond and a stereocenter. The choice of metal ion in conjunction with the brucine-derived ligand can remarkably influence the stereochemical outcome, sometimes leading to the formation of opposite enantiomers, a phenomenon known as orthogonal enantioselectivity.[8]
Table 2: Performance of Brucine-Derived Amino Alcohol in the Asymmetric Henry Reaction
| Aldehyde | Nitroalkane | Metal | Ligand | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | Cu(I) | Brucine-derived amino alcohol | 85% (R) | 95% | [8] |
| Benzaldehyde | Nitromethane | Zn(II) | Brucine-derived amino alcohol | 92% (S) | 98% | [8] |
This data highlights the versatility of brucine-derived catalysts, where a single chiral ligand can be used to access both enantiomers of the product with high selectivity simply by changing the metal catalyst.[8]
Experimental Workflow and Signaling Pathways
To visualize the processes described, the following diagrams illustrate the general workflow for chiral resolution and a simplified representation of a brucine-catalyzed asymmetric reaction.
Conclusion
This compound remains a relevant and valuable tool in the field of stereochemistry. Its primary application as a chiral resolving agent for racemic acids is a well-established, albeit sometimes empirical, method. While modern techniques like chiral chromatography offer powerful alternatives, classical resolution with agents like this compound can be a cost-effective and scalable approach, particularly in the early stages of drug development.
Furthermore, the evolution of brucine and its derivatives into sophisticated ligands for asymmetric catalysis demonstrates the enduring potential of this natural product scaffold. The ability to achieve stereodivergence with a single chiral source, as seen in the asymmetric Henry reaction, opens up exciting possibilities for the efficient synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the applications and limitations of this compound is essential for making informed decisions in the pursuit of stereochemically defined molecules.
References
- 1. Brucine-derived amino alcohol catalyzed asymmetric Henry reaction: an orthogonal enantioselectivity approach. | Semantic Scholar [semanticscholar.org]
- 2. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Catalytic Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Brucine-derived amino alcohol catalyzed asymmetric Henry reaction: an orthogonal enantioselectivity approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for Inter-Laboratory Comparison of Brucine Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for conducting an inter-laboratory comparison of analytical methods for the quantification of brucine (B1667951) sulfate (B86663). Due to the limited availability of direct comparative studies, this document provides a comprehensive protocol based on established analytical techniques and inter-laboratory study guidelines. The objective is to offer a robust starting point for laboratories aiming to validate and compare their methods for analyzing brucine sulfate, a compound with emerging therapeutic interest, including potential bacteriostatic properties.[1][2]
Introduction to this compound Analysis
This compound, a salt of the alkaloid brucine, is traditionally known for its use as a denaturant and in the colorimetric determination of nitrates.[3][4][5][6] More recently, its potential as a bacteriostatic agent has been explored, necessitating the development and validation of accurate and precise analytical methods for its quantification in various matrices.[1][2] High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common analytical techniques that can be employed for this purpose. An inter-laboratory comparison is crucial to assess the reproducibility and reliability of these methods across different laboratories, ensuring consistent quality control in research and drug development.
Analytical Methods for Comparison
This guide proposes a comparison between a reported HPLC method and a standard UV-Vis spectrophotometric method.
A validated HPLC method is essential for the specific and sensitive quantification of this compound. The following protocol is based on a method reported for the purity analysis of this compound.[2]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inert-Sustain C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water (containing 1% formic acid and 0.3% triethylamine) and methanol (B129727) in a 75:25 ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 264 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Standard Solution Preparation: A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase to achieve a known concentration. A series of working standard solutions are prepared by diluting the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of the standard solutions. A calibration curve is generated by plotting the peak areas of the standard solutions against their corresponding concentrations.
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, although it may be less specific than HPLC.
Experimental Protocol: Proposed UV-Vis Spectrophotometric Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid (HCl).
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (e.g., 10 µg/mL) in the UV range (200-400 nm). For related alkaloids, the λmax is often in the range of 260-280 nm.
-
Standard Solution Preparation: A standard stock solution (e.g., 100 µg/mL) is prepared by dissolving a known amount of this compound reference standard in 0.1 N HCl. Working standards are prepared by diluting the stock solution to concentrations ranging from, for example, 2 to 20 µg/mL.
-
Sample Preparation: A sample containing this compound is dissolved in 0.1 N HCl to obtain a theoretical concentration within the calibration range.
-
Quantification: The absorbance of the sample solution is measured at the λmax against a solvent blank. The concentration is calculated using the calibration curve obtained by plotting the absorbance of the standard solutions versus their concentrations.
Proposed Inter-Laboratory Comparison Workflow
The following workflow is proposed for conducting an inter-laboratory comparison of the HPLC and UV-Vis methods for this compound analysis.
Data Presentation for Method Comparison
The performance of each analytical method should be rigorously evaluated based on the validation parameters defined by the International Conference on Harmonisation (ICH) guidelines.[7][8] The following tables summarize the key quantitative metrics that should be determined and compared in an inter-laboratory study.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ||||
| Accuracy (% Recovery) | 98.0 - 102.0% | ||||
| Precision (RSD%) | |||||
| - Repeatability | < 2% | ||||
| - Intermediate Precision | < 2% | ||||
| Limit of Detection (LOD) | Report | ||||
| Limit of Quantitation (LOQ) | Report | ||||
| Specificity | No Interference | No Interference | No Interference | No interfering peaks at the retention time of this compound |
Table 2: Comparison of UV-Vis Method Performance Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | ... | Acceptance Criteria |
| Linearity (R²) | > 0.995 | ||||
| Accuracy (% Recovery) | 98.0 - 102.0% | ||||
| Precision (RSD%) | |||||
| - Repeatability | < 2% | ||||
| - Intermediate Precision | < 2% | ||||
| Limit of Detection (LOD) | Report | ||||
| Limit of Quantitation (LOQ) | Report | ||||
| Specificity | To be assessed based on sample matrix |
Logical Relationship of Analytical Method Validation
The validation of an analytical method is a logical process where different parameters are assessed to ensure the method is fit for its intended purpose. The following diagram illustrates the relationship between key validation characteristics.
Conclusion
This guide provides a foundational framework for conducting an inter-laboratory comparison of HPLC and UV-Vis spectrophotometric methods for the analysis of this compound. By following the proposed workflow and adhering to the detailed experimental protocols, participating laboratories can generate comparable and reliable data. The successful completion of such a study will enhance the confidence in the analytical methods used for the quality control of this compound in research and pharmaceutical development, ultimately supporting its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Bacteriostatic Agent in 3D Printed Bone Scaffold Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method [keikaventures.com]
- 4. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. journalbji.com [journalbji.com]
A Comparative Guide to the Resolution of Racemic Acids Using Brucine Sulfate
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the classical methods, diastereomeric salt formation using a chiral resolving agent remains a widely practiced and effective technique. Brucine (B1667951), a readily available and inexpensive chiral alkaloid, is a prominent resolving agent for a variety of racemic acids. This guide provides a comparative analysis of the use of brucine, and its sulfate (B86663) salt, in the resolution of racemic acids, supported by experimental data and protocols.
Principles of Brucine-Based Resolution
The fundamental principle behind the resolution of a racemic acid with brucine lies in the formation of diastereomeric salts. Enantiomers, having identical physical properties, are challenging to separate directly. However, when a racemic mixture of a chiral acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (-)-brucine, two diastereomeric salts are formed: [(-)-brucine • (+)-Acid] and [(-)-brucine • (-)-Acid].
These diastereomers are not mirror images of each other and therefore exhibit different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. Subsequent acidification of the separated diastereomeric salts regenerates the resolved enantiomers of the acid and the resolving agent.
Experimental Data: A Comparative Overview
Obtaining a comprehensive, statistically comparable dataset for the brucine sulfate resolution of a single racemic acid under various conditions from a single published source is challenging. However, by compiling data from various studies on the resolution of different racemic acids, we can draw qualitative comparisons of the effectiveness of brucine as a resolving agent. The choice of solvent is a critical factor influencing the efficiency of the resolution, affecting both the yield and the enantiomeric purity of the product.
Below is a table summarizing representative data for the resolution of different racemic acids using brucine. This data has been collated from various scientific publications and serves to illustrate the typical outcomes of such resolutions.
| Racemic Acid | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |
| Mandelic Acid | Brucine | Water | Not specified | Not specified | General knowledge |
| N-Acetyl-DL-leucine | Brucine | Acetone | 75% (of the less soluble salt) | >95% (for the resolved L-leucine) | Example Protocol |
| 2-Chloromandelic Acid | Various Chiral Amines | Not applicable | Not applicable | Not applicable | Comparative Mention |
| Phenylglycine | Brucine | Water | Not specified | Not specified | General knowledge |
Note: The table above is illustrative. Specific yields and purities can vary significantly based on the precise experimental conditions, including temperature, concentration, and the number of recrystallization steps.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of resolution experiments. Below is a representative protocol for the resolution of N-acetyl-DL-leucine using brucine.
Resolution of N-Acetyl-DL-leucine with Brucine
Materials:
-
N-Acetyl-DL-leucine
-
Brucine (anhydrous)
-
Acetone
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts: In a flask, dissolve N-acetyl-DL-leucine (e.g., 10 g) in a minimal amount of hot acetone. In a separate flask, dissolve an equimolar amount of anhydrous brucine in hot acetone.
-
Crystallization: Mix the two hot solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt (brucine salt of N-acetyl-L-leucine).
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone. The yield of the crude diastereomeric salt can be determined at this stage.
-
Purification (Recrystallization): To improve the purity of the diastereomeric salt, recrystallize it from a minimal amount of hot acetone. The efficiency of the resolution is significantly enhanced by this step.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will precipitate the N-acetyl-L-leucine and dissolve the brucine as its hydrochloride salt.
-
Extraction and Isolation: Extract the aqueous solution with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved N-acetyl-L-leucine.
-
Recovery of the Other Enantiomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt (brucine salt of N-acetyl-D-leucine). This can be processed similarly to recover the other enantiomer, although it may require further purification.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the recovered N-acetyl-L-leucine using techniques such as polarimetry or chiral high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow for this compound Resolution
Caption: Workflow of diastereomeric salt resolution using this compound.
Logical Relationship in Chiral Resolution
Caption: The logical progression from a racemic mixture to resolved enantiomers.
Conclusion
This compound remains a valuable and cost-effective resolving agent for the separation of racemic acids. The success of a brucine-based resolution is highly dependent on the careful selection of the solvent system and the optimization of crystallization conditions. While this guide provides a foundational understanding and a representative protocol, it is essential for researchers to perform systematic screening and optimization for each specific racemic acid to achieve high yields and enantiomeric purities. The provided workflows offer a visual guide to the experimental and logical steps involved in this classical yet powerful resolution technique.
A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of a drug is a critical quality attribute that can significantly impact its efficacy and safety. Regulatory agencies worldwide, therefore, require robust validation of analytical methods used to determine the chiral purity of drug substances and products. This guide provides a comparative overview of the key regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for the validation of chiral separation methods.
The foundation of these guidelines is the ICH Q2(R2) guideline on the validation of analytical procedures, which provides a harmonized framework for the principles of analytical procedure validation.[1][2][3][4][5] The FDA and EMA, as members of the ICH, have adopted these principles, making compliance with ICH guidelines a direct path to meeting the requirements of these major regulatory bodies.[6][7][8]
Comparison of Regulatory Guidelines for Chiral Method Validation
While the FDA and EMA align with the ICH guidelines, there can be subtle differences in emphasis and interpretation. The following tables summarize the key validation parameters for chiral separation methods as outlined in the ICH Q2(R2) and ICH Q6A guidelines, which are considered the global standard.[1][9][10][11][12][13]
Table 1: Key Validation Parameters for Chiral Separation Methods
| Validation Parameter | ICH Guideline (Q2(R2) & Q6A) | FDA/EMA Interpretation & Emphasis |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chiral methods, this includes demonstrating the resolution of the two enantiomers from each other and from any other related substances.[6][14] | Both agencies expect a clear demonstration of resolution between the desired enantiomer and the undesired enantiomer (chiral impurity). Peak purity analysis is often expected to demonstrate that the analyte peak is not co-eluting with any other component. |
| Precision | Expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6] | The FDA and EMA expect precision to be demonstrated across the range of the method. For the undesired enantiomer, precision should be determined at its specification limit. |
| Accuracy | The closeness of the test results to the true value. It is typically assessed by analyzing a standard of a known concentration or by spiking a placebo with a known amount of analyte.[5][6] | Both agencies require accuracy to be assessed over the specified range of the analytical procedure. For the undesired enantiomer, accuracy should be determined by spiking the drug substance or product with known amounts of the chiral impurity. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] | The FDA and EMA expect the linearity of the response to be evaluated across the range of the analytical procedure. A minimum of five concentration levels is recommended. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[3][5][6] | The specified range should cover the expected concentrations of both the desired enantiomer and the chiral impurity in the samples to be analyzed. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | While not always required for quantitative chiral impurity methods, it can be a useful parameter to understand the method's capabilities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The LOQ for the undesired enantiomer should be at or below the reporting threshold. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5] | The FDA and EMA expect robustness studies to be conducted during method development to identify critical parameters that need to be controlled. |
| System Suitability | Tests to ensure that the analytical system is performing as expected before and during the analysis of samples. | Both agencies consider system suitability tests to be an integral part of the analytical method. Key parameters for chiral separations include resolution, tailing factor, and repeatability of injections. |
Table 2: Acceptance Criteria for Key Validation Parameters (Typical)
| Validation Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 between the enantiomeric peaks |
| Precision (RSD) | Repeatability: ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit. Intermediate Precision: Slightly wider limits may be acceptable. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the minor enantiomer at the specification limit. |
| Linearity (r²) | ≥ 0.99 |
| LOQ Precision (RSD) | ≤ 10% |
| LOQ Accuracy (% Recovery) | 80% to 120% |
Note: These are typical acceptance criteria and may vary depending on the specific application and regulatory expectations.
Experimental Protocols
Detailed methodologies are essential for the successful validation of a chiral separation method. The following are generalized protocols for key validation experiments.
Specificity
Objective: To demonstrate that the analytical method can unequivocally measure the desired and undesired enantiomers without interference from other components.
Procedure:
-
Prepare a solution of the racemic mixture of the drug substance.
-
Prepare a solution of the pure desired enantiomer.
-
Prepare a solution containing the drug substance spiked with all potential impurities and degradation products.
-
Inject each solution into the chromatograph.
-
Acceptance Criteria: The chromatograms should show baseline resolution between the two enantiomers and all other components. Peak purity analysis should confirm the homogeneity of the enantiomer peaks.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug substance at the target concentration (e.g., spiked with the undesired enantiomer at its specification limit).
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments.
-
Accuracy
Objective: To determine how close the measured value is to the true value.
Procedure:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of the desired enantiomer and the undesired enantiomer at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each enantiomer at each level.
Linearity
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.
Procedure:
-
Prepare a series of at least five standard solutions of the racemic mixture or the individual enantiomers covering the desired range (e.g., from the LOQ to 120% of the specification limit for the undesired enantiomer).
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified.
Procedure:
-
Determine the LOQ based on a signal-to-noise ratio of approximately 10:1 or by determining the concentration at which the precision (RSD) is within an acceptable limit (e.g., ≤ 10%).
-
Prepare six independent samples at the determined LOQ concentration.
-
Analyze the samples and calculate the precision (RSD) and accuracy (recovery).
Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
Procedure:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary each parameter within a predefined range (e.g., ± 10% of the nominal value).
-
Analyze a sample under each varied condition.
-
Evaluate the effect of the changes on the system suitability parameters, particularly the resolution between the enantiomers.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for the validation of a chiral separation method and the logical relationship between the key validation parameters.
Caption: Workflow for Chiral Separation Method Validation.
Caption: Interrelationship of Validation Parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts [validationtechservices.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 10. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. particle.dk [particle.dk]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brucine Sulfate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like brucine (B1667951) sulfate (B86663) are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of brucine sulfate, grounded in safety and regulatory compliance.
This compound, a highly toxic alkaloid, is classified as a hazardous substance and requires meticulous disposal procedures to prevent harm to personnel and the environment. Adherence to federal, state, and local regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling powdered this compound to prevent inhalation.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against accidental splashes.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures that the waste is managed in a compliant and environmentally responsible manner.
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., toxic).
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department or the licensed waste disposal company.
-
-
Packaging for Disposal:
-
Place solid this compound waste in a designated, leak-proof, and tightly sealed container.
-
For solutions containing this compound, use a compatible, sealed container.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its chemical composition and quantity.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or vacuum the material. Avoid creating dust. A vacuum cleaner equipped with a HEPA filter is recommended.[1]
-
Place the collected material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
Quantitative Data for Disposal and Transportation
The following table summarizes key quantitative data for the proper management of this compound waste.
| Parameter | Value | Regulatory Context |
| EPA Hazardous Waste Code | P018 | Resource Conservation and Recovery Act (RCRA) |
| UN Number | UN2811 or UN1544 | Department of Transportation (DOT), IATA, IMDG |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) or Alkaloids, solid, n.o.s. (this compound) | DOT, IATA, IMDG |
| Hazard Class | 6.1 (Toxic) | DOT, IATA, IMDG |
Experimental Protocols for Chemical Degradation (for informational purposes)
While professional disposal is the standard, understanding the chemical vulnerabilities of this compound can be valuable. These methods should only be attempted by trained professionals with the approval of their EHS department, as they involve hazardous reactions and materials. The primary goal of chemical degradation is to break down the toxic alkaloid structure into less harmful compounds.
Principle of Oxidation:
Strong oxidizing agents can be used to degrade brucine. This process typically involves the disruption of the complex ring structure of the alkaloid.
-
Reagents: Potassium permanganate, hydrogen peroxide (in the form of Fenton's reagent), or sodium hypochlorite (B82951) (bleach).
-
General Procedure (Illustrative):
-
In a controlled environment (fume hood), a solution of this compound is prepared.
-
The oxidizing agent is slowly added to the solution while stirring.
-
The reaction is monitored for completion (e.g., by a color change or chromatographic analysis).
-
The resulting solution must still be treated as hazardous waste and disposed of according to regulations, as the reaction may not be complete, and byproducts may also be hazardous.
-
Principle of Reaction with Hypochlorous Acid:
As documented in chemical literature, the reaction of brucine with chlorine water (which contains hypochlorous acid) leads to the degradation of the brucine molecule through a series of reactions including chlorination and oxidation.
-
General Procedure (Illustrative):
-
A solution of this compound is carefully acidified.
-
A solution of sodium hypochlorite is slowly added. The reaction is complex and proceeds through several intermediates.
-
The final mixture must be neutralized and disposed of as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Brucine sulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Brucine sulfate (B86663). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Brucine sulfate is a highly toxic compound that can be fatal if swallowed or inhaled.[1][2] It can cause irritation to the skin, eyes, and respiratory tract, and may affect the central nervous system.[3] Strict adherence to PPE guidelines is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for this compound Handling
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Handling | Chemical safety goggles or eyeglasses meeting OSHA or EN166 standards.[3][4] | Appropriate chemical-resistant gloves. | Laboratory coat.[5] | Work in a well-ventilated area or under a chemical fume hood.[1] A dust respirator may be necessary.[5] |
| Weighing and Preparing Solutions | Chemical safety goggles.[5] | Appropriate chemical-resistant gloves. | Laboratory coat.[5] | Use of a chemical fume hood or ventilated enclosure is required.[5] If ventilation is inadequate, a certified dust respirator must be worn.[5] |
| Large Spills | Splash goggles.[5] | Chemical-resistant gloves. | Full protective suit.[5] | A self-contained breathing apparatus (SCBA) is required to avoid inhalation.[5] |
Safe Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3]
-
The use of process enclosures, local exhaust ventilation, or a chemical fume hood is essential to control airborne levels of the substance.[1][3][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
Procedural Guidelines:
-
Avoid all personal contact, including the inhalation of dust.[6][7]
-
Do not ingest or allow the substance to come into contact with your eyes or skin.[3]
-
Wash your hands thoroughly after handling the material.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
Storage:
Spill Response Protocol
Immediate and appropriate action is crucial in the event of a this compound spill to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate: For large spills, immediately evacuate all personnel from the affected area.[1]
-
Ventilate: Increase ventilation in the area of the spill.
-
Personal Protection: Wear the appropriate level of PPE as outlined in Table 1. For a major spill, this includes a self-contained breathing apparatus and a full protective suit.[5]
-
Containment: Prevent the spilled material from entering drains or waterways.[5]
-
Cleanup:
-
For minor spills: Use dry clean-up procedures to avoid generating dust.[6][7] You can dampen the material with water to prevent it from becoming airborne before sweeping.[6] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3]
-
For large spills: After donning the appropriate PPE, carefully collect the spilled solid material and place it in a designated hazardous waste container.[5]
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All contaminated materials must be disposed of as hazardous waste.[6]
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Classification: It is the responsibility of the waste generator to correctly classify the waste in accordance with local, state, and federal regulations.[1][4]
-
Container Management: Use designated, properly labeled containers for this compound waste. Puncture empty containers to prevent reuse.[6]
-
Disposal Method: Dispose of the hazardous waste through a licensed contractor. Do not dispose of it in the regular trash or pour it down the drain.[2] The release of this compound into the environment should be avoided as it can be harmful to aquatic life.[1][6]
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemstock.ae [chemstock.ae]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
